molecular formula C13H19N3O3 B6288434 N3-Pen-Dde

N3-Pen-Dde

Cat. No.: B6288434
M. Wt: 265.31 g/mol
InChI Key: QJAIZMFMRIWAOC-UHFFFAOYSA-N
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Description

N3-Pen-Dde is a specialized chemical reagent designed for click chemistry applications, featuring an azide group (N₃) that enables highly efficient and selective reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . With a molecular formula of C₁₃H₁₉N₃O₃ and a molar mass of 265.31 g/mol, this compound serves as a versatile building block in chemical biology and materials science for bioconjugation, peptide modification, and the synthesis of complex molecular architectures . The azide group allows it to react specifically with alkynes, forming a stable 1,2,3-triazole linkage under mild conditions, which is ideal for modifying biomolecules without disrupting their native function. This product is strictly for research use only. It is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should consult the Certificate of Analysis for specific storage and handling instructions to ensure product stability and performance .

Properties

IUPAC Name

2-(5-azido-1-hydroxypentylidene)-5,5-dimethylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-13(2)7-10(18)12(11(19)8-13)9(17)5-3-4-6-15-16-14/h17H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJAIZMFMRIWAOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(=C(CCCCN=[N+]=[N-])O)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N3-Pen-Dde: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N3-Pen-Dde is a versatile heterobifunctional linker employed in the field of bioconjugation and drug development. This molecule incorporates three key chemical motifs: a reactive azide (N3) group for click chemistry, a penicillamine (Pen) core, and a Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group. This strategic combination allows for the controlled and sequential conjugation of biomolecules, making it a valuable tool in the construction of complex bioconjugates such as antibody-drug conjugates (ADCs) and targeted drug delivery systems. This guide provides a comprehensive overview of the structure, physicochemical properties, and common applications of this compound, including detailed experimental protocols and workflow diagrams.

Core Structure and Chemical Moieties

The chemical structure of this compound is centered around a penicillamine scaffold. Penicillamine, a derivative of the amino acid valine, provides a robust and biocompatible core. Attached to this core are the azide and Dde functionalities, each with a distinct role in bioconjugation strategies.

  • Azide Group (N3): The terminal azide group is a key component for "click chemistry" reactions.[1][2][3][4] It readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes or in strain-promoted azide-alkyne cycloaddition (SPAAC) with strained cyclooctynes (e.g., DBCO, BCN), forming a stable triazole linkage.[1]

  • Penicillamine (Pen) Core: The penicillamine backbone provides the structural framework of the molecule. Penicillamine and its derivatives have been explored for various therapeutic applications, including their use as chelating agents and in the synthesis of modified peptides.

  • Dde Protecting Group: The Dde group is an amine-protecting group that is orthogonal to many other common protecting groups used in peptide synthesis, such as Fmoc and Boc. It is stable under the basic conditions used for Fmoc removal and the acidic conditions for Boc cleavage. The Dde group can be selectively removed under mild conditions using a dilute solution of hydrazine, exposing a primary amine for subsequent modification.

The precise connectivity of these moieties in this compound is crucial for its function as a linker.

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 1867129-38-1
Molecular Formula C13H19N3O
Molecular Weight 265.31 g/mol

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound

This protocol outlines a general procedure for conjugating an alkyne-modified biomolecule (e.g., a protein or peptide) with this compound.

Materials:

  • This compound

  • Alkyne-modified biomolecule

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)

  • Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Solvent for dissolving this compound (e.g., DMSO or DMF)

Procedure:

  • Dissolve the alkyne-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Prepare a stock solution of this compound in DMSO or DMF.

  • Add this compound to the biomolecule solution at a 5-20 fold molar excess.

  • Prepare fresh stock solutions of CuSO4 and sodium ascorbate in water.

  • Add CuSO4 to the reaction mixture to a final concentration of 50-100 µM.

  • Add sodium ascorbate to the reaction mixture to a final concentration of 1-5 mM.

  • If necessary, add TCEP to a final concentration of 1-2 mM to maintain the copper in its +1 oxidation state.

  • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

  • Purify the resulting conjugate using appropriate chromatography techniques (e.g., size-exclusion chromatography, affinity chromatography).

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using this compound

This protocol describes the conjugation of a strained alkyne (e.g., DBCO)-modified biomolecule with this compound.

Materials:

  • This compound

  • DBCO-modified biomolecule

  • Buffer (e.g., PBS, pH 7.4)

  • Solvent for dissolving this compound (e.g., DMSO or DMF)

Procedure:

  • Dissolve the DBCO-modified biomolecule in the reaction buffer.

  • Prepare a stock solution of this compound in DMSO or DMF.

  • Add this compound to the biomolecule solution at a 2-10 fold molar excess.

  • Incubate the reaction at room temperature for 2-12 hours or at 4°C for 12-24 hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).

  • Purify the conjugate using standard chromatography methods.

Protocol for Dde Deprotection

This protocol details the removal of the Dde protecting group to expose a primary amine.

Materials:

  • Dde-protected molecule

  • Hydrazine monohydrate

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the Dde-protected molecule in DMF.

  • Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

  • Add the hydrazine solution to the dissolved molecule.

  • Incubate at room temperature for 3-10 minutes.

  • Quench the reaction by adding a scavenger (e.g., acetone).

  • Purify the deprotected product, for example, by precipitation with ether or by chromatography.

Signaling Pathways and Experimental Workflows

The utility of this compound is best illustrated through its application in constructing complex biomolecular architectures. Below are diagrams representing typical experimental workflows.

experimental_workflow_1 cluster_0 Step 1: First Conjugation (Click Chemistry) cluster_1 Step 2: Dde Deprotection cluster_2 Step 3: Second Conjugation Biomolecule_A_Alkyne Biomolecule A (with Alkyne) Conjugate_1 Biomolecule A-Pen-Dde Biomolecule_A_Alkyne->Conjugate_1 CuAAC or SPAAC N3_Pen_Dde This compound N3_Pen_Dde->Conjugate_1 Conjugate_1_deprotected Biomolecule A-Pen-NH2 Conjugate_1->Conjugate_1_deprotected 2% Hydrazine/DMF Final_Conjugate Biomolecule A-Pen-Biomolecule B Conjugate_1_deprotected->Final_Conjugate Amine-NHS ester reaction Biomolecule_B_NHS Biomolecule B (with NHS-ester) Biomolecule_B_NHS->Final_Conjugate

Caption: Sequential bioconjugation workflow using this compound.

This workflow demonstrates a two-step conjugation process. First, an alkyne-containing biomolecule is reacted with the azide moiety of this compound. Following this, the Dde group is removed to expose a primary amine, which is then available for reaction with a second biomolecule, for example, one functionalized with an N-hydroxysuccinimide (NHS) ester.

logical_relationship cluster_N3 Azide Functionality cluster_Dde Dde Functionality N3_Pen_Dde This compound Core N3 N3 (Azide) N3_Pen_Dde->N3 Dde Dde (Protecting Group) N3_Pen_Dde->Dde Click_Chemistry Click Chemistry (CuAAC or SPAAC) N3->Click_Chemistry Triazole_Linkage Stable Triazole Linkage Click_Chemistry->Triazole_Linkage Hydrazine_Cleavage Hydrazine Cleavage Dde->Hydrazine_Cleavage Primary_Amine Exposed Primary Amine Hydrazine_Cleavage->Primary_Amine Amide_Bond Amide Bond Formation Primary_Amine->Amide_Bond

Caption: Logical relationships of this compound's functional groups.

This diagram illustrates the orthogonal reactivity of the azide and Dde groups. The azide participates in click chemistry to form a stable triazole linkage, while the Dde group, upon cleavage with hydrazine, reveals a primary amine that can be used for subsequent amide bond formation. This dual functionality allows for the precise and controlled assembly of bioconjugates.

References

An In-depth Technical Guide to the Chemical Properties and Applications of N3-Pen-Dde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N3-Pen-Dde, a versatile click chemistry reagent. The information is intended to support researchers in the fields of bioconjugation, peptide synthesis, and drug discovery.

Core Chemical Properties of this compound

This compound, with the systematic name 5-azido-2-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)pentanoic acid and CAS Number 1867129-38-1, is a valuable reagent in bioconjugation and chemical biology. It incorporates a terminal azide (N3) group for click chemistry, a carboxylic acid for amide bond formation, and a 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group. The Dde group provides an orthogonal protection strategy, as it is stable under conditions used for Fmoc and Boc deprotection but can be selectively removed using hydrazine.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1867129-38-1[1][2]
Molecular Formula C13H19N3O3[1][2]
Molecular Weight 265.31 g/mol [1]
Appearance White crystalline solid or powderGeneral knowledge
Storage Store at -20°C for long-term stability.General knowledge

Table 2: Solubility of this compound

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) SolubleCommonly used for preparing stock solutions.
N,N-Dimethylformamide (DMF) SolubleA common solvent for peptide synthesis and bioconjugation.
Water Sparingly solubleSolubility may be increased at basic pH due to the carboxylic acid.
Methanol Soluble
Ethanol Soluble

Stability Profile:

The stability of this compound is influenced by its functional groups. The azide group is generally stable under a wide range of conditions but can be reduced by certain reagents. The Dde group is stable to the acidic and basic conditions commonly used in solid-phase peptide synthesis (SPPS) for the removal of Boc and Fmoc groups, respectively. It is, however, labile to hydrazine. The ester linkage, if formed via the carboxylic acid, will have stability dependent on the specific ester.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of a suitable amino-pentanoic acid derivative. A general one-pot methodology for the synthesis of 5'-azidoribonucleosides has been reported, which could be adapted. This involves the conversion of a primary alcohol to an azide using triphenylphosphine, carbon tetrabromide, and an excess of sodium azide in a solvent like DMF. A similar approach could be used starting from a protected 5-hydroxypentanoic acid derivative, followed by the introduction of the Dde group.

General Protocol for Azide Introduction (adapted):

  • Dissolve the protected 5-hydroxypentanoic acid derivative in anhydrous DMF.

  • Add triphenylphosphine and carbon tetrabromide to the solution and stir under an inert atmosphere.

  • Add an excess of sodium azide to the reaction mixture.

  • Heat the reaction mixture (e.g., to 90°C) and monitor for completion.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the azido-intermediate by chromatography.

  • Introduce the Dde group by reacting the corresponding amine with 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)acetyl chloride.

  • Purify the final product, this compound.

Use of this compound in Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into peptides during SPPS to introduce an azide handle for subsequent modifications.

Protocol for Coupling this compound in Fmoc-based SPPS:

  • Resin Preparation: Start with a resin-bound peptide with a free N-terminal amine. Swell the resin in DMF.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Activation of this compound: In a separate vessel, dissolve this compound (1.5-3 equivalents relative to resin loading), a coupling reagent such as HBTU (1.5-3 eq.), and a base like DIPEA (3-6 eq.) in DMF.

  • Coupling: Add the activated this compound solution to the resin and agitate for 1-4 hours.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Confirmation: A Kaiser test can be performed to confirm the complete consumption of the free amine.

  • Further Synthesis: The peptide chain can be further elongated or cleaved from the resin.

SPPS_Workflow Resin Resin with free amine Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Wash (DMF) Fmoc_Deprotection->Washing1 Coupling Coupling of this compound (HBTU, DIPEA in DMF) Washing1->Coupling Washing2 Wash (DMF, DCM) Coupling->Washing2 Next_Cycle Next Synthesis Cycle or Cleavage Washing2->Next_Cycle

SPPS workflow for this compound incorporation.

Dde Deprotection Protocol

The Dde group can be selectively removed to unmask a primary amine for further functionalization.

Protocol for Dde Removal using Hydrazine:

  • Swell the Dde-protected peptide-resin in DMF.

  • Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

  • Treat the resin with the hydrazine solution for 3-10 minutes at room temperature with gentle agitation.

  • Repeat the hydrazine treatment two more times.

  • Wash the resin thoroughly with DMF.

Dde_Deprotection cluster_0 Dde-Protected Amine cluster_1 Products Dde_Amine R-NH-Dde Hydrazine + H2N-NH2 Dde_Amine->Hydrazine Free_Amine R-NH2 Hydrazine->Free_Amine Byproduct Hydrazine-Dde Adduct Hydrazine->Byproduct

Mechanism of Dde deprotection by hydrazine.

Click Chemistry Protocols

The azide group of this compound allows for its conjugation to alkyne-containing molecules via click chemistry.

a) Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve the this compound modified substrate and the alkyne-containing molecule in a suitable solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol).

  • Add a copper(I) source, such as copper(II) sulfate with a reducing agent like sodium ascorbate. A ligand like THPTA can be used to stabilize the copper(I) and improve reaction efficiency.

  • Allow the reaction to proceed at room temperature. The reaction is typically complete within 1-4 hours.

  • Purify the product to remove the copper catalyst and any unreacted starting materials.

b) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

  • Dissolve the this compound modified substrate and a strained alkyne (e.g., a DBCO- or BCN-containing molecule) in a biocompatible buffer (e.g., PBS).

  • The reaction proceeds without the need for a catalyst.

  • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the specific strained alkyne used.

  • Purify the product as needed.

Signaling Pathway Context: Wnt/β-catenin and the Dishevelled PDZ Domain

While this compound is a versatile building block, the "Pen" motif is also found in "Pen-N3," a peptide inhibitor of the Wnt/β-catenin signaling pathway. This peptide acts by binding to the PDZ domain of the Dishevelled (Dvl) protein. The Wnt pathway is crucial in embryonic development and adult tissue homeostasis, and its dysregulation is implicated in cancer.

In the canonical Wnt pathway, the binding of a Wnt ligand to its receptor complex leads to the stabilization of β-catenin, which then translocates to the nucleus to activate target gene expression. Dvl is a key cytoplasmic protein that relays the signal from the receptor to downstream components. The PDZ domain of Dvl is a protein-protein interaction module that is essential for this signaling cascade. Molecules that can modulate the interactions of the Dvl PDZ domain are therefore of great interest as potential therapeutics.

Wnt_Pathway cluster_nucleus In the Nucleus Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Wnt->Frizzled_LRP Dvl Dishevelled (Dvl) (contains PDZ domain) Frizzled_LRP->Dvl activates Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dvl->Destruction_Complex inhibits beta_Catenin β-catenin Destruction_Complex->beta_Catenin promotes degradation of Nucleus Nucleus beta_Catenin->Nucleus translocates to TCF_LEF TCF/LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes activates beta_Catenin_n->TCF_LEF co-activates

References

N3-Pen-Dde Azide Linker: A Technical Guide for Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N3-Pen-Dde azide linker, chemically known as 2-(5-azido-1-hydroxypentylidene)-5,5-dimethylcyclohexane-1,3-dione, is a versatile heterobifunctional crosslinker designed for applications in click chemistry. Its unique structure incorporates a terminal azide (N3) group for covalent modification of alkyne-containing molecules and a Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group that allows for subsequent, orthogonal cleavage. This dual functionality makes it a valuable tool in bioconjugation, proteomics, and drug delivery, enabling the assembly and release of molecular components under specific chemical conditions.

This technical guide provides an in-depth overview of the this compound linker, including its chemical properties, reaction mechanisms, and detailed experimental protocols for its application in click chemistry and subsequent cleavage.

Core Principles and Chemical Properties

The this compound linker's utility is rooted in two key chemical functionalities: the azide group and the Dde protecting group.

1. The Azide Group for Click Chemistry:

The terminal azide group is a key participant in bioorthogonal "click" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] These reactions are highly efficient, selective, and biocompatible, allowing for the covalent ligation of the this compound linker to molecules containing a terminal alkyne or a strained cyclooctyne, respectively.[1] The result of this cycloaddition is a stable triazole linkage.

2. The Dde Protecting Group for Orthogonal Cleavage:

The Dde group is a protecting group that is stable under a variety of conditions but can be selectively removed by treatment with dilute hydrazine. This allows for the release of a conjugated molecule from the linker under mild conditions, a feature that is particularly useful in applications such as drug delivery or the purification of target molecules.

PropertyValueSource
Chemical Name 2-(5-azido-1-hydroxypentylidene)-5,5-dimethylcyclohexane-1,3-dioneIris Biotech
CAS Number 1867129-38-1[1]
Molecular Formula C13H19N3O3Iris Biotech
Molecular Weight 265.31 g/mol Iris Biotech

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound Linker

This protocol describes a general procedure for the conjugation of an alkyne-modified biomolecule with the this compound linker.

Materials:

  • This compound linker

  • Alkyne-modified biomolecule (e.g., protein, peptide, nucleic acid)

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

  • Sodium ascorbate

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • DMSO (if needed to dissolve the linker)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the this compound linker in DMSO.

    • Prepare a 10 mM stock solution of the alkyne-modified biomolecule in the reaction buffer.

    • Prepare a 50 mM stock solution of CuSO4 in water.

    • Prepare a 50 mM stock solution of THPTA or TBTA in water or DMSO.

    • Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be prepared fresh.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified biomolecule to the desired final concentration in the reaction buffer.

    • Add the this compound linker stock solution to achieve the desired molar excess (typically 2-10 fold excess over the alkyne-modified biomolecule).

    • In a separate tube, premix the CuSO4 and ligand (THPTA or TBTA) stock solutions at a 1:5 molar ratio. Let the mixture stand for 2-3 minutes.

  • Initiation of the Click Reaction:

    • Add the premixed CuSO4/ligand solution to the reaction mixture containing the alkyne-biomolecule and this compound linker. The final concentration of copper is typically in the range of 50-200 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation.

  • Purification:

    • Purify the conjugated product from excess reagents using an appropriate method such as size exclusion chromatography (SEC), dialysis, or spin filtration.

Protocol 2: Cleavage of the Dde Group with Hydrazine

This protocol describes the removal of the Dde protecting group from a molecule conjugated with the this compound linker.

Materials:

  • Dde-protected conjugate

  • Hydrazine monohydrate

  • N,N-Dimethylformamide (DMF)

  • Washing buffer (e.g., DMF, PBS)

Procedure:

  • Preparation of Cleavage Solution:

    • Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. Caution: Hydrazine is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Cleavage Reaction:

    • If the Dde-protected conjugate is immobilized on a solid support (e.g., resin), wash the support with DMF.

    • Add the 2% hydrazine/DMF solution to the conjugate.

    • Incubate at room temperature with gentle agitation. The cleavage is typically complete within 3-10 minutes. For solution-phase cleavage, monitor the reaction by an appropriate analytical method (e.g., HPLC, LC-MS).

  • Quenching and Purification:

    • For solid-phase cleavage, filter the support and wash thoroughly with DMF and then with a buffer suitable for the downstream application. The cleaved molecule is in the filtrate.

    • For solution-phase cleavage, the reaction can be quenched by the addition of an excess of a scavenger such as acetone. The cleaved product can then be purified by methods like HPLC or SEC.

Visualization of Workflows

Click Chemistry Conjugation Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Product Alkyne-Biomolecule Alkyne-Biomolecule Reaction_Mixture Reaction Mixture (CuAAC) Alkyne-Biomolecule->Reaction_Mixture This compound This compound This compound->Reaction_Mixture CuSO4 + Ligand CuSO4 + Ligand CuSO4 + Ligand->Reaction_Mixture Sodium Ascorbate Sodium Ascorbate Sodium Ascorbate->Reaction_Mixture Purification Purification Reaction_Mixture->Purification Conjugated_Product Biomolecule-Pen-Dde Purification->Conjugated_Product

Caption: General workflow for CuAAC conjugation.

Dde Cleavage Workflow

G Conjugated_Product Biomolecule-Pen-Dde Cleavage Cleavage Reaction Conjugated_Product->Cleavage Hydrazine_Solution 2% Hydrazine in DMF Hydrazine_Solution->Cleavage Cleaved_Product Released Biomolecule-Pen Cleavage->Cleaved_Product Byproduct Dde-Hydrazine Adduct Cleavage->Byproduct

Caption: Dde protecting group cleavage workflow.

Applications in Research and Drug Development

The this compound linker is a powerful tool for various applications where the controlled attachment and subsequent release of a molecule are desired.

  • Affinity Purification: The linker can be used to attach a handle (e.g., biotin) to a target molecule. After capturing the molecule on an affinity matrix, the Dde group can be cleaved to release the purified molecule.

  • Drug Delivery: In the context of antibody-drug conjugates (ADCs), a linker like this compound could be used to attach a cytotoxic drug to an antibody. The cleavable nature of the Dde group would allow for the release of the drug under specific conditions, although in vivo applications would require careful consideration of the cleavage conditions.

  • Proteomics: The linker can be used to label and enrich specific classes of proteins or peptides from complex mixtures for subsequent analysis by mass spectrometry.

Conclusion

The this compound azide linker offers a valuable combination of functionalities for researchers in chemistry, biology, and medicine. Its ability to participate in robust click chemistry reactions allows for efficient bioconjugation, while the orthogonally cleavable Dde group provides a means for the controlled release of conjugated molecules. While specific quantitative data for the this compound linker is not widely available in the public literature, the general principles and protocols outlined in this guide provide a solid foundation for its successful application in a variety of research and development settings. As with any chemical tool, optimization of reaction conditions for each specific application is recommended to achieve the best results.

References

The Chemistry of the Dde Protecting Group: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a crucial tool in modern organic and medicinal chemistry, particularly in the realm of peptide synthesis and bioconjugation. Its unique deprotection conditions grant it orthogonality to the most common amine protection strategies, namely the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This orthogonality allows for the selective unmasking of a specific amine, enabling site-specific modifications such as peptide branching, cyclization, or the attachment of labels and reporter groups.[1][2] This guide provides an in-depth overview of Dde chemistry, including its mechanism, stability, and detailed experimental protocols for its application.

Core Concepts and Properties

The Dde group is an enamine-type protecting group valued for its stability under both the acidic conditions used to remove Boc and trityl (Trt) groups (e.g., trifluoroacetic acid, TFA) and the standard basic conditions used for Fmoc removal (e.g., 20% piperidine in DMF). Deprotection is achieved through nucleophilic attack, most commonly with a dilute solution of hydrazine.

A more sterically hindered analogue, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group, was developed to overcome some limitations of Dde, such as potential migration and partial loss during prolonged synthesis. The ivDde group offers enhanced stability but can be more difficult to remove.

Mechanism of Deprotection

The removal of the Dde group is most commonly achieved by treatment with hydrazine. The reaction proceeds via a nucleophilic attack of hydrazine on the enamine system. This is followed by an intramolecular cyclization, which results in the release of the free amine and the formation of a stable, chromophoric pyrazole byproduct. This byproduct's absorbance can be monitored spectrophotometrically around 290 nm to follow the reaction's progress.

Caption: Hydrazine-mediated deprotection mechanism of a Dde-protected amine.

Orthogonality in Peptide Synthesis

The primary advantage of the Dde group is its orthogonality. In Solid-Phase Peptide Synthesis (SPPS), different protecting groups that can be removed under distinct conditions are essential for building complex molecules. Dde is compatible with both major SPPS strategies:

  • Fmoc/tBu Strategy: Dde is stable to the piperidine used for N-terminal Fmoc removal and the TFA used for final cleavage and side-chain deprotection (e.g., tBu, Trt, Pbf).

  • Boc/Bzl Strategy: Dde is stable to the TFA used for N-terminal Boc removal and the harsh acids (like HF) used for final cleavage.

This three-dimensional orthogonality allows for a specific lysine (or other amino acid) side chain to be deprotected on-resin, modified, and then synthesis can continue.

Orthogonality PGs Protecting Groups Fmoc Fmoc Boc Boc / tBu / Trt Dde Dde / ivDde Alloc Alloc / Allyl Reagents Deprotection Reagents Base Base (e.g., Piperidine) Acid Strong Acid (e.g., TFA) Hydrazine Hydrazine / Hydroxylamine Palladium Pd(0) Catalyst Base->Fmoc Cleaves Base->Boc Stable Base->Dde Stable Base->Alloc Stable Acid->Fmoc Stable Acid->Boc Cleaves Acid->Dde Stable Acid->Alloc Stable Hydrazine->Boc Stable Hydrazine->Dde Cleaves Hydrazine->Alloc Stable Palladium->Fmoc Stable Palladium->Boc Stable Palladium->Dde Stable Palladium->Alloc Cleaves

Caption: Orthogonality of common protecting groups in peptide synthesis.

Quantitative Data Summary

The choice between Dde and its more hindered analogue, ivDde, depends on the specific application. Dde is easier to remove, while ivDde provides greater stability against premature loss and side-chain migration, which has been observed with Dde during piperidine treatment. However, ivDde removal can be sluggish, sometimes requiring harsher conditions.

ParameterDdeivDdeReference(s)
Relative Stability Less robust; potential for migration and partial loss during long syntheses.More robust; significantly less prone to migration and leaching.
Ease of Removal Easier to remove.Can be sluggish, especially in aggregated sequences or near the C-terminus.
Standard Deprotection 2% Hydrazine in DMF2% Hydrazine in DMF
Optimized Deprotection Standard conditions are usually sufficient.Increasing hydrazine concentration (e.g., to 4%) can improve removal efficiency.
Deprotection ReagentTarget Group(s)ConditionsOrthogonal ToKey ConsiderationsReference(s)
2-4% Hydrazine / DMF Dde, ivDde, Fmoc3-10 min treatments at RTBoc, tBu, Trt, Pbf, AllocAlso removes Fmoc. N-terminus should be Boc-protected if its preservation is needed.
Hydroxylamine·HCl / Imidazole in NMP Dde, ivDde30-60 min at RTFmoc , Boc, tBuMilder alternative that provides true orthogonality with Fmoc.
20% Piperidine / DMF Fmoc5-20 min at RTDde, ivDde, Boc, tBuStandard Fmoc deprotection. Can cause some Dde migration.
TFA-based solutions Boc, tBu, Trt, Pbf1-3 hours at RTDde, ivDde, FmocStandard for Boc-SPPS final cleavage.

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization based on the specific substrate, resin, and sequence.

Protocol 1: On-Resin Protection of a Primary Amine with Dde-OH

This protocol is for the protection of a free amine (e.g., the side chain of a lysine residue) on a solid support.

Workflow_Protection cluster_workflow On-Resin Dde Protection Workflow Start Start: Resin with free primary amine Step1 Swell resin in DMF Start->Step1 Step2 Prepare Dde-OH solution in DMF (e.g., 10 eq.) Step1->Step2 Step3 Add Dde-OH solution to resin and agitate (e.g., 60 min at RT) Step2->Step3 Step4 Wash resin (DMF, DCM) Step3->Step4 End End: Dde-protected resin Step4->End

Caption: General workflow for on-resin Dde protection.

Materials:

  • Peptide-resin with a free primary amine.

  • Dde-OH (2-acetyldimedone).

  • N,N-Dimethylformamide (DMF).

  • Dichloromethane (DCM).

  • Reaction vessel suitable for solid-phase synthesis.

Procedure:

  • Swell the peptide-resin in DMF for 15-30 minutes.

  • Prepare a solution of Dde-OH (e.g., 10 equivalents relative to resin loading) in a minimal volume of DMF.

  • Drain the DMF from the swollen resin.

  • Add the Dde-OH solution to the resin.

  • Agitate the mixture at room temperature for approximately 60 minutes.

  • Drain the reaction solution.

  • Wash the resin thoroughly with DMF (3-5 times).

  • Wash the resin with DCM (3-5 times) and dry under vacuum.

Protocol 2: Selective Deprotection of Dde/ivDde with Hydrazine

This is the most common method for Dde removal. Caution: This procedure will also remove Fmoc groups. The N-terminus should be protected with a Boc group if it needs to remain intact.

Materials:

  • Dde/ivDde-protected peptide-resin.

  • Hydrazine monohydrate.

  • N,N-Dimethylformamide (DMF).

Procedure:

  • Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. For sluggish ivDde removal, a 4% solution may be more effective.

  • Swell the peptide-resin in DMF in a reaction vessel.

  • Drain the DMF and add the hydrazine solution (approx. 25 mL per gram of resin).

  • Allow the mixture to stand at room temperature for 3 minutes, with gentle agitation.

  • Drain the deprotection solution.

  • Repeat steps 3-5 two more times for a total of three treatments.

  • Wash the resin thoroughly with DMF (3-5 times) to remove all traces of hydrazine and the cleaved byproduct.

Protocol 3: Selective Deprotection of Dde/ivDde with Hydroxylamine (Fmoc-Orthogonal)

This method is used when the preservation of an Fmoc group is required.

Materials:

  • Dde/ivDde-protected, Fmoc-containing peptide-resin.

  • Hydroxylamine hydrochloride (NH₂OH·HCl).

  • Imidazole.

  • N-Methyl-2-pyrrolidone (NMP).

  • N,N-Dimethylformamide (DMF).

Procedure:

  • Prepare the deprotection solution: Dissolve hydroxylamine hydrochloride (1 equivalent based on the Dde content of the resin) and imidazole (0.75 equivalents) in NMP (approx. 10 mL per gram of resin).

  • Swell the peptide-resin in NMP in a reaction vessel.

  • Drain the NMP and add the deprotection solution to the resin.

  • Gently agitate the mixture at room temperature for 30 to 60 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (3-5 times). The resin is now ready for subsequent modification at the newly exposed amine.

Conclusion

The Dde protecting group, along with its ivDde variant, represents a cornerstone of advanced peptide and bioconjugate synthesis. Its robust stability to standard acid and base deprotection conditions, combined with its selective cleavage by nucleophilic reagents like hydrazine or hydroxylamine, provides chemists with a powerful tool for orthogonal synthesis strategies. By understanding the underlying mechanisms, stability profiles, and detailed protocols, researchers can effectively leverage Dde chemistry to construct complex, highly functionalized molecules for a wide range of applications in research and drug development.

References

An In-Depth Technical Guide to the N3-Pen-Dde Mechanism of Action in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the N3-Pen-Dde linker, a trifunctional chemical entity instrumental in the field of bioconjugation. We will delve into its core components, mechanism of action, and practical applications, offering detailed experimental protocols and quantitative data to support researchers in drug development and other scientific endeavors.

Introduction to the this compound Linker

The this compound linker is a versatile tool in bioconjugation, designed with three key functional components: an azide group (N3), a pentanoyl spacer (Pen), and a 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) protecting group. This unique combination allows for a two-step process of conjugation and subsequent cleavage, providing a powerful method for attaching and releasing molecules of interest to and from biomolecules.

The azide (N3) moiety serves as a bioorthogonal handle for "click chemistry," specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction enables the covalent attachment of the linker to a biomolecule that has been modified to contain a strained alkyne, such as dibenzocyclooctyne (DBCO). The reaction is highly specific and can be performed in complex biological media without interfering with native biological processes.

The pentanoyl (Pen) group acts as a simple, flexible spacer, providing distance between the conjugated biomolecule and the Dde group. This spacing can be crucial for maintaining the biological activity of the conjugated molecule and ensuring efficient access for the cleavage reagent.

The 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group is a well-established protecting group for amines. A key feature of the Dde group is its lability to hydrazine under mild conditions. This allows for the selective cleavage of the linker and the release of the conjugated molecule from its target.

Mechanism of Action

The utility of the this compound linker lies in its sequential, two-stage mechanism of action: bioconjugation via SPAAC and subsequent cleavage via hydrazine treatment.

Bioconjugation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The first step in utilizing the this compound linker is its attachment to a target biomolecule. This is typically achieved through a SPAAC reaction, a type of copper-free click chemistry. The azide group on the this compound linker reacts with a strained alkyne, such as DBCO, that has been introduced onto the biomolecule of interest (e.g., a protein, antibody, or nucleic acid).

The reaction proceeds via a [3+2] cycloaddition mechanism, forming a stable triazole linkage. This reaction is highly efficient and bioorthogonal, meaning it does not react with other functional groups found in biological systems.

SPAAC_Mechanism Biomolecule_DBCO Biomolecule-DBCO Transition_State Transition State Biomolecule_DBCO->Transition_State N3_Pen_Dde This compound N3_Pen_Dde->Transition_State Conjugate Biomolecule-Linker Conjugate Transition_State->Conjugate [3+2] Cycloaddition

Diagram 1: SPAAC Bioconjugation Pathway.
Cleavage of the Dde Linker

Once the bioconjugate is formed and has served its purpose (e.g., delivery of a therapeutic agent), the conjugated molecule can be released by cleaving the Dde group. This is achieved by treating the conjugate with a solution of hydrazine, typically 2% hydrazine in an organic solvent like dimethylformamide (DMF).

The mechanism of cleavage involves the nucleophilic attack of hydrazine on one of the carbonyl groups of the Dde's cyclohexanedione ring. This leads to the formation of a stable pyrazole byproduct and the release of the amine-containing portion of the original linker, which is attached to the molecule of interest. This cleavage is highly specific and occurs under mild conditions that are generally compatible with biological molecules.

Dde_Cleavage_Mechanism Biomolecule_Conjugate Biomolecule-Linker-Payload Cleavage_Step Nucleophilic Attack & Ring Cleavage Biomolecule_Conjugate->Cleavage_Step Hydrazine Hydrazine (2% in DMF) Hydrazine->Cleavage_Step Released_Payload Released Payload Cleavage_Step->Released_Payload Biomolecule_Remnant Biomolecule-Linker Remnant Cleavage_Step->Biomolecule_Remnant Pyrazole_Byproduct Pyrazole Byproduct Cleavage_Step->Pyrazole_Byproduct

Diagram 2: Dde Linker Cleavage Pathway.

Quantitative Data

The efficiency and kinetics of both the conjugation and cleavage steps are critical for the successful application of the this compound linker. While specific kinetic data for the this compound molecule is not extensively published, we can provide representative data for similar azide-containing linkers in SPAAC reactions and for the cleavage of Dde protecting groups.

SPAAC Reaction Kinetics

The rate of the SPAAC reaction is dependent on the specific strained alkyne used. The second-order rate constants for the reaction of azides with common cyclooctynes are in the range of 10-1 to 101 M-1s-1.

Strained AlkyneRepresentative Second-Order Rate Constant (M⁻¹s⁻¹)
DBCO (Dibenzocyclooctyne)~0.1 - 1.0
BCN (Bicyclononyne)~0.01 - 0.1
DIBO (Dibenzocyclooctynol)~0.3

Note: These are approximate values and can vary depending on the solvent, temperature, and the specific structure of the azide and alkyne.

Dde Cleavage Kinetics and Efficiency

The cleavage of the Dde group with 2% hydrazine in DMF is generally rapid and efficient. The reaction is often complete within minutes at room temperature.

ConditionTime for >95% Cleavage
2% Hydrazine in DMF at Room Temperature< 10 minutes
Linker Stability

The this compound linker is generally stable under physiological conditions (pH 7.4, 37°C) and in the presence of common biological nucleophiles, ensuring the integrity of the bioconjugate until the specific cleavage conditions are applied. The Dde group is stable to acids, bases, and other nucleophiles commonly used in peptide synthesis and bioconjugation.

Experimental Protocols

The following protocols provide a general framework for the use of the this compound linker in a typical bioconjugation and cleavage workflow. Optimization may be required for specific applications.

Protocol for Bioconjugation of a DBCO-Modified Protein with this compound

Materials:

  • DBCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound linker

  • Dimethyl sulfoxide (DMSO)

  • Reaction tubes

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Prepare a stock solution of the this compound linker: Dissolve the this compound linker in DMSO to a concentration of 10 mM.

  • Determine the required amount of linker: A 5- to 20-fold molar excess of the this compound linker over the DBCO-modified protein is typically used.

  • Perform the conjugation reaction: Add the calculated volume of the this compound stock solution to the solution of the DBCO-modified protein.

  • Incubate the reaction: Gently mix the reaction and incubate at room temperature for 1-4 hours, or at 4°C overnight. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Purify the bioconjugate: Remove the excess, unreacted this compound linker and byproducts using a suitable purification method, such as size-exclusion chromatography or dialysis.

  • Characterize the conjugate: Confirm the successful conjugation and determine the degree of labeling using analytical techniques like mass spectrometry or UV-Vis spectroscopy.

Protocol for the Cleavage of the Dde Linker and Release of the Conjugated Molecule

Materials:

  • Purified bioconjugate from the previous protocol

  • Hydrazine monohydrate

  • Dimethylformamide (DMF)

  • Quenching solution (e.g., acetone or an aldehyde)

  • Purification system (e.g., HPLC, dialysis)

Procedure:

  • Prepare the cleavage solution: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

  • Perform the cleavage reaction: Add the 2% hydrazine solution to the purified bioconjugate. A typical ratio is 10 volumes of cleavage solution to 1 volume of conjugate solution.

  • Incubate the reaction: Gently mix and incubate at room temperature for 5-15 minutes. Monitor the cleavage progress by a suitable analytical method (e.g., HPLC, mass spectrometry).

  • Quench the reaction: Add a quenching agent, such as acetone, to react with the excess hydrazine.

  • Purify the released molecule and the biomolecule: Separate the released molecule of interest from the biomolecule-linker remnant and the pyrazole byproduct using an appropriate purification technique.

Logical and Experimental Workflow Visualization

The following diagram illustrates the overall workflow for utilizing the this compound linker in a bioconjugation application.

N3_Pen_Dde_Workflow cluster_prep Preparation cluster_conjugation Bioconjugation cluster_application Application cluster_cleavage Cleavage and Analysis Biomolecule Target Biomolecule DBCO_Modification Introduce DBCO Moiety Biomolecule->DBCO_Modification DBCO_Biomolecule DBCO-Modified Biomolecule DBCO_Modification->DBCO_Biomolecule SPAAC_Reaction SPAAC Reaction DBCO_Biomolecule->SPAAC_Reaction N3_Pen_Dde_Linker This compound Linker N3_Pen_Dde_Linker->SPAAC_Reaction Purification1 Purification of Conjugate SPAAC_Reaction->Purification1 Characterization1 Characterization (e.g., MS, SDS-PAGE) Purification1->Characterization1 Bioconjugate Biomolecule-Linker Conjugate Characterization1->Bioconjugate Application_Step Application (e.g., Drug Delivery, Imaging) Bioconjugate->Application_Step Hydrazine_Cleavage Hydrazine Cleavage Application_Step->Hydrazine_Cleavage Purification2 Purification of Released Components Hydrazine_Cleavage->Purification2 Analysis Analysis of Released Molecule and Biomolecule Purification2->Analysis Released_Molecule Released Molecule Analysis->Released_Molecule Biomolecule_Remnant Biomolecule-Linker Remnant Analysis->Biomolecule_Remnant

Diagram 3: Experimental Workflow for this compound Bioconjugation.

Conclusion

The this compound linker offers a robust and versatile platform for the bioconjugation and controlled release of molecules of interest. Its trifunctional nature, combining the specificity of click chemistry with the selective cleavability of the Dde group, makes it an invaluable tool for researchers in drug development, proteomics, and various other areas of chemical biology. The detailed mechanisms, quantitative data, and experimental protocols provided in this guide are intended to facilitate the successful implementation of this powerful technology in a wide range of scientific applications.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Core Principles, Applications, and Methodologies of Copper-Free Click Chemistry

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has rapidly emerged as a cornerstone of bioorthogonal chemistry, providing a powerful tool for researchers, scientists, and drug development professionals. This copper-free click chemistry reaction enables the covalent ligation of molecules in complex biological environments with high specificity and efficiency. Driven by the release of ring strain in a cyclooctyne reacting with an azide, SPAAC proceeds smoothly under physiological conditions without the need for cytotoxic copper catalysts, a significant advantage over its predecessor, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3] This technical guide delves into the core principles of SPAAC, presents quantitative data for reagent selection, provides detailed experimental protocols for key applications, and illustrates fundamental concepts through diagrams.

Core Principles of SPAAC

At its heart, SPAAC is a [3+2] cycloaddition between a strained cyclooctyne and an azide to form a stable triazole linkage. The reaction's driving force is the significant ring strain of the cyclooctyne, which is approximately 18 kcal/mol.[4] This inherent strain lowers the activation energy of the cycloaddition, allowing the reaction to proceed at ambient temperatures and in aqueous environments.[4] The azide and cyclooctyne functional groups are bioorthogonal, meaning they are chemically inert to the vast majority of biological molecules, ensuring that the ligation is highly specific to the intended targets.

The reactivity of the SPAAC reaction is primarily dictated by the structure of the cyclooctyne. Various cyclooctyne derivatives have been developed to enhance reaction kinetics, stability, and solubility. The choice of a specific cyclooctyne is a critical parameter in experimental design, influencing reaction times and efficiency.

Quantitative Data: A Comparative Analysis of Common Cyclooctynes

The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k). A higher rate constant signifies a faster reaction, which is often crucial for applications involving low concentrations of reactants or the need to capture dynamic processes. The following table summarizes the second-order rate constants for the reaction of various common cyclooctynes with benzyl azide, a standard model azide.

Cyclooctyne ReagentAbbreviationSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Key Features
DibenzocyclooctyneDBCO (or ADIBO)~0.3 - 1.0High reactivity and stability. Widely used.
Bicyclo[6.1.0]nonyneBCN~0.002 - 0.1Good balance of reactivity and small size.
Dibenzoannulated cyclooctyneDIBO~0.1Second-generation cyclooctyne with good stability.
BiarylazacyclooctynoneBARAC> 1.0Extremely high reactivity, suitable for in vivo applications.
Difluorinated cyclooctyneDIFO~0.08Biocompatible and used in live-cell imaging.

Note: Reaction rates can vary depending on the specific azide, solvent, and temperature.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of SPAAC in a research setting. Below are protocols for two key applications: metabolic labeling of glycoproteins and the synthesis of antibody-drug conjugates.

Protocol 1: Metabolic Labeling and Imaging of Cell Surface Glycoproteins

This protocol details the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by fluorescent labeling via SPAAC for visualization.

Materials:

  • Adherent mammalian cells (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • Phosphate-buffered saline (PBS)

  • DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)

  • Hoechst 33342 or DAPI for nuclear counterstaining

  • Imaging medium (e.g., FluoroBrite DMEM)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on a glass-bottom imaging dish at a density that will result in 50-70% confluency on the day of imaging.

  • Metabolic Labeling:

    • Prepare a stock solution of Ac₄ManNAz in DMSO.

    • Add Ac₄ManNAz to the complete culture medium to a final concentration of 25-50 µM.

    • Replace the existing medium on the cells with the Ac₄ManNAz-containing medium.

    • Incubate the cells for 48 hours under standard culture conditions (37°C, 5% CO₂).

  • SPAAC Reaction:

    • Prepare a stock solution of the DBCO-fluorophore in DMSO.

    • Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.

    • Wash the cells twice with warm PBS.

    • Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing and Staining:

    • Wash the cells three times with warm PBS to remove unreacted DBCO-fluorophore.

    • Counterstain the nuclei with Hoechst 33342 or DAPI according to the manufacturer's protocol.

    • Wash the cells twice with PBS.

  • Imaging:

    • Replace the PBS with imaging medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.

Protocol 2: Antibody-Drug Conjugate (ADC) Preparation via SPAAC

This protocol describes the conjugation of a DBCO-functionalized drug-linker to an azide-modified antibody.

Materials:

  • Azide-conjugated antibody

  • Dibenzocyclooctyne (DBCO)-conjugated drug-linker

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Desalting column

  • Protein concentrator (e.g., 50 kDa MWCO)

Procedure:

  • Antibody Preparation:

    • Take the purified azide-conjugated antibody and perform a buffer exchange using a desalting column equilibrated with PBS (pH 7.4).

  • Drug-Linker Preparation:

    • Prepare a stock solution of the DBCO-drug linker in DMSO (e.g., 26.7 mM).

  • Conjugation Reaction:

    • In a reaction vessel, combine the azide-conjugated antibody (e.g., 10 mg) in PBS (pH 7.4) with the DBCO-drug linker stock solution. The final volume should be adjusted to ensure the desired final concentrations (e.g., 10 mg/mL antibody and 1.33 mM DBCO-drug linker in PBS containing 5% DMSO).

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

  • Purification:

    • Remove excess, unreacted DBCO-drug linker by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.4).

  • Concentration:

    • Concentrate the purified ADC using a protein concentrator to the desired final concentration.

  • Characterization:

    • Characterize the final ADC to determine the drug-to-antibody ratio (DAR) and confirm its purity and integrity.

Synthesis of Key Cyclooctynes

The accessibility of strained cyclooctynes is crucial for the widespread adoption of SPAAC. The following are summarized, step-by-step protocols for the synthesis of two widely used cyclooctynes, DBCO and BCN.

Synthesis of Dibenzocyclooctyne (DBCO)

The synthesis of DBCO derivatives often involves a multi-step process starting from commercially available materials. A common route is highlighted below.

A Simplified Multi-Step Synthesis of a DBCO-acid:

  • Sonogashira Coupling: A key step involves the Sonogashira coupling of 2-iodobenzyl alcohol and 2-ethynylaniline to form the internal alkyne.

  • Protection and Hydrogenation: The aniline is protected, followed by a semi-hydrogenation of the alkyne to a cis-alkene.

  • Oxidation and Reductive Amination: The terminal hydroxyl group is oxidized to an aldehyde, which then undergoes an intramolecular reductive amination to form a key cyclic intermediate.

  • Alkylation, Bromination, and Elimination: The nitrogen atom is alkylated to introduce a functional handle (like a carboxylic acid), followed by bromination of the double bond and subsequent base-promoted elimination to form the strained cyclooctyne ring.

For a detailed, optimized multigram synthesis of a DBCO derivative without chromatography, researchers can refer to the work by McNelles et al. (2019).

Synthesis of Bicyclo[6.1.0]nonyne (BCN)

The synthesis of BCN derivatives typically starts from 1,5-cyclooctadiene.

A Three-Step Synthesis of anti-BCN-COOH:

  • Cyclopropanation: 1,5-cyclooctadiene undergoes a cyclopropanation reaction with ethyl diazoacetate, often catalyzed by a rhodium complex, to form the bicyclo[6.1.0]nonene precursor. Stereoselective methods have been developed to favor the desired diastereomer.

  • Ester Hydrolysis: The resulting ester is hydrolyzed under basic conditions to yield the carboxylic acid.

  • Bromination and Elimination: The alkene is brominated, followed by a double elimination reaction using a strong base to form the strained alkyne. A recently reported three-step synthesis provides an efficient route to pure anti-BCN-COOH with an overall yield of 32%.

Mandatory Visualizations

To further elucidate the principles and applications of SPAAC, the following diagrams have been generated using the DOT language.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Cyclooctyne Strained Cyclooctyne TransitionState Transition State Cyclooctyne->TransitionState [3+2] Cycloaddition Azide Azide Azide->TransitionState Triazole Stable Triazole Linkage TransitionState->Triazole Ring Strain Release

Core reaction mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

SPAAC_Workflow cluster_prep Preparation cluster_reaction Bioconjugation cluster_analysis Analysis & Purification MoleculeA Biomolecule A (e.g., Antibody, Protein) FunctionalizeA Introduce Azide Group (e.g., Metabolic Labeling, Chemical Modification) MoleculeA->FunctionalizeA MoleculeB Molecule B (e.g., Drug, Fluorophore) FunctionalizeB Introduce Strained Alkyne (e.g., DBCO, BCN) MoleculeB->FunctionalizeB Mix Mix Azide-Molecule A and Alkyne-Molecule B (Physiological Conditions) FunctionalizeA->Mix FunctionalizeB->Mix Purify Purify Conjugate (e.g., Chromatography) Mix->Purify Analyze Characterize Conjugate (e.g., SDS-PAGE, Mass Spec) Purify->Analyze FinalProduct Bioconjugate A-B Analyze->FinalProduct

A generalized experimental workflow for SPAAC-mediated bioconjugation.

SPAAC_vs_CuAAC cluster_cuaac CuAAC Limitations cluster_spaac SPAAC Advantages CuToxicity Copper Catalyst Cytotoxicity NoCatalyst Copper-Free (Biocompatible) CuToxicity->NoCatalyst Overcomes SideReactions Potential for Side Reactions with Biomolecules Bioorthogonal High Bioorthogonality SideReactions->Bioorthogonal Improves Ligands Requires Ligands and Reducing Agents Simple Simplified Reaction Conditions Ligands->Simple Eliminates Need For

Logical relationship illustrating how SPAAC overcomes the limitations of CuAAC.

Conclusion

Strain-Promoted Alkyne-Azide Cycloaddition has firmly established itself as an indispensable tool in the arsenal of researchers, scientists, and drug development professionals. Its bioorthogonality, mild reaction conditions, and tunable kinetics have enabled a wide range of applications, from the precise labeling of biomolecules in living systems to the construction of sophisticated antibody-drug conjugates. By understanding the core principles, carefully selecting reagents based on quantitative data, and following robust experimental protocols, the full potential of SPAAC can be harnessed to advance our understanding of complex biological processes and to develop next-generation therapeutics.

References

The Cornerstone of Click Chemistry: A Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become an indispensable tool in the molecular sciences, revolutionizing the way molecules are connected. As a premier example of "click chemistry," this reaction offers a powerful combination of reliability, specificity, and biocompatibility, making it a staple in drug discovery, bioconjugation, and materials science.[1][2][3] This guide provides an in-depth exploration of the core principles of CuAAC, including its mechanistic underpinnings, quantitative performance data, and detailed experimental protocols to empower researchers in their scientific endeavors.

Core Principles and Mechanism

The CuAAC reaction is the copper(I)-catalyzed formation of a 1,4-disubstituted 1,2,3-triazole from an azide and a terminal alkyne.[2] This transformation is a significant improvement over the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which requires harsh conditions and often results in a mixture of 1,4 and 1,5-regioisomers.[1] The copper(I) catalyst dramatically accelerates the reaction by a factor of 10⁷ to 10⁸ and ensures exclusive formation of the 1,4-isomer.

The currently accepted mechanism proceeds through a multi-step catalytic cycle involving a dinuclear copper intermediate, which is supported by extensive kinetic and computational studies. The key steps are:

  • Formation of the Copper(I) Acetylide: A terminal alkyne reacts with a copper(I) species to form a copper acetylide.

  • Coordination of the Azide: The azide coordinates to the copper center.

  • Cycloaddition: The azide undergoes a [3+2] cycloaddition with the coordinated alkyne.

  • Formation of a Six-Membered Copper Metallacycle: A key intermediate is a six-membered ring containing copper.

  • Protonolysis: The copper-triazolide intermediate is protonated, releasing the 1,2,3-triazole product and regenerating the active copper(I) catalyst.

The active Cu(I) catalyst can be generated in situ from Cu(II) salts, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Product Cu(I) Cu(I) Cu-Acetylide Cu-Acetylide Cu(I)->Cu-Acetylide + R-C≡CH Azide_Complex Cu-Acetylide-Azide Complex Cu-Acetylide->Azide_Complex + R'-N3 Metallacycle Six-membered Copper Metallacycle Azide_Complex->Metallacycle Cycloaddition Cu-Triazolide Copper-Triazolide Intermediate Metallacycle->Cu-Triazolide Rearrangement Cu-Triazolide->Cu(I) + H+ Product 1,4-disubstituted 1,2,3-Triazole Cu-Triazolide->Product Release Alkyne Terminal Alkyne Azide Azide

A simplified diagram of the CuAAC catalytic cycle.

The Crucial Role of Ligands

Ligands play a critical role in the success of CuAAC reactions, particularly in biological applications. They serve several key functions:

  • Stabilize the Cu(I) oxidation state: Copper(I) is prone to oxidation to the inactive Cu(II) state. Ligands protect Cu(I) from oxidation.

  • Accelerate the reaction rate: Certain ligands can significantly increase the catalytic activity.

  • Protect biomolecules: In bioconjugation, ligands can prevent damage to sensitive biomolecules like proteins from reactive oxygen species that can be generated.

Commonly used ligands include tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivatives like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), which are highly effective in aqueous environments.

Quantitative Data on Catalytic Systems

The efficiency of a CuAAC reaction is highly dependent on the chosen catalytic system, including the copper source, ligand, and solvent. The following tables provide a quantitative comparison of various catalytic systems for the reaction of benzyl azide with phenylacetylene.

Table 1: Comparison of Copper Sources and Ligands

Catalyst SystemCatalyst Loading (mol%)SolventReaction TimeYield (%)Reference
CuI (ligand-free)1Cyrene™0.5 hLow
CuBr (ligand-free)0.5Neat5 min<10
[Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂0.5Neat5 min>99
[Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂0.005 (50 ppm)Neat1 h>99
CuSO₄/Sodium Ascorbate/THPTA1H₂O/t-BuOH1 h95
CuO Nanowires5H₂O12 h92

Note: "Neat" indicates the reaction was carried out without a solvent.

Table 2: Influence of Azide Structure on Reaction Yield

The electronic and steric properties of the azide substrate can significantly impact the reaction yield.

Azide SubstrateAlkyne SubstrateCatalyst SystemYield (%)Reference
Benzyl AzidePhenylacetyleneCuSO₄/Sodium Ascorbate91
1-AzidohexanePhenylacetyleneCuSO₄/Sodium Ascorbate98
Azidoacetic AcidPropargyl AlcoholCuSO₄/Sodium Ascorbate85
4-Azidobenzoic AcidPhenylacetyleneCuSO₄/Sodium Ascorbate94

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful CuAAC reactions. Below are protocols for a general small-scale reaction and a bioconjugation application.

Protocol 1: General Small-Scale CuAAC Reaction

This protocol provides a general guideline for a small-scale CuAAC reaction in solution.

Materials:

  • Azide-containing molecule

  • Alkyne-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)

  • Solvent (e.g., a 1:1 mixture of water and t-butanol)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 M solution of sodium ascorbate in water. This solution should be made fresh.

    • Prepare a 100 mM solution of CuSO₄ in water.

    • Prepare a 100 mM solution of THPTA in water.

  • Reaction Setup:

    • In a reaction vial, dissolve the azide (1 equivalent) and alkyne (1-1.2 equivalents) in the chosen solvent.

    • Add the THPTA solution (0.1 equivalents).

    • Add the CuSO₄ solution (0.05 equivalents).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.2 equivalents).

  • Reaction Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography if necessary.

Protocol 2: Bioconjugation of an Azide-Modified Protein with an Alkyne-Containing Label

This protocol is designed for the conjugation of a small molecule to a protein.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • Alkyne-containing label (e.g., a fluorescent dye)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Aminoguanidine (optional, to scavenge reactive byproducts)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 20 mM solution of CuSO₄ in water.

    • Prepare a 50 mM solution of THPTA in water.

    • Prepare a 100 mM solution of aminoguanidine in water.

    • Dissolve the alkyne-containing label in a compatible solvent like DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein solution.

    • Add the alkyne-containing label (typically 5-10 equivalents relative to the protein).

    • In a separate tube, premix the CuSO₄ and THPTA solutions.

    • Add the CuSO₄/THPTA mixture to the protein solution (final concentration of CuSO₄ is typically 50-250 µM).

    • Add the aminoguanidine solution (optional, final concentration ~1 mM).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration ~1-5 mM).

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. For sensitive proteins, the reaction can be performed at 4°C overnight.

  • Purification:

    • Remove unreacted small molecules and the copper catalyst by size-exclusion chromatography, dialysis, or affinity chromatography.

Experimental and Troubleshooting Workflows

Logical workflows are essential for both executing and troubleshooting CuAAC reactions.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Stock_Solutions Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand, Ascorbate) Mix_Reactants Combine Azide and Alkyne in Solvent Stock_Solutions->Mix_Reactants Add_Catalyst Add Premixed CuSO4/Ligand Mix_Reactants->Add_Catalyst Initiate Add Sodium Ascorbate Add_Catalyst->Initiate Incubate Incubate at RT Initiate->Incubate Monitor Monitor Progress (TLC/LC-MS) Incubate->Monitor Purify Purify Product Monitor->Purify Characterize Characterize Product Purify->Characterize

A typical experimental workflow for a CuAAC reaction.

CuAAC_Troubleshooting Start Low or No Product Yield Check_Reagents Are reagents fresh? (esp. Sodium Ascorbate) Start->Check_Reagents Check_Catalyst Is Cu(I) being oxidized? Start->Check_Catalyst No Check_Conditions Are reaction conditions optimal? Start->Check_Conditions No Check_Substrates Are substrates degrading? Start->Check_Substrates No Sol_Reagents Prepare fresh Sodium Ascorbate Check_Reagents->Sol_Reagents No Sol_Catalyst Increase ligand concentration Use degassed solvents Check_Catalyst->Sol_Catalyst Yes Sol_Conditions Optimize temperature, time, or solvent Check_Conditions->Sol_Conditions No Sol_Substrates Lower temperature Add protective agents (e.g., aminoguanidine) Check_Substrates->Sol_Substrates Yes

A decision tree for troubleshooting common CuAAC issues.

Conclusion

The Copper-Catalyzed Azide-Alkyne Cycloaddition reaction is a robust and versatile ligation method with broad applicability in chemical synthesis and life sciences. Its high efficiency, selectivity, and tolerance of a wide range of functional groups have established it as a cornerstone of modern chemical biology and drug development. By understanding the core principles, optimizing reaction conditions, and utilizing appropriate analytical techniques, researchers can effectively harness the power of CuAAC to construct complex molecular architectures and advance their scientific discoveries.

References

An In-Depth Technical Guide to N3-Pen-Dde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Introduction to a Versatile Heterobifunctional Linker for Advanced Bioconjugation

In the evolving landscape of bioconjugation and drug development, the demand for precise and efficient molecular tools is paramount. N3-Pen-Dde, a heterobifunctional linker, has emerged as a valuable reagent, offering researchers the ability to selectively introduce an azide moiety for "click" chemistry applications while providing an orthogonal, cleavable protecting group. This technical guide provides a comprehensive overview of this compound, including its core functionalities, detailed experimental protocols, and data presentation to facilitate its adoption in research and development.

Core Concepts: The Dual Functionality of this compound

This compound is a chemical linker characterized by two key functional groups: an azide (N3) and a 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group. This dual nature allows for a two-step, controlled modification of biomolecules.

  • The Azide Group (N3): This moiety is the reactive handle for "click" chemistry, a set of biocompatible and highly efficient reactions. Specifically, the azide group readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. These reactions form a stable triazole linkage with alkyne-modified molecules, enabling the covalent attachment of a wide range of payloads, including fluorescent dyes, imaging agents, and therapeutic compounds.

  • The Dde Protecting Group: The Dde group serves as a temporary protecting group for a primary amine. Its key advantage lies in its orthogonal deprotection strategy. The Dde group is stable under a variety of reaction conditions but can be selectively cleaved using a dilute solution of hydrazine. This allows for the unmasking of the amine at a desired stage, enabling further modification at that specific site.

Quantitative Data Summary

The following tables summarize key quantitative data related to the application of this compound and its constituent functionalities in bioconjugation reactions.

ParameterValueReference(s)
CuAAC Reaction Yields
Typical Yield>95%[1]
Reaction Time1 - 4 hours at room temperature[1]
SPAAC Reaction Yields
Typical YieldGenerally high, often quantitative[2]
Reaction TimeVaries (minutes to hours)[2]
Dde Cleavage
Reagent2% Hydrazine in DMF[3]
Reaction Time3 x 3 minutes at room temperature

Table 1: General Reaction Parameters

Analytical TechniqueCharacteristic Signal for Azide GroupReference(s)
FTIR Spectroscopy Strong, sharp peak around 2100 cm⁻¹
¹H NMR Spectroscopy Protons α to azide: δ 3.0 - 4.5 ppm
¹³C NMR Spectroscopy Carbon α to azide: δ 50 - 65 ppm
Mass Spectrometry Characteristic loss of N₂ (28 Da)

Table 2: Spectroscopic Data for Azide-Containing Compounds

Experimental Protocols

Detailed methodologies for the key reactions involving this compound are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating an azide-containing molecule (such as a biomolecule modified with this compound) to an alkyne-functionalized partner.

Materials:

  • Azide-modified biomolecule (in a suitable buffer, e.g., PBS)

  • Alkyne-containing molecule (e.g., a fluorescent dye with a terminal alkyne)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water)

Procedure:

  • In a microcentrifuge tube, combine the azide-modified biomolecule and the alkyne-containing molecule. The molar ratio should be optimized, but a 2-fold excess of the smaller molecule is a good starting point.

  • Prepare a premixed solution of CuSO₄ and THPTA ligand in a 1:5 molar ratio.

  • Add the premixed CuSO₄/THPTA solution to the reaction mixture to a final copper concentration of 0.1 mM.

  • Add aminoguanidine to a final concentration of 5 mM.

  • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

  • Gently mix the reaction and incubate at room temperature for 1-2 hours.

  • Purify the conjugate using an appropriate method, such as size-exclusion chromatography, to remove excess reagents.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a copper-free click chemistry reaction, ideal for live-cell labeling or applications where copper cytotoxicity is a concern.

Materials:

  • Azide-modified biomolecule (in a suitable buffer)

  • Strained alkyne (e.g., DBCO or BCN) functionalized molecule

  • Phosphate-buffered saline (PBS) or other suitable reaction buffer

Procedure:

  • Dissolve the azide-modified biomolecule and the strained alkyne-functionalized molecule in the reaction buffer. A 2-4 fold molar excess of the strained alkyne reagent is often used.

  • Mix the components and incubate at room temperature for 2-4 hours, or overnight at 4°C.

  • The reaction progress can be monitored by techniques such as SDS-PAGE, which will show a shift in the molecular weight of the modified biomolecule.

  • Purify the conjugate using a suitable method to remove unreacted starting materials.

Protocol 3: Dde Deprotection

This protocol details the selective removal of the Dde protecting group to expose a primary amine.

Materials:

  • Dde-protected molecule (e.g., on a solid-phase resin or in solution)

  • 2% (v/v) hydrazine monohydrate in N,N-dimethylformamide (DMF)

  • DMF for washing

Procedure:

  • Suspend the Dde-protected molecule in the 2% hydrazine/DMF solution.

  • Agitate the mixture at room temperature for 3 minutes.

  • Filter the solution (if on solid support) or proceed to a workup step (if in solution).

  • Repeat the treatment with fresh 2% hydrazine/DMF solution two more times for a total of three treatments.

  • Wash the deprotected product thoroughly with DMF to remove residual hydrazine.

Visualizing the Workflow and Chemistry

To better illustrate the logical flow and chemical transformations involved in using this compound, the following diagrams are provided.

experimental_workflow cluster_modification Step 1: Biomolecule Modification cluster_click Step 2: Click Chemistry cluster_deprotection Step 3: Dde Deprotection Biomolecule Biomolecule Modified_Biomolecule This compound Modified Biomolecule Biomolecule->Modified_Biomolecule Conjugation N3_Pen_Dde This compound Linker N3_Pen_Dde->Modified_Biomolecule Conjugate Biomolecule-Linker-Payload Conjugate Modified_Biomolecule->Conjugate CuAAC or SPAAC Alkyne_Payload Alkyne-Payload Alkyne_Payload->Conjugate Final_Product Deprotected Conjugate (with free amine) Conjugate->Final_Product Cleavage Hydrazine 2% Hydrazine Hydrazine->Final_Product

Caption: General experimental workflow for using this compound.

click_chemistry_pathways cluster_cuaac CuAAC Pathway cluster_spaac SPAAC Pathway N3_Linker Azide-Modified Molecule (N3) Triazole_1 1,4-Disubstituted Triazole N3_Linker->Triazole_1 Triazole_2 Triazole Product N3_Linker->Triazole_2 Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Triazole_1 Cu_Catalyst Cu(I) Catalyst + Ligand Cu_Catalyst->Triazole_1 Strained_Alkyne Strained Alkyne (e.g., DBCO, BCN) Strained_Alkyne->Triazole_2

Caption: Click chemistry options for the azide group of this compound.

dde_deprotection_mechanism Dde_Protected_Amine Dde-Protected Amine (on biomolecule) Intermediate Reaction Intermediate Dde_Protected_Amine->Intermediate Hydrazine Hydrazine (H2N-NH2) Hydrazine->Intermediate Free_Amine Free Primary Amine (-NH2) Intermediate->Free_Amine Dde_Hydrazide Dde-Hydrazide Byproduct Intermediate->Dde_Hydrazide

Caption: Simplified logical flow of Dde group cleavage by hydrazine.

References

understanding azide reactivity for bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Azide Reactivity for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of azide reactivity and its application in bioconjugation. We will delve into the core principles of the most prevalent azide-based ligation strategies, namely the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation. This document offers a comparative analysis of their reaction kinetics, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows to aid researchers in selecting and implementing the optimal bioconjugation strategy for their specific needs.

Core Principles of Azide-Based Bioconjugation

The azide functional group has become a cornerstone of bioconjugation due to its small size, stability in physiological conditions, and bioorthogonal reactivity. "Bioorthogonal" refers to a chemical reaction that can occur inside of living systems without interfering with native biochemical processes. The three primary bioorthogonal reactions involving azides are CuAAC, SPAAC, and the Staudinger ligation.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and regioselective 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species. This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage. The copper(I) catalyst dramatically accelerates the reaction rate compared to the uncatalyzed thermal cycloaddition and ensures the exclusive formation of the 1,4-regioisomer. Due to the potential cytotoxicity of the copper catalyst, its application in living cells requires the use of ligands that stabilize the copper(I) oxidation state and minimize cellular damage.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the cytotoxicity associated with the copper catalyst in CuAAC, SPAAC was developed. This reaction utilizes a cyclooctyne, a strained alkyne, which readily reacts with an azide in a [3+2] cycloaddition without the need for a catalyst. The relief of ring strain provides the driving force for the reaction, allowing it to proceed at physiological temperatures. The reaction kinetics of SPAAC are highly dependent on the structure of the cyclooctyne, with more strained derivatives exhibiting faster reaction rates.

Staudinger Ligation

The Staudinger ligation is a bioorthogonal reaction between an azide and a phosphine. In the classical Staudinger reaction, this leads to the reduction of the azide to an amine. However, for bioconjugation, engineered phosphines containing an electrophilic trap are used. The initially formed aza-ylide intermediate undergoes an intramolecular reaction to form a stable amide bond. A "traceless" version of the Staudinger ligation has also been developed, where the phosphine oxide byproduct is not incorporated into the final conjugate.

Data Presentation: A Quantitative Comparison

The choice of bioconjugation strategy often depends on a trade-off between reaction kinetics, biocompatibility, and the specific requirements of the biological system under investigation. The following tables summarize key quantitative data for CuAAC and SPAAC to facilitate an informed decision.

Table 1: Comparative Reaction Kinetics of CuAAC and SPAAC
ReactionAlkyne PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
CuAAC Terminal Alkyne10² - 10³Very fast kinetics; requires a copper catalyst which can be cytotoxic.
SPAAC BCN (Bicyclo[6.1.0]nonyne)~0.1Good balance of reactivity and stability; copper-free.
SPAAC DBCO (Dibenzocyclooctyne)~0.3Faster than BCN; widely used for live-cell imaging.
SPAAC DIFO (Difluorinated Cyclooctyne)~0.4High reactivity; can be less stable than other cyclooctynes.
SPAAC BARAC (Biarylazacyclooctynone)~0.9Very fast kinetics, approaching CuAAC rates; can be unstable.

Note: Reaction rates can vary depending on the specific azide, solvent, and temperature.

Table 2: Biocompatibility and Typical Reaction Conditions
ReactionBiocompatibilityTypical Reactant ConcentrationsTypical Reaction Time
CuAAC Lower (due to copper toxicity)10-100 µM1-4 hours
SPAAC High1-50 µM1-12 hours
Staudinger Ligation High100-500 µM2-24 hours

Experimental Protocols

The following are detailed methodologies for key bioconjugation experiments.

Protocol 1: General Procedure for Protein Bioconjugation via CuAAC

This protocol describes the conjugation of an azide-containing molecule to a protein that has been functionalized with a terminal alkyne.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-containing molecule (e.g., fluorescent dye, biotin)

  • Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (50 mM in water)

  • Sodium ascorbate stock solution (100 mM in water, freshly prepared)

  • Aminoguanidine hydrochloride stock solution (100 mM in water)

  • Desalting column (e.g., PD-10)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein (final concentration 1-10 µM) and the azide-containing molecule (2-5 fold molar excess over the protein).

  • Catalyst Preparation: In a separate tube, premix the CuSO₄ stock solution and the THPTA ligand stock solution in a 1:5 molar ratio. For a final reaction volume of 500 µL with a final copper concentration of 100 µM, you would mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA. Let the mixture stand for 2-3 minutes.

  • Initiation of Reaction: Add the premixed copper/ligand solution to the protein/azide mixture. Then, add the aminoguanidine solution (final concentration 5 mM) followed by the freshly prepared sodium ascorbate solution (final concentration 5 mM) to initiate the reaction.[1]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.

  • Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with the desired buffer.

  • Characterization: Analyze the purified protein conjugate using SDS-PAGE and/or mass spectrometry to confirm successful conjugation.

Protocol 2: Live-Cell Labeling via SPAAC

This protocol describes the labeling of azide-modified biomolecules on the surface of live cells with a fluorescent probe containing a strained alkyne.

Materials:

  • Live cells cultured in a multi-well plate or on coverslips

  • Azide-modified metabolic precursor (e.g., Ac₄ManNAz for glycan labeling)

  • Fluorescent strained alkyne probe (e.g., DBCO-fluorophore)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Metabolic Labeling: Incubate the cells with the azide-modified metabolic precursor in complete culture medium for 24-48 hours. The optimal concentration of the precursor should be determined empirically but is typically in the range of 25-50 µM.[2]

  • Washing: Gently wash the cells twice with pre-warmed PBS to remove any unincorporated precursor.

  • SPAAC Reaction: Add the fluorescent strained alkyne probe, diluted in complete culture medium to a final concentration of 20-50 µM, to the cells.[2]

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells three times with warm PBS to remove the unreacted probe.

  • Imaging: The labeled cells can now be visualized using fluorescence microscopy.

Protocol 3: Antibody Conjugation via Staudinger Ligation

This protocol outlines the conjugation of a phosphine-modified molecule to an antibody containing an azide group.

Materials:

  • Azide-functionalized antibody in PBS, pH 7.4

  • Phosphine-containing probe (e.g., phosphine-biotin)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Reaction Setup: Dissolve the phosphine-probe in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and add it to the azide-functionalized antibody solution. A 10-50 fold molar excess of the phosphine-probe is typically used. The final concentration of the organic solvent should be kept below 10% (v/v).

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-24 hours. The progress of the reaction can be monitored by LC-MS.

  • Purification: Purify the resulting antibody conjugate using a size-exclusion chromatography column to remove the excess phosphine-probe and byproducts.

  • Characterization: Analyze the purified conjugate by SDS-PAGE and assess its functionality using an appropriate binding assay.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the core mechanisms and a general experimental workflow.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Azide R1-N₃ Cu_I Cu(I) Azide->Cu_I Coordination Alkyne R2-C≡CH Alkyne->Cu_I Coordination Triazole 1,4-Disubstituted 1,2,3-Triazole Cu_I->Triazole Catalytic Cycle

Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide R1-N₃ Cyclooctyne Strained Cyclooctyne Azide->Cyclooctyne [3+2] Cycloaddition Triazole Stable Triazole Cyclooctyne->Triazole Relief of Ring Strain Staudinger_Ligation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Azide R1-N₃ AzaYlide Aza-ylide Azide->AzaYlide Phosphine Engineered Phosphine Phosphine->AzaYlide AmideBond Stable Amide Bond AzaYlide->AmideBond Intramolecular Rearrangement Bioconjugation_Workflow Start Start: Biomolecule of Interest Functionalization Functionalization with Azide or Alkyne Handle Start->Functionalization Reaction Bioorthogonal Ligation (CuAAC, SPAAC, or Staudinger) Functionalization->Reaction Purification Purification of Conjugate Reaction->Purification Characterization Characterization (SDS-PAGE, MS, etc.) Purification->Characterization End End: Bioconjugate Characterization->End

References

The Dde Group in Solid-Phase Peptide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS). Among the arsenal of available protective groups, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group holds a significant position, particularly in the synthesis of complex peptides requiring site-specific modifications. This technical guide provides a comprehensive overview of the role of the Dde group in SPPS, detailing its chemical properties, applications, and the experimental protocols for its use.

Core Concepts: Orthogonality and Applications

The primary utility of the Dde group lies in its unique deprotection conditions, which are orthogonal to the widely used Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups. Dde-protected primary amines are stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for Boc removal (e.g., trifluoroacetic acid - TFA).[1][2] This orthogonality allows for the selective deprotection of a specific amino acid side chain, typically lysine, enabling a variety of on-resin modifications.

Key applications of the Dde group in SPPS include:

  • Synthesis of Branched Peptides: By selectively deprotecting a Dde-protected lysine side chain, a new peptide chain can be synthesized from this branch point.[3][4][5]

  • Synthesis of Cyclic Peptides: The Dde group can be used to protect a lysine side chain that will later be deprotected and cyclized with the N-terminus or another side chain on the peptide.

  • Site-Specific Labeling: Fluorophores, biotin, or other moieties can be attached to a specific lysine residue after selective Dde deprotection.

  • Preparation of Peptide Conjugates: The Dde group facilitates the synthesis of complex molecules like peptide-PNA conjugates.

A more sterically hindered version, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group, was developed to address some limitations of Dde, such as potential migration and partial loss during prolonged synthesis. The ivDde group offers enhanced stability with similar deprotection chemistry.

Data Presentation: Comparison of Dde and ivDde Protecting Groups

FeatureDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl)References
Chemical Formula C10H13O2C13H19O2
Stability to Piperidine Generally stable, but migration can occur.More stable, less prone to migration.
Stability to TFA StableStable
Primary Deprotection Reagent 2% Hydrazine in DMF2% Hydrazine in DMF (can be more difficult to remove)
Orthogonal Deprotection Reagent Hydroxylamine hydrochloride/imidazole in NMPHydroxylamine hydrochloride/imidazole in NMP
Key Advantage Easier to remove than ivDde.More robust, less side-chain migration.
Key Disadvantage Prone to migration and partial loss in long sequences.Can be difficult to remove, especially in aggregated sequences.

Experimental Protocols

Protocol 1: Incorporation of Fmoc-Lys(Dde)-OH in SPPS

This protocol outlines the standard procedure for coupling an Fmoc-Lys(Dde)-OH amino acid to a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-Lys(Dde)-OH

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • N,N'-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

Methodology:

  • Fmoc Deprotection: Treat the Fmoc-protected peptide-resin with 20% piperidine in DMF for 3 minutes, followed by a second treatment for 10-15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and byproducts.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Lys(Dde)-OH (typically 3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution to activate the amino acid.

  • Coupling: Add the activated Fmoc-Lys(Dde)-OH solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours. Microwave heating can be employed to enhance coupling efficiency and reduce reaction times.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

Protocol 2: On-Resin Deprotection of the Dde Group using Hydrazine

This is the most common method for Dde group removal. Note that these conditions will also cleave the Fmoc group, so the N-terminus of the peptide should be protected with a Boc group if further chain elongation is not desired.

Materials:

  • Dde-protected peptide-resin

  • Hydrazine monohydrate

  • N,N-Dimethylformamide (DMF)

Methodology:

  • Prepare Deprotection Solution: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

  • Resin Swelling: Swell the Dde-protected peptide-resin in DMF in a suitable reaction vessel.

  • Deprotection: Drain the DMF and add the 2% hydrazine solution to the resin (approximately 25 mL per gram of resin).

  • Reaction Time: Allow the mixture to stand at room temperature for 3 minutes.

  • Repeat Treatment: Drain the solution and repeat the hydrazine treatment two more times for a total of three treatments.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove hydrazine and the cleaved Dde byproduct.

Protocol 3: Orthogonal On-Resin Deprotection of the Dde Group using Hydroxylamine

This method provides true orthogonality with the Fmoc group, allowing for selective Dde removal without affecting the N-terminal Fmoc protection.

Materials:

  • Dde-protected peptide-resin

  • Hydroxylamine hydrochloride

  • Imidazole

  • N-Methyl-2-pyrrolidone (NMP)

  • N,N-Dimethylformamide (DMF) for washing

Methodology:

  • Prepare Deprotection Solution: Dissolve hydroxylamine hydrochloride (1.3 equivalents relative to the Dde content) and imidazole (1 equivalent) in NMP.

  • Resin Treatment: Add the deprotection solution to the Dde-protected peptide-resin.

  • Reaction Time: Agitate the mixture at room temperature for 30-60 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times).

Mandatory Visualization

Chemical Structure of Dde and ivDde Protecting Groups

G Chemical Structures of Dde and ivDde Protecting Groups cluster_Dde Dde Group cluster_ivDde ivDde Group Dde Dde ivDde ivDde

Caption: Structures of Dde and ivDde protecting groups.

Experimental Workflow for Branched Peptide Synthesis using Dde

G start Start SPPS elongate1 Elongate Peptide Chain start->elongate1 incorporate_lys Incorporate Fmoc-Lys(Dde)-OH elongate1->incorporate_lys elongate2 Continue Peptide Chain Elongation incorporate_lys->elongate2 remove_dde Selective Dde Removal (2% Hydrazine/DMF or Hydroxylamine/Imidazole) elongate2->remove_dde branch Synthesize Peptide Branch from Lysine Side Chain remove_dde->branch cleave Cleave Peptide from Resin branch->cleave end Purify Branched Peptide cleave->end

Caption: Workflow for branched peptide synthesis.

Logical Relationship of Orthogonal Deprotection in Fmoc-SPPS

G Peptide Fmoc-Peptide-Lys(Dde)-Resin Piperidine Piperidine/DMF Peptide->Piperidine Fmoc Removal Hydrazine 2% Hydrazine/DMF Peptide->Hydrazine Dde & Fmoc Removal Hydroxylamine Hydroxylamine/ Imidazole/NMP Peptide->Hydroxylamine Dde Removal (Orthogonal) Deprotected_N H2N-Peptide-Lys(Dde)-Resin Piperidine->Deprotected_N Both_Deprotected H2N-Peptide-Lys(NH2)-Resin Hydrazine->Both_Deprotected Deprotected_Side_Chain Fmoc-Peptide-Lys(NH2)-Resin Hydroxylamine->Deprotected_Side_Chain

Caption: Orthogonal deprotection logic in Fmoc-SPPS.

Conclusion

The Dde protecting group, along with its more stable counterpart ivDde, provides a powerful and versatile tool for the synthesis of complex peptides. Its orthogonality to standard Fmoc and Boc chemistries allows for the selective modification of amino acid side chains, enabling the creation of branched peptides, cyclic structures, and specifically labeled conjugates. While the potential for Dde migration exists, careful selection of reagents and reaction conditions, such as the use of hydroxylamine for deprotection, can mitigate these side reactions and ensure high-purity products. The detailed protocols and comparative data presented in this guide are intended to equip researchers with the necessary knowledge to effectively utilize the Dde group in their solid-phase peptide synthesis endeavors.

References

Methodological & Application

Application Notes and Protocols for Site-Specific Protein Labeling via the N3-Pen-Dde Strategy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The "N3-Pen-Dde" protocol represents a sophisticated, multi-step strategy for the site-specific labeling of proteins. This method is predicated on the principles of orthogonal protecting group chemistry and bioorthogonal ligation. While the term "this compound" does not correspond to a single, established protocol in the scientific literature, its constituent parts suggest a logical workflow involving:

  • Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): A protecting group for primary amines, notably the ε-amino group of lysine residues. The Dde group is stable under conditions used for Fmoc-based peptide synthesis but can be selectively removed under mild conditions with hydrazine, allowing for site-specific deprotection[1][2].

  • N3 (Azide): A versatile functional group that is bioorthogonal, meaning it does not react with native functional groups in biological systems. Azides are widely used in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), for the specific attachment of probes[3][4].

  • Pen (Penicillamine): A non-proteinogenic amino acid containing a thiol group. Its precise role in this specific protocol is not immediately clear from existing literature and may represent a specialized application, a component of a unique linker, or a misnomer for a more common reagent. Penicillamine is known to form conjugates with proteins, such as human serum albumin.

This document outlines a plausible and detailed protocol based on the sequential use of Dde deprotection for site-specific amine exposure, followed by labeling with an azide-containing probe. This powerful technique enables the precise installation of a bioorthogonal handle on a protein of interest, which can then be used for a wide range of downstream applications, including the attachment of fluorophores, affinity tags, or therapeutic payloads.

Principle of the Method

The core of this strategy is the orthogonal protection afforded by the Dde group. A protein of interest is first generated with a lysine residue at a specific position, where the ε-amino group is protected with Dde. This can be achieved through solid-phase peptide synthesis using Fmoc-Lys(Dde)-OH. Once the full-length protein is obtained, the Dde group is selectively cleaved with a dilute solution of hydrazine, exposing a single, reactive primary amine. This amine is then targeted with an amine-reactive reagent carrying an azide (N3) moiety, such as an N-hydroxysuccinimide (NHS) ester of an azido-containing acid. The resulting azide-functionalized protein is now ready for subsequent conjugation to an alkyne-containing molecule via click chemistry.

Experimental Protocols

Part 1: Selective Deprotection of Dde-Protected Lysine

This protocol describes the removal of the Dde protecting group from a purified protein containing a Dde-protected lysine residue.

Materials:

  • Dde-protected protein

  • Deprotection Buffer: 2% (v/v) Hydrazine monohydrate in N,N-Dimethylformamide (DMF)

  • Wash Buffer: N,N-Dimethylformamide (DMF)

  • Dialysis or desalting columns

  • Reaction vessels

  • Shaker or rotator

Procedure:

  • Protein Preparation: Dissolve the Dde-protected protein in a minimal amount of a compatible buffer. If the protein is resin-bound from solid-phase synthesis, ensure the resin is washed and dried.

  • Deprotection Reaction:

    • Add the Deprotection Buffer to the protein solution or resin. A typical ratio is 25 mL of buffer per gram of peptide-resin.

    • Incubate the reaction at room temperature with gentle shaking for 3-5 minutes. The reaction can be monitored by spectrophotometry, as the indazole cleavage product absorbs at 290 nm.

    • Filter (if on resin) or collect the supernatant.

  • Repeat Deprotection: Repeat the treatment with fresh Deprotection Buffer two more times to ensure complete removal of the Dde group.

  • Washing: Wash the protein or resin thoroughly with DMF (3 times) to remove the deprotection reagents and byproducts.

  • Buffer Exchange: If the protein is in solution, remove the DMF and hydrazine by dialysis against a suitable buffer (e.g., PBS, pH 7.4) or by using a desalting column.

  • Quantification: Determine the concentration of the deprotected protein using a standard protein assay (e.g., BCA or Bradford).

Table 1: Dde Deprotection Conditions and Efficiency

ParameterConditionReported EfficiencyReference
Reagent2% Hydrazine in DMFHigh
Alternative ReagentHydroxylamine/imidazole in NMPHigh (orthogonal to Fmoc)
Reaction Time3 x 3-5 minutesNear-quantitative
MonitoringSpectrophotometry at 290 nmQualitative/Quantitative
Part 2: Amine-Specific Labeling with an Azide Probe

This protocol details the labeling of the newly exposed primary amine with an azide-containing NHS ester.

Materials:

  • Deprotected protein from Part 1

  • Labeling Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0

  • Azide Labeling Reagent: e.g., Azidoacetic acid NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Dialysis or desalting columns

  • Reaction vessels

  • Shaker or rotator

Procedure:

  • Prepare Labeling Reagent: Dissolve the azide labeling reagent in a small amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10-100 mM).

  • Labeling Reaction:

    • Dissolve the deprotected protein in the Labeling Buffer to a final concentration of 1-10 mg/mL.

    • Add the azide labeling reagent stock solution to the protein solution. A 10- to 50-fold molar excess of the labeling reagent over the protein is typically used. The final concentration of DMSO should be kept below 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Removal of Excess Reagent: Remove the unreacted azide labeling reagent by dialysis against PBS or using a desalting column.

  • Characterization: Confirm the successful labeling of the protein with the azide group using techniques such as mass spectrometry. The labeling efficiency can be quantified if a fluorescent azide probe is used or through downstream click reactions with a fluorescent alkyne.

Table 2: Amine-Specific Azide Labeling Parameters

ParameterConditionExpected YieldNotes
ReagentAzidoacetic acid NHS esterHighReacts with primary amines
pH7.4 - 8.0pH dependentHigher pH favors amine reactivity
Molar Excess10-50 foldConcentration dependentOptimize for specific protein
Reaction Time1-2 hours at RT or overnight at 4°CTime dependentLonger times may increase yield but also risk protein degradation

Visualizations

Experimental Workflow

experimental_workflow cluster_0 Part 1: Dde Deprotection cluster_1 Part 2: Azide Labeling cluster_2 Downstream Application start Dde-Protected Protein deprotection Add 2% Hydrazine in DMF start->deprotection wash Wash with DMF deprotection->wash buffer_exchange Buffer Exchange (PBS) wash->buffer_exchange deprotected_protein Deprotected Protein (Exposed Amine) buffer_exchange->deprotected_protein labeling Add Azide-NHS Ester deprotected_protein->labeling purification Purification (Dialysis/Desalting) labeling->purification azide_protein Azide-Labeled Protein purification->azide_protein click_reaction Click Chemistry (CuAAC or SPAAC) azide_protein->click_reaction final_product Final Conjugate click_reaction->final_product

Caption: Workflow for site-specific protein labeling using Dde deprotection and azide conjugation.

Chemical Principle

chemical_principle Protein_Dde Protein-Lys(Dde) Protein_NH2 Protein-Lys(NH2) Protein_Dde->Protein_NH2 Deprotection Protein_N3 Protein-Lys(N3) Protein_NH2->Protein_N3 Labeling Hydrazine 2% Hydrazine Azide_NHS Azide-NHS Ester

Caption: Chemical principle of the two-step labeling strategy.

References

Application Notes and Protocols for N3-Pen-Dde Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the N3-Pen-Dde linker in bioconjugation, with a primary focus on the development of Antibody-Drug Conjugates (ADCs). The this compound linker is a versatile tool that combines a bioorthogonal azide handle for "click" chemistry with a cleavable 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group, allowing for the controlled release of a conjugated payload.

Introduction to this compound Bioconjugation

The this compound linker offers a strategic advantage in the construction of bioconjugates, particularly in the field of targeted therapeutics like ADCs. Its trifunctional nature allows for the attachment of a payload molecule, subsequent conjugation to a biomolecule (e.g., an antibody), and a final, triggered release of the payload under specific chemical conditions.

The azide (N3) group provides a bioorthogonal handle for highly efficient and specific ligation to alkyne-modified biomolecules through two primary "click" chemistry pathways:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and high-yielding reaction that forms a stable triazole linkage. This method is well-suited for in vitro conjugations.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes strained cyclooctynes (e.g., DBCO, BCN), making it ideal for applications in living systems or with biomolecules sensitive to copper.[1][2][3]

The Dde group is a well-established protecting group that is stable under a wide range of conditions but can be selectively cleaved using hydrazine.[4][5] This cleavage mechanism allows for the release of the payload from the bioconjugate in a controlled manner, which is a critical feature for many therapeutic and research applications.

Key Applications

  • Antibody-Drug Conjugates (ADCs): The primary application of this compound is in the development of ADCs, where a potent cytotoxic drug is linked to a monoclonal antibody for targeted delivery to cancer cells. The cleavable Dde linker facilitates the release of the drug inside the target cell.

  • Fluorescent Labeling and Imaging: Probes and fluorescent dyes can be conjugated to biomolecules for imaging and tracking studies, with the option of releasing the probe on demand.

  • Protein Modification and Engineering: Site-specific modification of proteins to introduce new functionalities.

  • Drug Delivery Systems: Development of targeted drug delivery vehicles where the drug release is chemically triggered.

Experimental Protocols

This section provides detailed protocols for the key steps involved in this compound bioconjugation.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified antibody to the this compound-payload construct.

Materials:

  • Alkyne-modified monoclonal antibody (mAb-alkyne) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound-Payload conjugate

  • Copper(II) Sulfate (CuSO4) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Protein A chromatography)

Procedure:

  • Preparation of Reagents:

    • Prepare fresh Sodium Ascorbate solution.

    • If not already prepared, dissolve the this compound-Payload in a minimal amount of a water-miscible organic solvent (e.g., DMSO) to create a stock solution.

  • Reaction Setup:

    • In a microcentrifuge tube, add the mAb-alkyne solution to the desired final concentration (e.g., 1-5 mg/mL).

    • Add the this compound-Payload stock solution to the antibody solution. A molar excess of the linker-payload (e.g., 5-10 equivalents relative to the antibody) is typically used. Ensure the final concentration of the organic solvent is low (e.g., <10% v/v) to prevent antibody denaturation.

    • Prepare a premix of CuSO4 and THPTA ligand in a 1:5 molar ratio.

    • Add the CuSO4:THPTA premix to the reaction mixture to a final copper concentration of 0.1-0.5 mM.

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 1-5 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for a longer duration (e.g., 12-24 hours). Protect the reaction from light if any of the components are light-sensitive.

  • Purification:

    • Purify the resulting ADC using a suitable chromatography method such as SEC to remove unreacted linker-payload and other small molecules. Protein A chromatography can also be used to specifically capture the antibody conjugate.

  • Characterization:

    • Characterize the purified ADC to determine the Drug-to-Antibody Ratio (DAR) and confirm the integrity of the conjugate (see Protocol 4).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free conjugation of a strained alkyne-modified antibody to the this compound-payload.

Materials:

  • Strained alkyne-modified monoclonal antibody (e.g., mAb-DBCO or mAb-BCN) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound-Payload conjugate

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., SEC or Protein A chromatography)

Procedure:

  • Preparation of Reagents:

    • Dissolve the this compound-Payload in a minimal amount of a water-miscible organic solvent (e.g., DMSO) to create a stock solution.

  • Reaction Setup:

    • In a microcentrifuge tube, add the mAb-strained alkyne solution to the desired final concentration (e.g., 1-5 mg/mL).

    • Add the this compound-Payload stock solution to the antibody solution. A molar excess of the linker-payload (e.g., 3-5 equivalents relative to the antibody) is typically used. Keep the final concentration of the organic solvent low (e.g., <10% v/v).

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 4-24 hours. The reaction can also be performed at 37°C to increase the reaction rate, or at 4°C for an extended period.

  • Purification:

    • Purify the ADC using a suitable chromatography method (SEC or Protein A chromatography) to remove unreacted linker-payload.

  • Characterization:

    • Analyze the purified ADC for DAR and integrity (see Protocol 4).

Protocol 3: Cleavage of the Dde Linker

This protocol describes the release of the payload from the ADC by cleaving the Dde linker with hydrazine.

Materials:

  • Purified ADC with this compound linker

  • Hydrazine monohydrate

  • N,N-Dimethylformamide (DMF) or an aqueous buffer system

  • Quenching reagent (optional, e.g., acetone)

  • Purification system (e.g., SEC or dialysis) to separate the released payload from the antibody.

Procedure:

  • Preparation of Cleavage Solution:

    • Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF or a suitable aqueous buffer (e.g., phosphate buffer, pH 7.5). Caution: Hydrazine is highly toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction:

    • To the purified ADC solution, add the 2% hydrazine solution. The final concentration of hydrazine and the reaction temperature will influence the cleavage kinetics.

    • Incubate the reaction at room temperature or 37°C for 1-2 hours. Monitor the cleavage progress by a suitable analytical method (e.g., HPLC or LC-MS) to determine the optimal reaction time. For some applications, shorter reaction times (e.g., repeated short incubations) may be sufficient.

  • Quenching (Optional):

    • The reaction can be quenched by adding a small amount of acetone to react with the excess hydrazine.

  • Purification:

    • Separate the released payload from the antibody and other reaction components using SEC, dialysis, or other suitable purification techniques.

Protocol 4: Characterization of the ADC and Determination of Drug-to-Antibody Ratio (DAR)

Accurate characterization of the ADC is crucial for its development and application. The average number of drug molecules conjugated to each antibody, known as the Drug-to-Antibody Ratio (DAR), is a critical quality attribute.

Methods for DAR Determination:

  • UV-Vis Spectroscopy:

    • This method is applicable if the drug and the antibody have distinct UV-Vis absorbance maxima.

    • Measure the absorbance of the ADC at two wavelengths (e.g., 280 nm for the antibody and the λmax of the drug).

    • Calculate the concentrations of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law. The DAR is the molar ratio of the drug to the antibody.

  • Hydrophobic Interaction Chromatography (HIC):

    • HIC separates ADC species based on their hydrophobicity. Since the drug payload is often hydrophobic, species with different numbers of conjugated drugs will have different retention times.

    • The weighted average DAR can be calculated from the peak areas of the different ADC species (DAR0, DAR2, DAR4, etc.).

  • Mass Spectrometry (MS):

    • Intact mass analysis of the ADC can resolve species with different numbers of conjugated drugs, allowing for a precise determination of the DAR distribution.

    • For more detailed analysis, the ADC can be reduced to separate the light and heavy chains, which are then analyzed by LC-MS.

Quantitative Data Summary

The following tables provide illustrative quantitative data for a typical ADC synthesis using an this compound linker. Note: This data is representative and should be optimized for specific antibodies, payloads, and reaction conditions.

Table 1: Representative Reaction Conditions and Outcomes for ADC Synthesis

ParameterCuAAC ConjugationSPAAC Conjugation
Antibody Concentration 5 mg/mL5 mg/mL
Linker-Payload Molar Excess 8 equivalents4 equivalents
Reaction Temperature Room Temperature37°C
Reaction Time 2 hours12 hours
Typical Conjugation Yield > 90%> 85%
Average DAR Achieved 3.5 - 4.03.2 - 3.8

Table 2: Comparison of Dde Linker Cleavage Conditions

ParameterCondition 1Condition 2
Cleavage Reagent 2% Hydrazine in PBS, pH 7.54% Hydrazine in aqueous buffer
Temperature 37°C40°C
Time 1 hour1 hour
Typical Cleavage Efficiency > 95%> 95%

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

N3_Pen_Dde_Bioconjugation_Workflow cluster_synthesis 1. Linker-Payload Synthesis cluster_conjugation 2. Bioconjugation (Click Chemistry) cluster_release 3. Payload Release Payload Payload (e.g., Cytotoxic Drug) Linker_Payload This compound-Payload Payload->Linker_Payload Conjugation N3_Pen_Dde This compound Linker N3_Pen_Dde->Linker_Payload ADC Antibody-Drug Conjugate (ADC) Linker_Payload->ADC mAb_alkyne Alkyne-Modified Antibody mAb_alkyne->ADC CuAAC or SPAAC Released_Payload Released Payload ADC->Released_Payload Dde Cleavage (Hydrazine) Cleaved_Antibody Cleaved Antibody-Linker ADC->Cleaved_Antibody

Caption: Overall workflow for ADC synthesis and payload release using the this compound linker.

Click_Chemistry_Pathways cluster_cuaac Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide_CuAAC This compound-Payload (Azide) Triazole_CuAAC ADC (Triazole Linkage) Azide_CuAAC->Triazole_CuAAC Alkyne_CuAAC Antibody-Alkyne Alkyne_CuAAC->Triazole_CuAAC Catalyst_CuAAC Cu(I) Catalyst (from CuSO4 + NaAsc) Catalyst_CuAAC->Triazole_CuAAC Azide_SPAAC This compound-Payload (Azide) Triazole_SPAAC ADC (Triazole Linkage) Azide_SPAAC->Triazole_SPAAC Strained_Alkyne_SPAAC Antibody-DBCO/BCN Strained_Alkyne_SPAAC->Triazole_SPAAC

Caption: Comparison of CuAAC and SPAAC pathways for this compound bioconjugation.

Dde_Cleavage_Mechanism ADC Antibody-Linker-Dde-Payload Dde Linker Released_Payload Payload Released ADC->Released_Payload Cleavage Byproduct Antibody-Linker + Dde-Hydrazine Adduct Byproducts ADC->Byproduct Hydrazine Hydrazine (H2N-NH2) Hydrazine->ADC Induces

Caption: Schematic of the Dde linker cleavage mechanism by hydrazine to release the payload.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) Utilizing Azido-Penicillamine and Dde Orthogonal Protection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the creation of complex peptide structures for therapeutic and research applications. A key challenge in synthesizing advanced peptide architectures—such as branched peptides, cyclic constructs, and site-specifically labeled conjugates—is the strategic use of orthogonal protecting groups. This document details a powerful strategy that combines two distinct, non-standard amino acid derivatives: an azido-functionalized Penicillamine (Pen(N3)) and an amino acid with a 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protected side chain, typically Lysine (Lys(Dde)).

This orthogonal approach provides two chemically unique handles within a single peptide sequence. The Dde group is stable to the standard piperidine treatment used for Nα-Fmoc deprotection and to the final trifluoroacetic acid (TFA) cleavage, but it can be selectively removed on-resin using a dilute hydrazine solution. This exposes a specific amine for modification. The azide group, incorporated via Fmoc-Pen(N3)-OH, is a robust and stable functional group throughout the entire SPPS process.[1][2] It serves as a bioorthogonal handle for post-synthetic modification via "click chemistry," such as the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3]

This application note provides a comprehensive guide, including detailed protocols and quantitative data, for the successful synthesis of peptides incorporating these two versatile functionalities.

Data Presentation

The successful implementation of this strategy relies on understanding the stability and lability of the various protecting groups involved. Penicillamine is also a sterically hindered amino acid, which requires optimized coupling conditions for high-yield incorporation.

Table 1: Orthogonal Protecting Groups and Their Chemistries

Protecting GroupAbbreviationPurposeStable ToLabile To (Cleavage Reagent)
9-FluorenylmethyloxycarbonylFmocTemporary Nα-amino protectionMild Acid (TFA), Hydrazine20% Piperidine in DMF
tert-ButoxycarbonylBocPermanent side-chain protection (e.g., Lys, Trp) or N-terminal protection20% Piperidine in DMF, HydrazineStrong Acid (e.g., 95% TFA)
TritylTrtPermanent side-chain protection (e.g., Pen thiol, Gln, Asn)20% Piperidine in DMF, HydrazineStrong Acid (e.g., 95% TFA)
1-(4,4-dimethyl-2,6-dioxo-cyclohex-1-ylidene)ethylDdeOrthogonal side-chain protection (e.g., Lys, Orn)20% Piperidine in DMF, TFA2% Hydrazine in DMF
AzideN3Bioorthogonal handle for post-synthetic modification20% Piperidine in DMF, TFA, HydrazineReduction (e.g., Phosphines)

Table 2: Comparative Coupling Conditions for Standard vs. Hindered Amino Acids

Amino Acid TypeExampleCoupling Reagent (Equivalents)Base (Equivalents)TimeTypical Yield
StandardFmoc-Gly-OHHBTU/HOBt (3.0)DIPEA (6.0)30 - 60 min>99%
StandardFmoc-Arg(Pbf)-OHHCTU (3.0)DIPEA (6.0)60 - 90 min>98%
Sterically HinderedFmoc-Pen(Trt)-OHHCTU (5.0)DIPEA (10.0)90 min90-95%
Sterically HinderedFmoc-Aib-OHHATU (4.0)DIPEA (8.0)2 x 60 min (Double Coupling)85-95%
Azido Amino AcidFmoc-Ala(N3)-OHHATU (4.0)DIPEA (6.0)30 min>98%
Proposed Fmoc-Pen(N3)-OH HCTU/HATU (4.0 - 5.0) DIPEA (8.0 - 10.0) 90 - 120 min ~90% (Estimated)

Yields are per-step and can vary based on sequence, resin, and specific conditions. Penicillamine and its derivatives are known to be sterically hindered, often requiring more equivalents of reagents and longer coupling times for efficient incorporation.

Experimental Protocols

The following protocols provide a step-by-step guide for the manual synthesis of a model peptide, Ac-Tyr(tBu)-Lys(Dde)-Gly-Pen(N3)-Arg(Pbf)-NH2 , on a Rink Amide resin.

Protocol 1: General Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines a single cycle of amino acid coupling and deprotection.

  • Resin Preparation:

    • Place Rink Amide resin (e.g., 0.1 mmol scale) in a fritted reaction vessel.

    • Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Repeat the 20% piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and DMF (3 times).

  • Amino Acid Coupling (Standard Residues):

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents, 0.3 mmol), HCTU (2.9 equivalents, 0.29 mmol), and DIPEA (6 equivalents, 0.6 mmol) in DMF.

    • Pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate at room temperature for 1-2 hours.

    • To confirm reaction completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5 times).

Protocol 2: Coupling of Sterically Hindered Fmoc-Pen(N3)-OH

Due to the bulky nature of the penicillamine backbone, optimized conditions are required for efficient coupling.

  • Resin Preparation: Ensure the N-terminal Fmoc group of the preceding amino acid (Arg(Pbf)) has been removed as per Protocol 1.

  • Activation and Coupling:

    • In a separate vial, dissolve Fmoc-Pen(N3)-OH (4 equivalents, 0.4 mmol), HATU (3.9 equivalents, 0.39 mmol), and DIPEA (8 equivalents, 0.8 mmol) in DMF.

    • Pre-activate for 2-3 minutes.

    • Add the solution to the resin.

    • Agitate at room temperature for 2 hours.

    • Perform a Kaiser test. If the coupling is incomplete, a second coupling (double coupling) may be necessary.

    • Wash the resin thoroughly with DMF (5 times).

Protocol 3: Selective On-Resin Deprotection of the Dde Group

This step is performed after the full peptide backbone is assembled.

  • N-Terminal Protection: If the N-terminal amino acid is still Fmoc-protected, it is recommended to first remove the Fmoc group (Protocol 1, Step 2) and then cap the N-terminus (e.g., with acetic anhydride and DIPEA) to prevent side reactions during hydrazine treatment.

  • Dde Removal:

    • Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF.

    • Add the hydrazine solution to the peptide-resin.

    • Agitate at room temperature for 5 minutes and drain.

    • Repeat the hydrazine treatment two more times for 5 minutes each.

    • Wash the resin extensively with DMF (5-7 times) to remove all traces of hydrazine.

    • The newly exposed Lysine side-chain amine is now available for on-resin modification (e.g., branching or labeling).

Protocol 4: Final Cleavage and Global Deprotection

This protocol cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (tBu, Pbf, Trt).

  • Resin Preparation: Wash the final peptide-resin with DCM (3 times) and dry under a stream of nitrogen.

  • Cleavage:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water.

    • Add the cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of resin).

    • Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Concentrate the TFA solution under a gentle stream of nitrogen.

    • Precipitate the crude peptide by adding the concentrated solution dropwise to a centrifuge tube filled with cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the pellet with cold diethyl ether 2-3 more times.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase HPLC.

    • Confirm the identity and purity by LC-MS.

Visualizations

SPPS Workflow with Orthogonal Dde Deprotection

SPPS_Workflow start Start: Rink Amide Resin deprotect1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotect1 Cycle 1 couple_lys Couple Fmoc-Lys(Dde)-OH couple_pen Couple Fmoc-Pen(N3)-OH couple1 Couple Fmoc-AA-OH (HCTU/DIPEA) deprotect1->couple1 wash1 Wash (DMF) couple1->wash1 wash1->deprotect1 Repeat n times for main chain wash1->couple_lys Incorporate Lys(Dde) wash1->couple_pen Incorporate Pen(N3) final_deprotect Final Fmoc Deprotection wash1->final_deprotect After last AA couple_lys->wash1 couple_pen->wash1 deprotect_dde Selective Dde Removal (2% Hydrazine/DMF) modify_lys On-Resin Modification of Lysine Side Chain deprotect_dde->modify_lys cleave Cleavage & Global Deprotection (95% TFA Cocktail) deprotect_dde->cleave No Modification modify_lys->cleave modify_lys->cleave final_deprotect->deprotect_dde end_peptide1 Peptide with free Lys and N3 handle cleave->end_peptide1 Path 1 end_peptide2 Peptide with modified Lys and N3 handle

Caption: SPPS workflow for a peptide with Dde and N3 groups.

Application: Bioorthogonal Labeling via Click Chemistry

Click_Chemistry_Application peptide Synthesized Peptide (with Azide Handle) inv1 peptide->inv1 alkyne Probe Molecule (e.g., DBCO-Fluorophore) alkyne->inv1 target Target Protein / Cell inv2 target->inv2 labeled_peptide Labeled Peptide labeled_peptide->inv2 inv1->labeled_peptide SPAAC Reaction (Bioorthogonal) inv2->target Binding / Imaging

Caption: Use of an azido-peptide in bioorthogonal labeling.

References

Application Notes and Protocols for Fluorescent Labeling of Peptides using N3-Pen-Dde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific fluorescent labeling of peptides is a cornerstone technique in modern biological research and drug discovery. It allows for the sensitive and specific tracking of peptides in various applications, including receptor binding studies, cellular uptake analysis, and in vivo imaging. N3-Pen-Dde is a versatile click chemistry reagent designed for the efficient fluorescent labeling of peptides. This reagent incorporates a terminal azide (N3) group for bioorthogonal conjugation with alkyne-modified fluorophores, and a 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group. The Dde group provides a stable yet readily cleavable protection for a primary amine, allowing for site-specific modification of peptides, often at a lysine residue, either during or after solid-phase peptide synthesis (SPPS).

This document provides detailed protocols for the use of this compound in the fluorescent labeling of peptides, quantitative data for reaction optimization, and an example of its application in studying G-protein coupled receptor (GPCR) signaling.

Chemical Properties and Reagent Handling

While the exact structure of commercially available this compound can vary, it is generally based on a pentanoic or propanoic acid backbone functionalized with a terminal azide and a Dde-protected amine. For the purpose of these protocols, we will consider this compound to be a derivative of 3-azidopropanoic acid.

Table 1: General Properties of Azide-Functionalized Labeling Reagents

PropertyDescription
Functional Groups Azide (-N3) for click chemistry, Dde-protected amine
Reactivity Azide group reacts with terminal alkynes (CuAAC) or strained cyclooctynes (SPAAC).
Storage Store at -20°C, protected from light and moisture.
Solubility Generally soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

Experimental Protocols

Protocol 1: On-Resin Peptide Labeling using this compound and CuAAC Click Chemistry

This protocol describes the labeling of a peptide containing a lysine residue with its side chain deprotected for conjugation with this compound, followed by fluorescent dye attachment via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Materials:

  • Peptide-resin with a deprotected lysine side chain

  • This compound

  • Alkyne-functionalized fluorescent dye (e.g., Alkyne-TAMRA, Alkyne-Cy5)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

  • HPLC grade water and acetonitrile with 0.1% TFA

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • This compound Coupling:

    • Dissolve this compound (1.5 eq. relative to resin loading) and a coupling agent such as HBTU (1.5 eq.) and DIPEA (3 eq.) in DMF.

    • Add the solution to the swollen resin and react for 2 hours at room temperature.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • On-Resin Click Reaction:

    • Swell the this compound functionalized peptide-resin in a DMF/water (4:1) mixture.

    • In a separate vial, prepare the catalyst solution: Dissolve CuSO₄ (0.1 eq.) and TBTA or THPTA (0.5 eq.) in the DMF/water mixture.

    • Add the alkyne-functionalized fluorescent dye (1.2 eq.) to the resin.

    • Add the catalyst solution to the resin, followed by a freshly prepared solution of sodium ascorbate (1.0 eq.) in water.

    • Gently agitate the reaction mixture at room temperature for 2-4 hours, protected from light.

  • Washing: Wash the resin with DMF (5x), water (3x), and DCM (3x).

  • Cleavage and Deprotection:

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and air-dry the peptide.

  • Purification: Purify the fluorescently labeled peptide by reverse-phase HPLC.

  • Analysis: Confirm the identity and purity of the labeled peptide by LC-MS and quantify by UV-Vis spectroscopy.

Protocol 2: Dde Deprotection for Post-Synthetic Modification

The Dde group can be selectively removed to allow for further modification of the peptide.

Materials:

  • Dde-protected peptide-resin

  • 2% Hydrazine monohydrate in DMF

  • DMF

Procedure:

  • Resin Swelling: Swell the Dde-protected peptide-resin in DMF for 30 minutes.

  • Dde Removal:

    • Treat the resin with a solution of 2% hydrazine monohydrate in DMF for 3-5 minutes at room temperature.[1][2]

    • Repeat the treatment two more times.[1][2]

  • Washing: Wash the resin thoroughly with DMF (5x) to remove the cleaved Dde group and hydrazine. The resin is now ready for further functionalization.

Table 2: Comparison of Dde Deprotection Conditions

ReagentConcentrationReaction TimeNotes
Hydrazine monohydrate in DMF2% (v/v)3 x 3 minutesStandard and efficient method. May also remove Fmoc groups if present.[1]
Hydroxylamine hydrochloride and imidazole in NMP1 eq. Hydroxylamine HCl, 0.75 eq. Imidazole30-60 minutesMilder conditions, can be used for selective Dde removal in the presence of Fmoc groups.

Quantitative Data

The efficiency of the click reaction can be influenced by several factors, including the catalyst system, reaction time, and the nature of the peptide and dye.

Table 3: Representative On-Resin CuAAC Reaction Conditions and Efficiencies

Peptide SequenceAlkyne-DyeCatalyst SystemReaction Time (h)Labeling Efficiency (%)
(K)GFLGAlkyne-TAMRACuSO₄/Sodium Ascorbate/TBTA2>95
RGD(K)SAlkyne-Cy5CuSO₄/Sodium Ascorbate/THPTA4>90
SP-analog-(K)Alkyne-FITCCuI3>92

Note: Efficiencies are typically determined by HPLC analysis of the crude cleaved peptide.

Application Example: Studying Substance P Signaling

Background: Substance P (SP) is a neuropeptide that binds to the neurokinin-1 receptor (NK1R), a G-protein coupled receptor. This interaction is involved in pain transmission and inflammation. Fluorescently labeling SP allows for the visualization of its binding to NK1R and the subsequent cellular signaling events.

Experimental Workflow:

  • Synthesis of Azide-Modified Substance P: Synthesize an analog of Substance P with a lysine residue for labeling, for example, at position 3. The side chain of this lysine is then functionalized with this compound on-resin.

  • Fluorescent Labeling: An alkyne-functionalized fluorophore (e.g., Alkyne-Oregon Green 488) is attached via CuAAC. Oregon Green 488 has been shown to be a suitable fluorophore for labeling SP without significantly affecting its biological activity.

  • Cellular Studies: The fluorescently labeled SP is incubated with cells expressing NK1R.

  • Analysis:

    • Receptor Binding: Quantify binding affinity using fluorescence microscopy or flow cytometry.

    • Receptor Activation and Signaling: Measure downstream signaling events such as changes in intracellular Ca²⁺ concentration or cyclic AMP (cAMP) levels.

Signaling Pathway of Substance P and the NK1 Receptor

SubstanceP_Signaling SP Fluorescently Labeled Substance P NK1R NK1 Receptor (GPCR) SP->NK1R Binds Gq Gαq NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Co-activates CellularResponse Cellular Response (e.g., Neuronal Excitation, Inflammation) Ca->CellularResponse Mediates PKC->CellularResponse Phosphorylates targets leading to

Caption: Substance P signaling pathway via the NK1 receptor.

Experimental Workflow for Fluorescent Peptide Labeling

Peptide_Labeling_Workflow start Start: Peptide-Resin with Deprotected Lysine coupling 1. Couple this compound start->coupling wash1 Wash coupling->wash1 click 2. On-Resin Click Chemistry (Alkyne-Dye, CuSO4, Ascorbate) wash1->click wash2 Wash click->wash2 cleavage 3. Cleavage from Resin & Deprotection wash2->cleavage purification 4. HPLC Purification cleavage->purification analysis 5. LC-MS & UV-Vis Analysis purification->analysis end End: Purified Fluorescent Peptide analysis->end

Caption: Workflow for on-resin fluorescent labeling of peptides.

Conclusion

This compound is a valuable tool for the site-specific fluorescent labeling of peptides. The combination of a stable yet selectively removable Dde protecting group and a bioorthogonal azide handle allows for a wide range of labeling strategies. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their studies, from peptide synthesis and labeling to applications in complex biological systems such as GPCR signaling. Careful optimization of reaction conditions and thorough purification are key to obtaining high-quality fluorescently labeled peptides for reliable and reproducible results.

References

Application Notes and Protocols for the Synthesis of Peptide-Drug Conjugates using N3-Pen-Dde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide-drug conjugates (PDCs) represent a promising therapeutic modality, combining the high specificity of peptides with the potent cytotoxic effects of small molecule drugs. This approach allows for targeted delivery of therapeutic agents to diseased cells, thereby enhancing efficacy and reducing off-target toxicity. A critical component in the design of PDCs is the linker that connects the peptide to the drug. The N3-Pen-Dde linker is a versatile tool for PDC synthesis, incorporating an azide (N3) moiety for bioorthogonal "click chemistry" conjugation.

This document provides detailed application notes and protocols for the synthesis of PDCs using the this compound linker. The protocols cover the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a robust and efficient method for forming a stable triazole linkage between an azide-functionalized peptide (or drug) and an alkyne-containing counterpart.[1][2]

Principle of the Method

The synthesis of PDCs using this compound relies on the principles of solid-phase peptide synthesis (SPPS) and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1][3][4] The overall workflow involves the synthesis of a peptide on a solid support, followed by the conjugation of a drug molecule via the azide group of the this compound linker to an alkyne-functionalized drug, or vice-versa. The resulting triazole linkage is highly stable under physiological conditions.

The key steps involve:

  • Solid-Phase Peptide Synthesis (SPPS): Synthesis of the desired peptide sequence on a solid resin.

  • Incorporation of the Alkyne or Azide Moiety: An alkyne-containing amino acid is incorporated into the peptide sequence during SPPS, while the drug is functionalized with an azide (or the peptide contains the azide and the drug the alkyne).

  • On-Resin or Solution-Phase Click Chemistry: The azide-functionalized molecule is "clicked" onto the alkyne-functionalized peptide (or vice-versa) using a copper(I) catalyst.

  • Cleavage and Deprotection: The PDC is cleaved from the solid support and protecting groups are removed.

  • Purification and Characterization: The final PDC is purified by High-Performance Liquid Chromatography (HPLC) and its identity and purity are confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a model peptide-drug conjugate using a CuAAC reaction. Please note that the specific yields and purity can vary depending on the peptide sequence, the drug molecule, and the precise reaction conditions used.

ParameterResultMethod of AnalysisReference
Peptide Synthesis Yield (crude)75%Gravimetric
Click Conjugation Yield (on-resin)>90%LC-MS analysis of cleaved aliquot
Final PDC Purity (after HPLC)>95%Analytical RP-HPLC (220 nm)
Observed Molecular WeightConsistent with calculated massESI-MS

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Alkyne-Modified Peptide

This protocol describes the synthesis of a peptide containing a propargylglycine (Pra) residue for subsequent click chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-Pra-OH (propargylglycine)

  • Coupling reagents: HBTU, HOBt

  • Activator base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing solvent: Methanol

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a solid-phase synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activated amino acid solution.

    • Add the coupling solution to the resin and shake for 2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence, incorporating Fmoc-Pra-OH at the desired position.

  • Final Deprotection: Perform a final Fmoc deprotection.

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-containing drug (e.g., a derivative of a cytotoxic agent functionalized with an azide) to the alkyne-modified peptide on the solid support.

Materials:

  • Alkyne-peptide-resin (from Protocol 1)

  • Azide-functionalized drug (e.g., N3-Drug) (5 eq.)

  • Copper(I) source: Copper(I) iodide (CuI) (2 eq.) or Copper(II) sulfate (CuSO₄) (0.5 eq.)

  • Reducing agent (if using CuSO₄): Sodium ascorbate (2 eq.)

  • Ligand (optional but recommended): Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (1 eq.)

  • Base: N,N-Diisopropylethylamine (DIPEA) (5 eq.)

  • Solvent: Degassed DMF or a mixture of tBuOH/H₂O

Procedure:

  • Resin Swelling: Swell the alkyne-peptide-resin in the reaction solvent.

  • Reaction Mixture Preparation:

    • Dissolve the azide-functionalized drug in the reaction solvent.

    • If using CuSO₄, prepare fresh solutions of CuSO₄ and sodium ascorbate.

  • Conjugation Reaction:

    • Add the solution of the azide-functionalized drug to the resin.

    • Add DIPEA to the resin suspension.

    • If using CuI, add it directly to the reaction mixture.

    • If using CuSO₄/Sodium Ascorbate: Add the sodium ascorbate solution, followed by the CuSO₄ solution (pre-mixed with THPTA if used).

  • Incubation: Agitate the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by cleaving a small amount of resin and analyzing by LC-MS.

  • Washing: After the reaction is complete, wash the resin extensively with the reaction solvent, water, DCM, and methanol to remove excess reagents and the copper catalyst.

Protocol 3: Cleavage, Deprotection, and Purification

This protocol describes the final steps to obtain the purified peptide-drug conjugate.

Materials:

  • PDC-resin (from Protocol 2)

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water

  • Cold diethyl ether

  • Reverse-phase HPLC system with a C18 column

  • Buffer A: 0.1% TFA in water

  • Buffer B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Cleavage and Deprotection: Treat the dried PDC-resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Precipitation: Filter the resin and precipitate the crude PDC by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the crude PDC, decant the ether, and dry the pellet under vacuum.

  • Purification:

    • Dissolve the crude PDC in a minimal amount of Buffer A/B mixture.

    • Purify the PDC using a reverse-phase HPLC system with a suitable gradient of Buffer B.

    • Monitor the elution at 220 nm and 280 nm.

  • Characterization and Lyophilization:

    • Analyze the collected fractions by LC-MS to confirm the identity and purity of the PDC.

    • Pool the pure fractions and lyophilize to obtain the final product as a fluffy white powder.

Mandatory Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Click Click Conjugation cluster_Final Final Processing Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling Amino Acid Coupling (including Alkyne-AA) Deprotection1->Coupling Wash1 Washing Coupling->Wash1 Repeat Repeat Cycles Wash1->Repeat Repeat->Deprotection1 FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection End of Sequence Swell2 Resin Swelling FinalDeprotection->Swell2 AddReagents Add N3-Drug, Catalyst, Base Swell2->AddReagents Incubate Incubation (4-12h) AddReagents->Incubate Wash2 Washing Incubate->Wash2 Cleavage Cleavage & Deprotection Wash2->Cleavage Purification HPLC Purification Cleavage->Purification Characterization LC-MS Analysis Purification->Characterization Lyophilization Lyophilization Characterization->Lyophilization FinalPDC FinalPDC Lyophilization->FinalPDC Final PDC CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst PeptideAlkyne Peptide-Alkyne PDC Peptide-Triazole-Drug (PDC) PeptideAlkyne->PDC N3Drug N3-Drug N3Drug->PDC Copper1 Cu(I) Catalyst Copper1->PDC catalyzes

References

Application Notes and Protocols for N3-Pen-Dde in Cell Surface Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of N3-Pen-Dde, a versatile chemoproteomic reagent, in cell surface labeling. This bifunctional molecule incorporates an azide (N₃) handle for bioorthogonal click chemistry, a cleavable 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) linker, and a penicillin core that can potentially interact with specific proteins. This combination of features makes this compound a valuable tool for the identification and characterization of cell surface proteins, with significant applications in basic research and drug development.

Introduction

Cell surface proteins play a crucial role in cellular communication, signaling, and interaction with the extracellular environment. Their study is paramount for understanding disease mechanisms and for the development of targeted therapeutics. This compound facilitates the covalent labeling of cell surface proteins, enabling their subsequent enrichment and identification via mass spectrometry-based proteomics. The integrated Dde linker allows for the mild cleavage and release of captured proteins, which is advantageous for downstream analysis.

The labeling process typically involves a two-step approach. First, the this compound reagent is introduced to live cells, where it can potentially interact with and label surface proteins. The azide group serves as a bioorthogonal handle for the second step, a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. This reaction attaches a reporter molecule, such as biotin or a fluorescent dye, which is appended with an alkyne group. The biotin tag facilitates the enrichment of labeled proteins using streptavidin-based affinity purification. The cleavable Dde linker then allows for the release of the captured proteins from the streptavidin beads under mild conditions, a feature that is particularly beneficial for preserving protein integrity and improving the quality of mass spectrometry data.

Key Features of this compound:

  • Azide Handle: Enables highly specific and efficient labeling through CuAAC click chemistry.

  • Penicillin Core: May provide specificity for certain protein targets, such as penicillin-binding proteins.

  • Cleavable Dde Linker: Allows for the release of captured proteins under mild hydrazine-based conditions, improving recovery and reducing background in proteomics experiments.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in cell surface labeling experiments. Optimization of specific conditions, such as reagent concentrations and incubation times, may be necessary for different cell types and experimental goals.

Protocol 1: Cell Surface Labeling using this compound and Click Chemistry

This protocol describes the labeling of cell surface proteins with this compound and the subsequent attachment of a biotin tag via CuAAC.

Materials:

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Alkyne-biotin conjugate

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Aminoguanidine hydrochloride

  • Cell scrapers

  • Protease inhibitor cocktail

Procedure:

  • Cell Culture: Culture cells of interest to the desired confluency in an appropriate vessel.

  • This compound Labeling:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 10-100 µM).

    • Remove the existing medium from the cells and replace it with the this compound containing medium.

    • Incubate the cells for a specified period (e.g., 1-4 hours) at 37°C in a CO₂ incubator.

  • Cell Washing:

    • Gently aspirate the labeling medium.

    • Wash the cells three times with ice-cold PBS to remove any unreacted this compound.

  • Click Chemistry Reaction (CuAAC):

    • Prepare the "click" reaction cocktail on ice. For a final volume of 1 mL:

      • 50 µL of 20 mM CuSO₄ solution (final concentration: 1 mM)

      • 100 µL of 50 mM THPTA solution (final concentration: 5 mM)

      • 20 µL of 50 mM Alkyne-biotin solution (final concentration: 1 mM)

      • 10 µL of 1 M Aminoguanidine hydrochloride (final concentration: 10 mM)

      • 810 µL of PBS

    • Add 10 µL of freshly prepared 1 M sodium ascorbate solution (final concentration: 10 mM). Mix gently.

    • Add the click reaction cocktail to the washed cells.

    • Incubate for 30-60 minutes at room temperature with gentle agitation.

  • Cell Lysis:

    • Aspirate the click reaction cocktail and wash the cells three times with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer containing a protease inhibitor cocktail.

    • Collect the cell lysate by scraping and transfer to a microcentrifuge tube.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • The supernatant containing the biotinylated cell surface proteins is now ready for downstream applications such as enrichment.

Protocol 2: Enrichment of Biotinylated Proteins and Dde Linker Cleavage

This protocol describes the enrichment of biotinylated proteins using streptavidin beads and the subsequent release of the captured proteins by cleaving the Dde linker.

Materials:

  • Cell lysate containing biotinylated proteins (from Protocol 1)

  • Streptavidin-agarose beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Hydrazine solution (2% in DMF or an aqueous buffer)

  • Quenching solution (e.g., acetone or an appropriate buffer)

Procedure:

  • Enrichment of Biotinylated Proteins:

    • Add streptavidin-agarose beads to the clarified cell lysate.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of biotinylated proteins to the beads.

    • Pellet the beads by centrifugation (e.g., 1,000 x g for 2 minutes).

    • Discard the supernatant.

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins. Perform at least five wash steps.

  • Dde Linker Cleavage:

    • After the final wash, resuspend the beads in a 2% hydrazine solution.[1]

    • Incubate for 15-30 minutes at room temperature with gentle agitation. This step cleaves the Dde linker, releasing the captured proteins from the beads.

    • Pellet the beads by centrifugation.

    • Carefully collect the supernatant containing the released proteins.

  • Quenching and Sample Preparation:

    • Quench the hydrazine reaction by adding a suitable quenching solution (e.g., a large volume of acetone to precipitate the proteins).

    • The released proteins can now be prepared for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.

Data Presentation

Table 1: Representative Cell Viability Data After this compound Labeling

This compound Concentration (µM)Cell Viability (%) (MTT Assay)
0 (Control)100 ± 5.2
1098 ± 4.8
5095 ± 6.1
10092 ± 7.3

Cell viability should be assessed using standard methods such as MTT or Trypan Blue exclusion assays to ensure that the labeling process does not induce significant cytotoxicity.

Table 2: Representative Labeling Efficiency of this compound

This compound Concentration (µM)Labeling Efficiency (%)
1065 ± 8.5
5082 ± 6.3
10091 ± 4.9

Labeling efficiency can be quantified by various methods, including fluorescence intensity measurements (if a fluorescent alkyne is used) or by quantitative mass spectrometry by comparing the signal of known cell surface proteins in labeled versus unlabeled samples.[2][3]

Visualizations

Workflow for Cell Surface Protein Labeling and Identification using this compound

N3_Pen_Dde_Workflow cluster_cell_labeling Cellular Labeling cluster_click_reaction Bioorthogonal Ligation cluster_enrichment_cleavage Enrichment & Cleavage cluster_analysis Analysis LiveCells Live Cells N3PenDde This compound Incubation LiveCells->N3PenDde LabeledCells Cells with Labeled Surface Proteins N3PenDde->LabeledCells ClickReaction CuAAC Click Reaction (Alkyne-Biotin) LabeledCells->ClickReaction BiotinylatedCells Biotinylated Cell Surface Proteins ClickReaction->BiotinylatedCells CellLysis Cell Lysis BiotinylatedCells->CellLysis Enrichment Streptavidin Enrichment CellLysis->Enrichment DdeCleavage Dde Linker Cleavage (Hydrazine) Enrichment->DdeCleavage ReleasedProteins Released Proteins DdeCleavage->ReleasedProteins MS_Analysis Mass Spectrometry (LC-MS/MS) ReleasedProteins->MS_Analysis DataAnalysis Protein Identification & Quantification MS_Analysis->DataAnalysis

Caption: Workflow for cell surface protein identification using this compound.

Logical Relationship of this compound Components

N3_Pen_Dde_Components N3_Pen_Dde This compound Azide (N3) Penicillin Core Dde Linker Azide_Function Bioorthogonal Handle for Click Chemistry N3_Pen_Dde:azide->Azide_Function Penicillin_Function Potential for Specific Protein Interaction N3_Pen_Dde:pen->Penicillin_Function Dde_Function Chemically Cleavable Linker for Release N3_Pen_Dde:dde->Dde_Function

Caption: Functional components of the this compound reagent.

Applications in Drug Discovery and Development

The use of this compound and similar chemoproteomic probes has significant implications for the drug discovery and development pipeline:

  • Target Identification and Validation: By identifying the cell surface proteins that interact with a particular compound (in this case, one with a penicillin-like core), researchers can uncover novel drug targets.[4]

  • Off-Target Profiling: this compound can be used in competitive binding assays to identify off-target proteins of other drugs, providing crucial information for assessing potential side effects.

  • Biomarker Discovery: Comparing the cell surface proteomes of healthy versus diseased cells labeled with this compound can lead to the discovery of new biomarkers for disease diagnosis, prognosis, and patient stratification.

  • Mechanism of Action Studies: Understanding how a drug candidate alters the cell surface proteome can provide insights into its mechanism of action.

Conclusion

This compound is a powerful and versatile tool for the investigation of the cell surface proteome. Its trifunctional nature allows for the targeted labeling, efficient enrichment, and mild release of cell surface proteins. The protocols and conceptual frameworks provided in these application notes are intended to serve as a guide for researchers to design and execute experiments aimed at elucidating the complex landscape of the cell surface, ultimately contributing to advancements in biology and medicine. As with any chemical probe, careful optimization and validation are essential to ensure the reliability and reproducibility of the experimental results.

References

Troubleshooting & Optimization

troubleshooting low yield in N3-Pen-Dde click reaction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the N3-Pen-Dde click reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding this specific bioconjugation technique.

Troubleshooting Guide

Low yield in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, such as the this compound click reaction, can be attributed to a variety of factors. This guide provides a systematic approach to identifying and resolving common issues.

Q1: I am observing very low or no product formation. Where should I start troubleshooting?

Low to no yield is a common issue that can stem from problems with your reagents, the reaction setup, or the reaction conditions themselves.

Troubleshooting Workflow:

G cluster_reagents Reagent Troubleshooting cluster_setup Setup Troubleshooting cluster_conditions Condition Optimization cluster_dde Dde Group Issues start Low/No Yield Observed reagent_check Step 1: Verify Reagent Quality & Integrity start->reagent_check setup_check Step 2: Assess Reaction Setup reagent_check->setup_check Reagents OK azide_quality Azide (this compound) - Purity - Degradation reagent_check->azide_quality alkyne_quality Alkyne Substrate - Purity - Accessibility reagent_check->alkyne_quality copper_source Copper Source - Oxidation State (Cu(I)) - Solubility reagent_check->copper_source reducing_agent Reducing Agent - Freshness (e.g., Sodium Ascorbate) reagent_check->reducing_agent ligand_quality Ligand - Purity - Solubility reagent_check->ligand_quality condition_check Step 3: Optimize Reaction Conditions setup_check->condition_check Setup OK oxygen_exclusion Oxygen Exclusion - Degas Solvents - Inert Atmosphere (N2/Ar) setup_check->oxygen_exclusion solvent_choice Solvent System - Compatibility with all reagents - Polarity setup_check->solvent_choice dde_check Step 4: Investigate Dde Group Interference condition_check->dde_check Conditions Optimized, Yield Still Low catalyst_loading Catalyst Loading - Copper Concentration - Ligand:Copper Ratio condition_check->catalyst_loading temperature Temperature - Room Temp vs. Elevated condition_check->temperature reaction_time Reaction Time - Monitor progress over time condition_check->reaction_time ph pH - Optimal range 4-12 condition_check->ph success Successful Reaction dde_check->success Issue Resolved dde_stability Dde Group Stability - Check for premature deprotection dde_check->dde_stability copper_chelation Copper Chelation by Dde - Potential for catalyst sequestration dde_check->copper_chelation

Caption: Troubleshooting workflow for low yield in this compound click reaction.

Detailed Steps:

  • Verify Reagent Integrity:

    • This compound Azide: Confirm the purity and stability of your azide-containing molecule. Azides can be sensitive to light and temperature.

    • Alkyne Substrate: Ensure your alkyne is pure and the alkyne group is accessible for the reaction. Steric hindrance around the alkyne can significantly reduce reaction efficiency.

    • Copper Source: Use a reliable source of Cu(I). If using a Cu(II) salt with a reducing agent, ensure the reducing agent is fresh. The most common issue is the oxidation of Cu(I) to the inactive Cu(II) state.

    • Reducing Agent: Sodium ascorbate is a common reducing agent and should be prepared fresh as it can degrade in solution.

    • Ligand: A copper-coordinating ligand (e.g., TBTA, THPTA) is often crucial for stabilizing the Cu(I) catalyst and preventing its oxidation. Verify the purity and solubility of the ligand.

  • Assess Reaction Setup:

    • Oxygen Exclusion: The Cu(I) catalyst is sensitive to oxidation by atmospheric oxygen. Degas your solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Solvent Choice: The solvent system must be compatible with all reactants and the catalyst. A mixture of water and an organic solvent like DMSO or t-BuOH is often used.

  • Optimize Reaction Conditions:

    • Catalyst Loading: The concentration of the copper catalyst is critical. Too little will result in a slow or incomplete reaction, while too much can lead to side reactions and difficulties in purification.

    • Ligand-to-Copper Ratio: The ratio of ligand to copper is important for catalyst stability and activity. A 1:1 to 5:1 ligand to copper ratio is often a good starting point.

    • Temperature: While many click reactions proceed at room temperature, gentle heating (e.g., 37-50°C) can sometimes improve yields, especially with sterically hindered substrates.

    • Reaction Time: Monitor the reaction progress over time (e.g., by TLC, LC-MS) to determine the optimal reaction time.

  • Investigate Dde Group Interference:

    • Dde Stability: The Dde protecting group is generally stable under neutral click reaction conditions. However, if your reaction mixture is basic or contains nucleophiles, premature deprotection could occur.

    • Copper Chelation: While not extensively documented, there is a possibility that the Dde group or the "Pen" (penicillamine-like) moiety could chelate the copper catalyst, reducing its availability for the click reaction.

Q2: I am seeing multiple products or byproducts in my reaction mixture. What could be the cause?

The formation of multiple products can be due to side reactions involving your starting materials or the product itself.

Potential Causes and Solutions:

  • Oxidative Homocoupling of the Alkyne: This is a common side reaction catalyzed by copper, leading to the formation of a diyne.

    • Solution: Ensure thorough deoxygenation of your reaction mixture and use a fresh reducing agent. Increasing the ligand concentration can also help suppress this side reaction.

  • Dde Group Instability: As mentioned, if the Dde group is cleaved prematurely, the newly exposed amine could potentially react with other components in the mixture.

    • Solution: Ensure your reaction pH is neutral and avoid harsh conditions.

  • Decomposition of Azide: Some azides can be unstable.

    • Solution: Store your azide properly and use it as fresh as possible.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of copper catalyst for the this compound click reaction?

The optimal copper concentration can vary depending on the specific substrates and reaction conditions. A good starting point is typically in the range of 100 µM to 1 mM. It is recommended to perform a small-scale optimization experiment to determine the ideal concentration for your system.

Q2: Which copper ligand should I use?

The choice of ligand depends on the solvent system and the specific requirements of your reaction.

  • TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine): A common and effective ligand, but it has low water solubility.

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): A water-soluble ligand that is ideal for bioconjugation reactions in aqueous buffers.

Q3: Can I perform the this compound click reaction without a copper ligand?

While the reaction can proceed without a ligand, it is generally much slower and more prone to failure due to catalyst oxidation. A ligand is highly recommended to stabilize the Cu(I) catalyst and accelerate the reaction.

Q4: How can I remove the copper catalyst after the reaction is complete?

Residual copper can be problematic for downstream applications. Common methods for copper removal include:

  • Chelating Resins: Use a resin with a high affinity for copper.

  • EDTA Wash: Washing the reaction mixture with a solution of EDTA can effectively sequester the copper ions.

  • Size Exclusion Chromatography: This can be used to separate the product from the smaller copper-ligand complex.

Q5: Does the Dde protecting group react with the click chemistry reagents?

Under standard CuAAC conditions (neutral pH, room temperature), the Dde group is expected to be stable. However, there is a theoretical possibility of interaction with the copper catalyst. If you suspect Dde-related issues, consider running a control reaction with a similar molecule that does not contain a Dde group.

Data Presentation

Table 1: Troubleshooting Guide for Low Yield in this compound Click Reaction

Problem Potential Cause Recommended Solution
Low or No Product Inactive Catalyst (Cu(I) Oxidation)Degas solvents, use an inert atmosphere, use fresh reducing agent (e.g., sodium ascorbate), and use a stabilizing ligand (e.g., TBTA, THPTA).
Poor Reagent QualityVerify the purity and integrity of the this compound azide and the alkyne substrate via analytical methods (e.g., NMR, MS).
Steric HindranceIncrease reaction temperature (e.g., to 37-50°C) and/or reaction time. Consider a longer linker on the alkyne or azide to increase accessibility.
Suboptimal Reagent ConcentrationsTitrate the concentrations of the copper catalyst, ligand, and reducing agent to find the optimal conditions.
Multiple Products/Byproducts Oxidative Homocoupling of AlkyneEnsure thorough deoxygenation. Increase the concentration of the reducing agent and/or ligand.
Dde Group InstabilityMaintain a neutral pH and avoid harsh reaction conditions.
Azide DecompositionStore the azide reagent properly (cool, dark) and use it as fresh as possible.

Table 2: Recommended Starting Conditions for this compound Click Reaction Optimization

Parameter Recommended Range Notes
This compound Azide Concentration 1 - 10 mM
Alkyne Substrate Concentration 1.1 - 2 equivalents (relative to azide)A slight excess of the less complex reagent is often beneficial.
CuSO₄ Concentration 100 µM - 1 mM
Sodium Ascorbate Concentration 5 - 10 equivalents (relative to CuSO₄)Should be prepared fresh.
Ligand (THPTA/TBTA) Concentration 1 - 5 equivalents (relative to CuSO₄)
Solvent Aqueous buffer/Organic co-solvent (e.g., PBS/DMSO, Water/t-BuOH)The solvent system must solubilize all components.
Temperature Room Temperature (20-25°C)Can be increased to 37-50°C if the reaction is slow.
pH 6.5 - 7.5Click chemistry is generally tolerant of a wide pH range (4-12).

Experimental Protocols

Protocol 1: General Procedure for a Trial this compound Click Reaction
  • In a microcentrifuge tube, dissolve the this compound azide in the chosen solvent system (e.g., a 1:1 mixture of deionized water and DMSO).

  • Add the alkyne substrate to the solution.

  • Prepare a fresh stock solution of sodium ascorbate in deionized water.

  • Prepare a stock solution of the copper catalyst premixed with the ligand (e.g., CuSO₄ and THPTA in a 1:5 molar ratio) in deionized water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper/ligand solution to initiate the reaction.

  • Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS).

  • Once the reaction is complete, proceed with purification to remove the copper catalyst and other reagents.

Protocol 2: Removal of Copper Catalyst using a Chelating Resin
  • Equilibrate a copper-chelating resin according to the manufacturer's instructions.

  • Pass the completed reaction mixture through the column packed with the equilibrated resin.

  • Collect the eluate containing the product.

  • Wash the resin with the reaction solvent to ensure complete recovery of the product.

  • Analyze the eluate for the presence of the desired product and the absence of copper.

Visualizations

G cluster_reactants Reactants cluster_catalyst Catalytic System N3_Pen_Dde This compound (Azide) Product Triazole Product N3_Pen_Dde->Product Alkyne Alkyne Substrate Alkyne->Product CuSO4 CuSO4 (Cu(II)) CuI Cu(I) CuSO4->CuI Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuI Active_Catalyst [Cu(I)-Ligand] Complex (Active Catalyst) CuI->Active_Catalyst Ligand Ligand (e.g., THPTA) Ligand->Active_Catalyst Active_Catalyst->Product Catalyzes

Caption: Key components of the this compound click reaction.

Technical Support Center: Preventing Dde Group Migration During Fmoc Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group migration during 9-fluorenylmethoxycarbonyl (Fmoc) deprotection in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This guide is designed to help you diagnose and resolve issues related to Dde group migration.

Issue Potential Cause Recommended Solution
Unexpected peptide mass detected by MS, corresponding to the mass of the target peptide + Dde group. Dde group has migrated from a lysine side chain to the N-terminal α-amino group.1. Use a milder base for Fmoc deprotection: Replace piperidine with 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF.[1] 2. Employ a more stable protecting group: Use Fmoc-Lys(ivDde)-OH instead of Fmoc-Lys(Dde)-OH for critical positions. The isovaleryl derivative (ivDde) is significantly more stable to piperidine.[2]
HPLC analysis shows a cluster of peaks around the main product peak. Intra- or intermolecular Dde migration between different lysine residues on the same or different peptide chains.[1]1. Optimize Fmoc deprotection conditions: Reduce piperidine treatment time. 2. Switch to DBU for Fmoc deprotection: DBU is less likely to induce Dde migration compared to piperidine.[1] 3. Utilize Fmoc-Lys(ivDde)-OH: The enhanced stability of the ivDde group minimizes both intra- and intermolecular migration.
Loss of Dde protection during synthesis of long peptides. The Dde group exhibits some instability to repeated piperidine treatments required for the synthesis of long peptide sequences.1. Substitute Fmoc-Lys(Dde)-OH with Fmoc-Lys(ivDde)-OH: The ivDde group is designed for greater stability during prolonged syntheses. 2. Reduce the concentration or duration of piperidine treatment for Fmoc deprotection, if compatible with efficient Fmoc removal.
Difficulty in selectively removing the Dde group without affecting the Fmoc group. The standard 2% hydrazine in DMF for Dde removal can also cleave the Fmoc group.1. Use a fully orthogonal deprotection method: Employ a solution of hydroxylamine hydrochloride and imidazole in NMP to selectively remove the Dde group while leaving the Fmoc group intact. 2. Protect the N-terminus with Boc: If using hydrazine for Dde removal, ensure the N-terminal amino acid is protected with a Boc group.

Frequently Asked Questions (FAQs)

Q1: What is Dde group migration and why does it occur?

A1: Dde group migration is an intramolecular or intermolecular transfer of the Dde protecting group from the ε-amino group of a lysine residue to another free amine, most commonly the N-terminal α-amino group of the peptide chain. This side reaction is often observed during the Fmoc deprotection step using piperidine. The mechanism is believed to involve the formation of an unstable piperidine-Dde adduct, which facilitates the transfer of the Dde group to a more nucleophilic free amine.

Q2: What are the main factors that promote Dde group migration?

A2: The primary factors contributing to Dde migration are:

  • Use of piperidine for Fmoc deprotection: Piperidine can react with the Dde group, making it more labile and prone to migration.

  • Presence of a free N-terminal amine: The unprotected α-amino group is a primary site for Dde migration.

  • Solvent effects: The migration can also occur in neat dimethylformamide (DMF) through direct nucleophilic attack by a free amino group.

  • Intra- and intermolecular proximity: Dde migration can occur between lysine residues on the same peptide chain or between adjacent peptides on the resin.

Q3: How can I prevent Dde group migration during Fmoc deprotection?

A3: Several strategies can be employed to minimize or prevent Dde migration:

  • Use of an alternative base for Fmoc deprotection: Replacing 20% piperidine in DMF with a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF is a highly effective method.

  • Use of a more stable protecting group: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group is significantly more resistant to piperidine-mediated migration than the Dde group.

  • Orthogonal Dde removal: For selective deprotection of the Dde group without affecting the Fmoc group, a mixture of hydroxylamine hydrochloride and imidazole in N-methylpyrrolidone (NMP) is recommended.

Q4: What is the difference between Dde and ivDde protecting groups?

A4: The ivDde group is a more hindered version of the Dde group. This increased steric hindrance makes the ivDde group considerably more stable to the basic conditions of Fmoc deprotection with piperidine and less susceptible to migration. While Dde is easier to remove, ivDde offers greater robustness, which is particularly beneficial in the synthesis of long or complex peptides.

Q5: Can I monitor the removal of the Dde or ivDde group?

A5: Yes. The cleavage of both Dde and ivDde groups with hydrazine results in the formation of a chromophoric indazole by-product that absorbs strongly at 290 nm. This allows for spectrophotometric monitoring of the deprotection reaction.

Experimental Protocols

Protocol 1: Fmoc Deprotection using DBU to Prevent Dde Migration

This protocol is recommended for peptides containing Dde-protected lysine residues to minimize the risk of migration during Fmoc removal.

  • Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for 30-60 minutes.

  • Deprotection Solution Preparation: Prepare a 2% (v/v) solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF.

  • Fmoc Deprotection:

    • Drain the swelling solvent from the resin.

    • Add the 2% DBU solution to the resin.

    • Agitate the mixture for 3 minutes.

    • Drain the DBU solution.

    • Repeat the addition of 2% DBU solution and agitate for another 3 minutes.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual DBU and the Fmoc-DBU adduct.

  • Proceed to the next coupling step.

Protocol 2: Selective On-Resin Dde/ivDde Group Removal with Hydrazine

This protocol is suitable for the removal of Dde or ivDde groups. Note that these conditions will also remove an N-terminal Fmoc group; therefore, the N-terminus should be protected with a Boc group if its removal is not desired.

  • Resin Preparation: Wash the peptide-resin with DMF.

  • Deprotection Solution Preparation: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

  • Dde/ivDde Deprotection:

    • Add the 2% hydrazine solution to the resin (approximately 25 mL per gram of resin).

    • Allow the mixture to stand at room temperature for 3 minutes.

    • Drain the hydrazine solution.

    • Repeat the hydrazine treatment two more times.

  • Washing: Wash the resin thoroughly with DMF (3-5 times).

  • The resin is now ready for subsequent side-chain modification.

Protocol 3: Orthogonal On-Resin Dde Group Removal with Hydroxylamine

This protocol allows for the selective removal of the Dde group in the presence of an Fmoc group.

  • Resin Swelling: Swell the Dde-protected peptide-resin in N-methylpyrrolidone (NMP) for 30 minutes.

  • Deprotection Solution Preparation: Dissolve hydroxylamine hydrochloride (1 equivalent relative to the Dde-protected amine) and imidazole (0.75 equivalents) in NMP (approximately 10 mL per gram of resin).

  • Dde Deprotection:

    • Drain the NMP from the resin.

    • Add the deprotection solution to the resin.

    • Agitate the mixture gently at room temperature for 30 to 60 minutes.

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with NMP (3 times).

  • The resin is now ready for the next synthetic step with the Fmoc group intact.

Visual Guides

Dde_Migration_Mechanism Peptide_Dde Peptide-Lys(Dde) Adduct Unstable Piperidine-Dde Adduct Peptide_Dde->Adduct Fmoc Deprotection Free_Amine Free N-terminal α-Amine Migrated_Peptide Peptide-Lys + Dde-N-terminus Free_Amine->Migrated_Peptide Piperidine Piperidine Piperidine->Adduct Adduct->Migrated_Peptide Migration

Caption: Mechanism of Dde group migration during Fmoc deprotection.

Troubleshooting_Workflow Start Dde Migration Suspected (Unexpected Mass / HPLC Impurities) Check_Base Is Piperidine Used for Fmoc Deprotection? Start->Check_Base Switch_to_DBU Action: Replace Piperidine with 2% DBU in DMF Check_Base->Switch_to_DBU Yes Check_PG Is Fmoc-Lys(Dde)-OH Used? Check_Base->Check_PG No Problem_Solved Problem Resolved Switch_to_DBU->Problem_Solved Switch_to_ivDde Action: Use Fmoc-Lys(ivDde)-OH instead Check_PG->Switch_to_ivDde Yes Check_PG->Problem_Solved No Switch_to_ivDde->Problem_Solved

Caption: Troubleshooting workflow for Dde group migration.

Experimental_Workflow_DBU Start Start: Fmoc-Peptide-Resin Swell 1. Swell Resin in DMF Start->Swell Prepare_DBU 2. Prepare 2% DBU in DMF Swell->Prepare_DBU Deprotection1 3. Add DBU solution (3 min) Prepare_DBU->Deprotection1 Drain1 4. Drain Deprotection1->Drain1 Deprotection2 5. Repeat DBU treatment (3 min) Drain1->Deprotection2 Drain2 6. Drain Deprotection2->Drain2 Wash 7. Wash with DMF (3-5x) Drain2->Wash End End: H2N-Peptide-Resin Wash->End

Caption: Experimental workflow for Fmoc deprotection with DBU.

References

Technical Support Center: N3-Pen-Dde Reagents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of N3-Pen-Dde reagents in research and development. Our aim is to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a particular focus on solubility issues.

Troubleshooting Guide: Solubility Issues

Researchers may encounter solubility challenges with this compound reagents, which are often complex molecules used in bioconjugation and peptide synthesis. These issues can arise from the inherent properties of the peptide or molecule to which the this compound moiety is attached, as well as the nature of the Dde protecting group itself.

Problem: The this compound reagent does not dissolve in the recommended solvent.

Possible Cause Suggested Solution
Inappropriate Solvent Consult the manufacturer's technical data sheet for the recommended solvent. If not available, test solubility in a small amount of reagent with a range of solvents, starting with those commonly used for similar compounds (e.g., DMF, NMP, DMSO).
Low Temperature Gently warm the solution to aid dissolution. Ensure the temperature is not high enough to cause degradation of the reagent.
Sonication Required Use a sonicator to break up any aggregates and promote dissolution.
Reagent Degradation If the reagent is old or has been stored improperly, it may have degraded, leading to insolubility. Use a fresh vial of the reagent.

Problem: The this compound-containing peptide precipitates out of solution during a reaction.

Possible Cause Suggested Solution
Peptide Aggregation The peptide sequence itself may be prone to aggregation. Consider adding a chaotropic agent like guanidinium chloride or urea to the reaction buffer. Note that these may affect protein function.
Change in pH The pH of the reaction mixture may have shifted, causing the peptide to reach its isoelectric point and precipitate. Ensure the reaction is well-buffered.
High Concentration The concentration of the this compound-peptide may be too high. Try diluting the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the role of the Dde group in this compound reagents?

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a protecting group for primary amines, such as the side chain of lysine.[1][2] It is stable to conditions used for Fmoc deprotection (piperidine) and Boc cleavage (TFA), but can be selectively removed with hydrazine.[1] This allows for site-specific modification of peptides.

Q2: How is the Dde group removed?

The standard method for removing the Dde group is by treatment with 2% hydrazine in DMF.[1][2] In cases where removal is difficult, a higher concentration of hydrazine (up to 10%) may be used. Alternatively, a solution of hydroxylamine hydrochloride and imidazole in NMP can be used for Dde removal.

Q3: Can the Dde group be unstable?

Yes, the Dde group has been observed to migrate between amine groups, particularly during piperidine-mediated Fmoc deprotection. The more sterically hindered ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl) group was developed to be more stable and less prone to migration.

Q4: What does "N3" in this compound refer to?

"N3" typically refers to an azide group (-N₃). Azides are commonly used in "click chemistry," a type of bioorthogonal reaction, for bioconjugation.

Q5: What strategies can be used to improve the solubility of a difficult peptide containing a Dde group?

A "helping hand" strategy can be employed. This involves attaching a temporary, solubilizing peptide sequence to the main peptide via a Dde-derived linker. After the difficult synthetic or purification steps are complete, the Dde linker is cleaved to release the native peptide.

Experimental Protocols

Protocol 1: General Procedure for Dde Deprotection

This protocol describes the standard method for removing the Dde protecting group from a peptide synthesized on a solid support.

  • Preparation: Prepare a 2% (v/v) solution of hydrazine monohydrate in N,N-dimethylformamide (DMF).

  • Resin Treatment: Swell the Dde-protected peptide-resin in DMF.

  • Deprotection: Treat the resin with the 2% hydrazine/DMF solution for 3-10 minutes at room temperature. Repeat the treatment 2-3 times.

  • Washing: Wash the resin thoroughly with DMF to remove the cleaved Dde group and excess hydrazine.

  • Further Steps: The resin is now ready for the next synthetic step or cleavage from the support.

Protocol 2: On-Resin Lysine Side-Chain Modification using Dde Protection

This protocol outlines the use of Fmoc-Lys(Dde)-OH in solid-phase peptide synthesis to allow for specific modification of the lysine side chain.

  • Peptide Synthesis: Synthesize the peptide on a solid support using standard Fmoc chemistry. Incorporate Fmoc-Lys(Dde)-OH at the desired position.

  • Fmoc Deprotection: After completion of the peptide chain, remove the N-terminal Fmoc group with piperidine.

  • N-terminal Protection: Protect the N-terminal amine with a Boc group by reacting with Boc-anhydride. This is necessary because the hydrazine used to remove the Dde group will also remove an Fmoc group.

  • Dde Deprotection: Selectively remove the Dde group from the lysine side chain using 2% hydrazine in DMF as described in Protocol 1.

  • Side-Chain Modification: Couple the desired molecule (e.g., a fluorescent label, biotin) to the now-free lysine side-chain amine.

  • Final Cleavage: Cleave the modified peptide from the resin and remove all other protecting groups using standard procedures (e.g., with TFA).

Diagrams

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis cluster_deprotection Selective Deprotection & Modification cluster_cleavage Final Cleavage start Start with Resin synthesis Incorporate Fmoc-Lys(Dde)-OH start->synthesis elongation Peptide Elongation synthesis->elongation deprotect_fmoc Remove N-terminal Fmoc elongation->deprotect_fmoc protect_boc Protect N-terminus with Boc deprotect_fmoc->protect_boc deprotect_dde Remove Dde with 2% Hydrazine/DMF protect_boc->deprotect_dde modify Modify Lysine Side Chain deprotect_dde->modify cleave Cleave from Resin & Deprotect modify->cleave purify Purify Peptide cleave->purify

Caption: Workflow for site-specific peptide modification using Dde protection.

troubleshooting_logic start This compound Reagent Solubility Issue check_tds Consult Technical Data Sheet (TDS)? start->check_tds solvent_test Test Solubility in Common Solvents (DMF, NMP, DMSO) check_tds->solvent_test No TDS dissolved_yes Dissolved? solvent_test->dissolved_yes use_reagent Proceed with Experiment dissolved_yes->use_reagent Yes dissolved_no Apply Gentle Warming or Sonication dissolved_yes->dissolved_no No check_dissolution Dissolved? dissolved_no->check_dissolution check_dissolution->use_reagent Yes degradation Suspect Reagent Degradation (Use Fresh Reagent) check_dissolution->degradation No

Caption: Troubleshooting logic for this compound reagent dissolution.

References

Technical Support Center: Copper-Catalyzed N3-Pen-Dde Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with copper catalyst poisoning in N3-Pen-Dde and other copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Frequently Asked Questions (FAQs)

Q1: What is copper catalyst poisoning in the context of this compound or other CuAAC reactions?

A1: Copper catalyst poisoning refers to the deactivation of the active Cu(I) catalyst, which is essential for the azide-alkyne cycloaddition reaction. This deactivation is caused by various substances, known as catalyst poisons, that can be present in the reaction mixture. These poisons interact with the copper catalyst, preventing it from participating in the catalytic cycle, which leads to slow reaction rates, stalled reactions, or complete reaction failure.[1]

Q2: What are the most common sources of copper catalyst poisoning?

A2: The most common catalyst poisons in CuAAC reactions include:

  • Oxygen: The active catalyst is the Cu(I) oxidation state. Oxygen can oxidize Cu(I) to the less active Cu(II) state, effectively halting the reaction.[2][3] Running reactions under an inert atmosphere (e.g., Nitrogen or Argon) is critical.

  • Halides: Chloride, bromide, and especially iodide ions are known inhibitors of CuAAC reactions. They can originate from starting materials, reagents (e.g., using CuI as a catalyst source), or additives.

  • Thiols and Sulfur Compounds: In biological contexts, biothiols are a major cause of catalyst deactivation. Other sulfur-containing compounds, like thiourea, can also inhibit the reaction.

  • Impurities in Reagents: Starting materials, solvents, or additives may contain impurities that can poison the catalyst. It is crucial to use high-purity reagents.

  • Coordinating Functional Groups: Certain functional groups on the substrate or product molecules can coordinate strongly to the copper center, leading to product inhibition or catalyst sequestration.

Q3: How can I prevent catalyst poisoning from the start?

A3: Proactive measures are key to preventing catalyst poisoning:

  • Maintain an Inert Atmosphere: Always use degassed solvents and run the reaction under a nitrogen or argon atmosphere to prevent oxidation of Cu(I).

  • Use High-Purity Reagents: Ensure all starting materials, solvents, and other reagents are of high purity and free from contaminating inhibitors.

  • Choose the Right Copper Source: While CuI can be used, it is not recommended when maximum reaction rates are desired due to potential iodide inhibition. Using a Cu(II) salt like CuSO₄ with a reducing agent (e.g., sodium ascorbate) to generate Cu(I) in situ is a common and effective strategy.

  • Utilize a Ligand: Appropriate ligands can stabilize the Cu(I) catalyst, accelerate the reaction, and protect it from deactivation.

Q4: Can the product of the reaction inhibit the catalyst?

A4: Yes, product inhibition has been observed in copper-catalyzed cross-coupling reactions. The triazole product itself contains nitrogen atoms that can coordinate to the copper catalyst. If this binding is strong, it can slow down the catalytic turnover by preventing the catalyst from reacting with new starting materials.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: My reaction has a very low yield or fails to start.

Possible Cause Troubleshooting Steps & Recommendations
Catalyst Inactivity (Oxidation) The Cu(I) catalyst is highly sensitive to oxygen. Ensure all solvents have been properly degassed (e.g., by freeze-pump-thaw cycles or sparging with inert gas). Set up the reaction under a strict inert atmosphere of nitrogen or argon. The addition of a reducing agent like sodium ascorbate can help maintain the copper in its active Cu(I) state.
Reagent Impurity Impurities in the azide, alkyne, or solvent can poison the catalyst. Purify starting materials using appropriate techniques like recrystallization or column chromatography. Ensure solvents are anhydrous and of high purity.
Halide Inhibition Halide ions (Cl⁻, Br⁻, I⁻) are potent inhibitors. Avoid using halide salts of copper (CuI, CuBr) if possible. If your starting materials are salts (e.g., hydrochlorides), consider neutralizing them and extracting the free base before the reaction. In some cases, adding a silver salt (e.g., Ag₂O, Ag₂CO₃) can precipitate the interfering halides.
Poor Ligand Choice The ligand may not be suitable for your specific substrates. Screen different ligands. Tris(triazolylmethyl)amine-type ligands are often effective at accelerating the reaction and protecting the catalyst.

Problem 2: My reaction starts but stalls before reaching completion.

Possible Cause Troubleshooting Steps & Recommendations
Catalyst Deactivation The catalyst may be slowly degrading over the course of the reaction. This can be due to trace amounts of oxygen or instability of the catalyst complex. Try adding a second portion of the catalyst and/or reducing agent midway through the reaction.
Substrate or Product Instability The starting materials or the desired product might be unstable under the reaction conditions, leading to decomposition over time. Monitor the reaction by TLC or LC-MS at different time points to check the stability of all components. Consider running the reaction at a lower temperature if instability is suspected.
Product Inhibition The triazole product may be binding to the copper catalyst and inhibiting further reaction. Try running the reaction at a more dilute concentration to disfavor product-catalyst interaction.

Problem 3: I observe a significant amount of alkyne homocoupling (Glaser coupling).

Possible Cause Troubleshooting Steps & Recommendations
Presence of Oxygen The formation of oxidative homocoupling byproducts is a classic sign of oxygen contamination in the reaction. This side reaction consumes your alkyne starting material.
Insufficient Reducing Agent The role of sodium ascorbate is to prevent the oxidation of Cu(I) that facilitates this side reaction. Ensure you are using a sufficient amount of the reducing agent.
No Ligand A suitable ligand can accelerate the desired cycloaddition, making it outcompete the undesired homocoupling pathway.

Quantitative Data on Catalyst Inhibition

The inhibitory effect of halides on copper-catalyzed azide-alkyne cycloadditions has been documented. The severity of inhibition generally follows the trend: I⁻ > Br⁻ > Cl⁻.

Inhibitor Observed Effect on Reaction Rate & Yield Severity Reference
Iodide (I⁻) Exhibits the most detrimental effects on reaction rates and yields. Using CuI as a catalyst source is not recommended when maximal rates are desired.High
Bromide (Br⁻) Inhibits the reaction, but to a lesser extent than iodide.Medium
Chloride (Cl⁻) Shows an inhibitory effect, but it is far less pronounced than that of iodide. High concentrations (e.g., >0.5 M) can be deleterious in aqueous media.Low-Medium
Biothiols A major reason for low reaction yields in biological systems (e.g., in the cytosol of live cells).High (in bio-context)

Experimental Protocols

Protocol 1: General Procedure for a Robust CuAAC Reaction

This protocol is designed to minimize common sources of catalyst poisoning.

  • Reagent Preparation: Ensure the azide and alkyne starting materials are pure. Use a high-purity solvent (e.g., a 1:1 mixture of t-BuOH/water).

  • Degassing: Degas the solvent mixture for at least 30 minutes by sparging with argon or nitrogen gas.

  • Reaction Setup: To a reaction vessel, add the alkyne and the azide. Add the degassed solvent via syringe.

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution. For a typical reaction, a solution of copper(II) sulfate (CuSO₄) and a solution of sodium ascorbate are prepared separately in the degassed solvent.

  • Reaction Initiation: Add the sodium ascorbate solution to the main reaction vessel, followed by the CuSO₄ solution. The reaction mixture should be stirred vigorously under a positive pressure of inert gas.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Once complete, the reaction can be quenched. The copper catalyst is often removed by washing with an aqueous solution of a chelating agent like EDTA or ammonium chloride.

Protocol 2: Purification of Copper Sulfate by Recrystallization

If you suspect your copper source is impure, recrystallization can be an effective purification method.

  • Prepare a Saturated Solution: Add crude copper sulfate to boiling deionized water while stirring until no more solid will dissolve. This creates a supersaturated solution.

  • Cool the Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolate Crystals: The solubility of copper sulfate is much lower in cold water, causing pure crystals to form while impurities remain in the solution.

  • Filter and Wash: Collect the pure copper sulfate crystals by filtration. Wash the crystals with a small amount of ice-cold water or acetone to remove any remaining contaminated liquid.

  • Dry: Dry the purified crystals thoroughly before use.

Visual Guides

CuAAC_Catalytic_Cycle cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst Acetylide Cu(I)-Acetylide Intermediate CuI->Acetylide + Alkyne Alkyne R1-Alkyne Metallacycle Six-membered Cu(III) Metallacycle Acetylide->Metallacycle + Azide Azide R2-Azide Triazolide Cu(I)-Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->CuI + H⁺ Product 1,4-Triazole Product Triazolide->Product

References

purification of N3-Pen-Dde labeled proteins and peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the . This guide provides detailed troubleshooting advice, frequently asked questions, and key experimental protocols to assist researchers, scientists, and drug development professionals in their work.

Frequently Asked Questions (FAQs)

Q1: What is an N3-Pen-Dde linker?

An this compound linker is a chemical tool used in bioconjugation and peptide chemistry. It is a heterobifunctional linker, meaning it has two different reactive ends. One end features an azide group (N3) which is used for "click chemistry," a highly efficient and specific reaction. The other end contains a primary amine protected by a 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group. The Dde group is a protecting group that can be selectively removed under mild conditions to reveal the amine, allowing for further modification at that specific site.

Q2: What are the main applications of the this compound linker?

This linker is primarily used for the synthesis of complex biomolecules. The azide (N3) allows for the attachment of the peptide or protein to other molecules containing an alkyne group via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[1][2][3] The Dde-protected amine provides an orthogonal handle that can be deprotected later to attach another molecule, such as a fluorescent dye, a drug payload, or to create a branched peptide.[4]

Q3: What is the mechanism of Dde group removal?

The Dde group is typically removed by treatment with a dilute solution of hydrazine (usually 2% in DMF).[5] The hydrazine attacks the Dde group, leading to its cleavage from the amine and the formation of a stable hydrazine-Dde adduct, liberating the primary amine on the peptide or protein.

Q4: Is the Dde deprotection step compatible with standard Fmoc solid-phase peptide synthesis (SPPS)?

The standard Dde removal condition (2% hydrazine) will also cleave the N-terminal Fmoc group. Therefore, if you need to perform a selective Dde removal on the resin while keeping the N-terminus protected, you must first replace the Fmoc group with a Boc group. Alternatively, a milder deprotection method using hydroxylamine hydrochloride and imidazole in NMP can be used, which has been shown to be orthogonal to the Fmoc group.

Troubleshooting Guide

Issue 1: Incomplete Dde Deprotection

Q: I've followed the standard protocol (2% hydrazine in DMF, 3 x 3 minutes), but HPLC/Mass Spec analysis shows a significant amount of my peptide is still Dde-protected. Why is this happening and what can I do?

A: Incomplete deprotection is a common issue, especially with complex or sterically hindered peptides. The standard protocol may not be sufficient in all cases.

Possible Causes:

  • Insufficient Reagent Exposure: Poor swelling of the resin or insufficient mixing can limit the access of hydrazine to the Dde group.

  • Steric Hindrance: The sequence of your peptide may fold in a way that sterically blocks the Dde group.

  • Short Reaction Time: While the reaction is typically fast, some sequences may require longer exposure. However, studies show that simply increasing time has a marginal effect compared to other factors.

Solutions:

  • Increase Hydrazine Concentration: Carefully increasing the hydrazine concentration to 4% has been shown to significantly improve deprotection efficiency. However, be aware that concentrations above 2% can increase the risk of side reactions.

  • Increase Number of Treatments: Instead of 3 treatments, try 4 or 5 repetitions of the hydrazine wash.

  • Ensure Proper Mixing: If performing the reaction in a vessel, ensure adequate and continuous mixing (e.g., oscillating shaker) to facilitate reagent penetration.

Issue 2: Low Yield or Presence of Unexpected Side Products

Q: After Dde removal and purification, my final yield is very low, and I see unexpected masses in my analysis. What could be the cause?

A: Low yield and side products can arise from issues during the deprotection step or subsequent handling.

Possible Causes:

  • Peptide Cleavage: Using hydrazine concentrations higher than 2% can cause cleavage of the peptide backbone, particularly at Glycine residues. It can also lead to the conversion of Arginine to Ornithine.

  • Dde Group Migration: The Dde group can "migrate" from its original position to another free amine (e.g., an unprotected lysine side chain) on the same or an adjacent peptide. This side reaction is accelerated by the presence of piperidine (used for Fmoc removal) but can also occur in DMF alone.

  • Oxidation: If your peptide contains sensitive residues like Methionine or Cysteine, they may oxidize during workup and purification.

Solutions:

  • Strictly Control Hydrazine Concentration: Do not exceed 2% hydrazine unless absolutely necessary, and perform optimization studies first.

  • Prevent Dde Migration: To minimize migration during synthesis, consider using a more stable Dde derivative like ivDde. When removing Fmoc groups, using DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) for a shorter time (e.g., 2%, 3 x 3 min) instead of piperidine can prevent this side reaction.

  • Use Scavengers: During final cleavage from the resin and purification, use appropriate scavengers (e.g., triisopropylsilane, EDT) to prevent oxidation and other side reactions.

  • Optimize Purification: Standard purification for peptides is Reverse-Phase HPLC (RP-HPLC). Ensure your gradient and column chemistry are optimized for your specific peptide.

Data Summary

Table 1: Comparison of Dde Deprotection Reagents
ReagentConcentration & SolventTypical Conditions (On-Resin)Orthogonality with FmocNotesReference
Hydrazine Monohydrate2% in DMF3 treatments of 3 minutes each at RTNo (Removes Fmoc)Standard method. Concentrations >2% risk side reactions like peptide cleavage.
Hydrazine Monohydrate (Optimized)4% in DMF3 treatments of 3 minutes each at RTNo (Removes Fmoc)Can significantly improve removal for difficult sequences, but use with caution.
Hydroxylamine HCl / Imidazole1.3:1 molar ratio in NMP1 treatment of 30-60 minutes at RTYes (Fmoc is stable)Method of choice when Fmoc protection needs to be maintained.

Key Experimental Protocols

Protocol 1: Standard On-Resin Dde Deprotection (Hydrazine Method)

This protocol is for the selective removal of a Dde group when the N-terminal amine is protected with a Boc group or is intended to be deprotected simultaneously with the Fmoc group.

  • Preparation: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in high-quality N,N-dimethylformamide (DMF). Prepare approximately 75 mL of solution per gram of peptide-resin.

  • Resin Swelling: Swell the Dde-protected peptide-resin in DMF for 30 minutes.

  • Deprotection Treatment 1: Drain the DMF, and add the 2% hydrazine/DMF solution to the resin (approx. 25 mL per gram). Agitate gently on a shaker for 3 minutes at room temperature.

  • Filter: Drain the hydrazine solution from the resin.

  • Repeat: Repeat steps 3 and 4 two more times for a total of three hydrazine treatments.

  • Washing: Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of hydrazine and the cleaved Dde-adduct.

  • Proceed: The resin is now ready for the next step (e.g., on-resin modification of the newly exposed amine or cleavage from the resin).

Protocol 2: Post-Purification Click Reaction (CuAAC)

This protocol describes the conjugation of the azide (N3) on the purified peptide to an alkyne-containing molecule (e.g., a fluorescent probe).

  • Materials:

    • Azide-modified peptide (Peptide-N3) in a suitable buffer (e.g., PBS, pH 7.4).

    • Alkyne-functionalized probe.

    • Copper(II) sulfate (CuSO4) stock solution (e.g., 100 mM in water).

    • Sodium ascorbate stock solution (e.g., 100 mM in water, must be freshly prepared ).

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the Peptide-N3 in buffer to a final concentration of 10-50 µM.

    • Add the alkyne probe to a final concentration of 25-250 µM (a 5-10 fold molar excess is common).

    • Add CuSO4 to a final concentration of 1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light if using a fluorescent probe.

  • Purification: Remove excess reagents and by-products. For peptides and proteins, this is typically done using size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Analysis: Confirm successful conjugation using mass spectrometry (expect a mass shift corresponding to the added alkyne probe) or other relevant techniques (e.g., fluorescence scan if a dye was attached).

Visual Guides

experimental_workflow cluster_synthesis On-Resin Steps cluster_cleavage Cleavage & Purification cluster_conjugation Solution Phase Steps spps 1. Solid-Phase Peptide Synthesis (with Fmoc-Lys(Dde)-OH) boc_protect 2. N-terminal Boc Protection (Optional) spps->boc_protect dde_deprotect 3. Selective Dde Deprotection (2% Hydrazine/DMF) boc_protect->dde_deprotect on_resin_mod 4. On-Resin Modification (at newly free amine) dde_deprotect->on_resin_mod cleavage 5. Cleavage from Resin & Global Deprotection (TFA) on_resin_mod->cleavage purify1 6. Crude Peptide Purification (RP-HPLC) cleavage->purify1 click 7. Click Chemistry (CuAAC/SPAAC) (at N3 site) purify1->click purify2 8. Final Product Purification click->purify2 final_product Final Conjugate purify2->final_product

Caption: Workflow for synthesis and modification of this compound peptides.

troubleshooting_tree start Problem: Incomplete Dde Deprotection check_conc Is Hydrazine concentration 2%? start->check_conc increase_conc Solution: Increase concentration to 4%. Monitor for side reactions. check_conc->increase_conc No check_reps Were 3+ repetitions performed? check_conc->check_reps Yes increase_reps Solution: Increase to 4-5 repetitions. check_reps->increase_reps No check_mixing Is mixing adequate? (e.g., continuous shaking) check_reps->check_mixing Yes improve_mixing Solution: Ensure proper resin agitation during reaction. check_mixing->improve_mixing No consider_sterics Consider Steric Hindrance / Difficult Sequence check_mixing->consider_sterics Yes

Caption: Troubleshooting decision tree for incomplete Dde deprotection.

dde_mechanism cluster_desired Desired Reaction: Deprotection cluster_side Side Reaction: Dde Migration peptide_dde Peptide-Lys(Dde) hydrazine + 2% Hydrazine peptide_nh2 Peptide-Lys(NH2) peptide_dde->peptide_nh2 Cleavage adduct + Dde-Hydrazine Adduct start_state Peptide-1-Lys(Dde) + Peptide-2-Lys(NH2) migrated_state Peptide-1-Lys(NH2) + Peptide-2-Lys(Dde) start_state->migrated_state Migration (Intermolecular)

Caption: Desired Dde cleavage vs. the potential side reaction of Dde migration.

References

Technical Support Center: N3-Pen-Dde SPAAC Reaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N3-Pen-Dde Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what are its applications?

The this compound is a click chemistry reagent that contains an azide (N3) group for participating in SPAAC reactions with strained alkynes like DBCO (Dibenzocyclooctyne) or BCN (Bicyclononyne).[1] A key feature of this linker is the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group. This group is stable during standard Fmoc-based peptide synthesis but can be selectively cleaved under mild conditions, typically with hydrazine. This allows for site-specific modification of biomolecules after the initial conjugation.

Common applications include:

  • Antibody-Drug Conjugates (ADCs): Attaching a cytotoxic drug to an antibody for targeted cancer therapy.

  • Peptide and Protein Labeling: Introducing fluorescent dyes, biotin, or other reporter molecules at specific sites.

  • Surface Immobilization: Attaching peptides or proteins to surfaces for various biotechnological purposes.

  • Hydrogel Formation: Cross-linking polymers to create biocompatible hydrogels.

Q2: What factors influence the speed of the this compound SPAAC reaction?

While specific kinetic data for the this compound linker is not extensively published, the rate of SPAAC reactions, in general, is influenced by several factors:

  • Choice of Cyclooctyne: The structure of the strained alkyne partner significantly impacts the reaction rate. Generally, more strained cyclooctynes react faster.

  • Solvent: The reaction can be performed in a variety of solvents. For biological applications, aqueous buffers are common. The addition of organic co-solvents like DMSO or acetonitrile can sometimes be beneficial, especially if solubility is a concern.

  • pH: For bioconjugation, maintaining a physiological pH (typically between 7.0 and 7.4) is crucial to preserve the integrity of the biological molecules. Some studies have shown that higher pH values can increase reaction rates in certain buffer systems.[2][3]

  • Temperature: Increasing the reaction temperature generally increases the reaction rate. However, for bioconjugation, reactions are typically carried out at or near room temperature (25°C) or physiological temperature (37°C) to avoid denaturation of biomolecules.

  • Concentration of Reactants: The rate of this bimolecular reaction is dependent on the concentration of both the this compound linker and the cyclooctyne. Increasing the concentration of one or both reactants can lead to a faster reaction.

Q3: How is the Dde protecting group removed after the SPAAC reaction?

The Dde group is typically removed by treatment with a dilute solution of hydrazine in an organic solvent, most commonly 2% hydrazine in DMF (N,N-dimethylformamide). The reaction is usually rapid, often completing within minutes at room temperature. It is important to note that these conditions can also remove Fmoc protecting groups, so the N-terminus of a peptide should be protected with a Boc group if necessary.

Troubleshooting Guide

This guide addresses common issues encountered during the this compound SPAAC reaction.

Problem Possible Cause Recommended Solution
Slow or Incomplete Reaction Low intrinsic reactivity of the specific cyclooctyne. Consider switching to a more reactive cyclooctyne derivative if your experimental design allows.
Suboptimal reaction conditions. Optimize the reaction buffer, pH, and temperature. For instance, switching from PBS to HEPES buffer has been shown to increase reaction rates for some SPAAC systems.[2][3]
Low concentration of reactants. Increase the concentration of either the this compound linker or the cyclooctyne-modified molecule.
Steric hindrance. The accessibility of the azide or alkyne can be sterically hindered. Ensure the linker design provides adequate spacing between the reactive moiety and the biomolecule.
Low Product Yield Degradation of reagents. Use freshly prepared or properly stored reagents. Cyclooctyne derivatives, in particular, can be sensitive to storage conditions.
Inaccurate quantification of reactants. Ensure accurate concentration determination of both the azide and cyclooctyne components before starting the reaction.
Side reactions. In complex biological media, the strained alkyne may react with other nucleophiles. Minimize reaction time and consider purification strategies to isolate the desired product.
Difficulty in Product Purification Hydrophobicity of the Dde group. The Dde group is hydrophobic and may lead to aggregation or difficult purification. The Dde group can be removed prior to the final purification step.
Excess unreacted reagents. Use a slight excess (1.5-2 fold) of one reagent to drive the reaction to completion, followed by a suitable purification method (e.g., size-exclusion chromatography, dialysis) to remove the excess.
Unexpected Side Products Migration of the Dde group. Under certain conditions, particularly during Fmoc deprotection with piperidine, the Dde group can migrate to an unprotected amine. This is less of a concern after the SPAAC reaction but should be considered if handling peptides with multiple free amines.
Reaction with other functional groups. While SPAAC is highly bioorthogonal, ensure that no other highly reactive species are present that could potentially react with the cyclooctyne.

Quantitative Data Summary

While specific kinetic data for the this compound linker is limited, the following table provides representative second-order rate constants for SPAAC reactions between various azides and cyclooctynes to offer a general expectation of reaction performance.

AzideCyclooctyneSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)SolventReference
Azido-containing peptideDBCO-PEG0.34HBS buffer (pH 7.4)
1-azido-1-deoxy-β-D-glucopyranosideSulfo-DBCO-amine0.55 - 1.22HEPES buffer (pH 7)
3-azido-L-alanineSulfo-DBCO-amine0.32 - 0.85PBS buffer (pH 7)
Fluoroalkyl azideBCN~0.38Not specified
Benzyl azideBCNNot specifiedNot specified

Note: Reaction rates are highly dependent on the specific structures of the reactants and the reaction conditions. This table should be used as a general guide.

Experimental Protocols

Protocol 1: General Procedure for this compound SPAAC Reaction

This protocol describes a general method for conjugating an this compound modified molecule to a DBCO-functionalized protein.

Materials:

  • This compound modified molecule

  • DBCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO or DMF (if needed for dissolving the this compound molecule)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of the this compound modified molecule in the reaction buffer. If solubility is an issue, dissolve it first in a minimal amount of anhydrous DMSO or DMF and then dilute with the reaction buffer.

    • Ensure the DBCO-functionalized protein is at a known concentration in the reaction buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the DBCO-functionalized protein and the this compound modified molecule. A slight molar excess (e.g., 1.5 to 5 equivalents) of the this compound molecule is often used to ensure complete labeling of the protein.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific cyclooctyne and the concentrations of the reactants.

  • Monitoring the Reaction (Optional):

    • The progress of the reaction can be monitored by techniques such as SDS-PAGE, HPLC, or mass spectrometry.

  • Purification:

    • Once the reaction is complete, purify the conjugate to remove any unreacted this compound molecule and other reagents. This can be achieved by size-exclusion chromatography, dialysis, or other appropriate chromatographic techniques.

Protocol 2: Cleavage of the Dde Protecting Group

This protocol describes the removal of the Dde group from the conjugated product.

Materials:

  • Dde-protected conjugate

  • Hydrazine monohydrate

  • Anhydrous DMF

  • Quenching solution (e.g., acetone or an acidic buffer)

Procedure:

  • Prepare Cleavage Solution:

    • Prepare a 2% (v/v) solution of hydrazine monohydrate in anhydrous DMF. Caution: Hydrazine is toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Deprotection Reaction:

    • Dissolve the Dde-protected conjugate in the 2% hydrazine/DMF solution.

    • Incubate the reaction at room temperature. The reaction is typically complete within 3 to 10 minutes.

  • Quenching:

    • Quench the reaction by adding a suitable quenching agent, such as acetone, to react with the excess hydrazine.

  • Purification:

    • Purify the deprotected conjugate to remove the cleavage reagents and byproducts. This can be done by precipitation with a non-solvent (e.g., diethyl ether), followed by centrifugation and washing, or by a suitable chromatographic method.

Visualizations

SPAAC_Workflow cluster_prep Reactant Preparation cluster_reaction SPAAC Reaction cluster_cleavage Dde Cleavage cluster_purification Purification N3_Pen_Dde This compound Molecule Mix Mix Reactants (Aqueous Buffer, RT/37°C) N3_Pen_Dde->Mix DBCO_Protein DBCO-functionalized Biomolecule DBCO_Protein->Mix Purify_1 Purify Conjugate Mix->Purify_1 Formation of Dde-protected Conjugate Cleavage Add 2% Hydrazine in DMF Purify_2 Purify Final Product Cleavage->Purify_2 Removal of Dde Group Purify_1->Cleavage Final_Product Final_Product Purify_2->Final_Product Final Deprotected Conjugate

Caption: Experimental workflow for this compound SPAAC reaction and subsequent Dde deprotection.

Troubleshooting_Logic Start Reaction Issue: Slow or Low Yield Check_Reagents Check Reagent Quality and Concentration Start->Check_Reagents Check_Purity Analyze Product Purity (HPLC, MS) Start->Check_Purity Low Yield Optimize_Conditions Optimize Reaction Conditions (pH, Temp, Buffer) Check_Reagents->Optimize_Conditions Reagents OK Replace_Reagents Replace_Reagents Check_Reagents->Replace_Reagents Reagents Degraded Increase_Conc Increase Reactant Concentrations Optimize_Conditions->Increase_Conc Still Slow Change_Alkyne Consider a More Reactive Cyclooctyne Increase_Conc->Change_Alkyne Still Slow Side_Reactions Investigate Potential Side Reactions Check_Purity->Side_Reactions Impure Product Purification_Issue Address Purification Challenges Check_Purity->Purification_Issue Pure but Low Yield

Caption: A logical flowchart for troubleshooting common issues in SPAAC reactions.

References

Technical Support Center: N3-Pen-Dde Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N3-Pen-Dde in their bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a heterobifunctional linker used in bioconjugation. It contains three key components: an azide group (N3) for click chemistry, a pentanoic acid spacer ("Pen"), and a 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group. Its primary application is to introduce an azide moiety onto a primary amine-containing biomolecule (e.g., on the surface of a protein at lysine residues or the N-terminus). This azide can then be used for subsequent conjugation to an alkyne-containing molecule via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

Q2: What are the key challenges when scaling up this compound bioconjugation?

A2: Scaling up this compound bioconjugation presents several challenges, including:

  • Maintaining consistent reaction conditions: Ensuring uniform pH, temperature, and mixing on a larger scale can be difficult and may impact reaction efficiency and product consistency.

  • Purification of the bioconjugate: Removing unreacted this compound, byproducts, and the copper catalyst (in the case of CuAAC) becomes more complex and critical at a larger scale to ensure the purity and safety of the final product.

  • Side reactions and byproduct formation: At higher concentrations and longer reaction times often associated with scale-up, the potential for side reactions, such as aggregation of the biomolecule or instability of the Dde group, may increase.

  • Reagent stoichiometry: Precisely controlling the molar ratio of this compound to the biomolecule is crucial for achieving the desired degree of labeling and can be more challenging to manage in large volumes.

Q3: How can I monitor the progress of the this compound conjugation reaction?

A3: Several analytical techniques can be used to monitor the reaction progress:

  • Mass Spectrometry (MS): To confirm the covalent attachment of the linker to the biomolecule by observing the expected mass shift.

  • High-Performance Liquid Chromatography (HPLC): To separate the conjugated biomolecule from the unconjugated starting material and other impurities.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A shift in the molecular weight of the protein after conjugation can sometimes be observed.

  • Fluorometric analysis: If a fluorescent alkyne is used in a subsequent click reaction, the incorporation of the azide can be quantified by measuring fluorescence.

Troubleshooting Guides

Problem 1: Low Yield of Azide-Modified Biomolecule

Possible Causes & Solutions

Possible CauseRecommended Solution
Suboptimal pH of the reaction buffer. The reaction of the NHS ester of this compound with primary amines is pH-dependent. Maintain a pH range of 7.2-8.5 for optimal conjugation. Buffers containing primary amines (e.g., Tris) should be avoided as they will compete for reaction with the NHS ester. Phosphate-buffered saline (PBS) or borate buffers are recommended.
Hydrolysis of the this compound NHS ester. The NHS ester is susceptible to hydrolysis. Prepare the this compound solution immediately before use. Minimize the time the linker is in aqueous solution before adding it to the biomolecule.
Steric hindrance at the conjugation site. The primary amines on the biomolecule may be in a sterically hindered environment, making them inaccessible to the this compound linker. Consider using a longer spacer arm in your linker or performing the reaction under partially denaturing conditions (if compatible with your biomolecule's stability).
Inaccurate quantification of the biomolecule or linker. Ensure accurate concentration measurements of both the biomolecule and the this compound linker to achieve the desired molar ratio.
Problem 2: Aggregation of the Biomolecule During Conjugation

Possible Causes & Solutions

Possible CauseRecommended Solution
High concentration of the biomolecule or linker. Reduce the concentration of the reactants. It may be necessary to perform the reaction in a larger volume.
Hydrophobicity of the this compound linker. Although the "Pen" spacer provides some flexibility, the overall linker can have hydrophobic character. The addition of organic co-solvents (e.g., DMSO, DMF) at low percentages (typically <10%) can help to improve solubility, but their compatibility with the target biomolecule must be verified.
Suboptimal buffer conditions. Screen different buffer compositions, pH, and ionic strengths to find conditions that minimize aggregation. The inclusion of stabilizing excipients may also be beneficial.
Problem 3: Dde Group Instability or Unintended Deprotection

Possible Causes & Solutions

Possible CauseRecommended Solution
Presence of primary amines in the reaction or purification buffers. The Dde group can be susceptible to removal by primary amines, especially at elevated pH. Avoid buffers containing primary amines (e.g., Tris) during and after the conjugation and before the intended deprotection step.[1]
Dde migration. Under certain conditions, the Dde group has been reported to migrate from one amine to another.[1] This is more likely to occur if there are free primary amines in close proximity. Careful control of pH and reaction time can help minimize this side reaction.
Harsh purification conditions. Avoid exposing the Dde-protected biomolecule to harsh pH conditions or strong nucleophiles during purification steps prior to the intended deprotection.

Data Presentation

Table 1: Illustrative Reaction Efficiencies of this compound Conjugation under Various Conditions

BiomoleculeMolar Ratio (Linker:Biomolecule)pHReaction Time (hours)Conjugation Efficiency (%)
Antibody A10:17.5265
Antibody A20:17.5285
Antibody A20:18.5292
Protein B15:18.0478
Protein B15:18.0888

Note: This data is for illustrative purposes only and actual results may vary.

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation to a Protein
  • Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.5) at a concentration of 1-10 mg/mL.

  • Prepare this compound Solution: Immediately before use, dissolve the this compound linker in an anhydrous, water-miscible organic solvent (e.g., DMSO or DMF) to a stock concentration of 10-50 mM.

  • Conjugation Reaction: Add the desired molar excess of the this compound stock solution to the protein solution. A typical starting point is a 10- to 20-fold molar excess of the linker over the protein.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. The optimal reaction time may need to be determined empirically.

  • Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove the excess, unreacted this compound and quenching reagent by size-exclusion chromatography (SEC), tangential flow filtration (TFF), or dialysis.

Protocol 2: Dde Deprotection
  • Prepare Deprotection Buffer: Prepare a 2% (v/v) solution of hydrazine in an appropriate buffer (e.g., PBS).

  • Deprotection Reaction: Add the deprotection buffer to the Dde-protected bioconjugate.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.

  • Purification: Remove the hydrazine and the cleaved Dde-hydrazine adduct by SEC, TFF, or dialysis.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_click Click Chemistry biomolecule Biomolecule in Amine-Free Buffer conjugation Conjugation Reaction (pH 7.2-8.5, RT, 1-4h) biomolecule->conjugation linker Prepare this compound Solution linker->conjugation quench Quench Reaction (e.g., Tris, Glycine) conjugation->quench purify1 Purification (SEC, TFF, or Dialysis) quench->purify1 azide_product Azide-Modified Biomolecule purify1->azide_product click_reaction CuAAC or SPAAC with Alkyne Probe azide_product->click_reaction final_conjugate Final Bioconjugate click_reaction->final_conjugate

Caption: Experimental workflow for this compound bioconjugation.

troubleshooting_logic cluster_solutions Potential Solutions start Low Conjugation Efficiency? check_ph Verify Buffer pH (7.2-8.5) start->check_ph check_reagents Use Freshly Prepared This compound start->check_reagents check_ratio Confirm Molar Ratio of Linker:Biomolecule start->check_ratio check_accessibility Assess Steric Hindrance start->check_accessibility adjust_ph Adjust pH check_ph->adjust_ph prepare_fresh Prepare Fresh Linker check_reagents->prepare_fresh increase_ratio Increase Linker Ratio check_ratio->increase_ratio denature Consider Partial Denaturation check_accessibility->denature

Caption: Troubleshooting logic for low conjugation efficiency.

References

Validation & Comparative

N3-Pen-Dde in Bioconjugation: A Comparative Guide to Azide Linkers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation, the precise and efficient linking of molecules is paramount for the development of advanced therapeutics and research tools. Azide linkers, central to the highly efficient "click chemistry" reactions, offer a robust method for covalently connecting biomolecules. Among the diverse array of azide linkers, N3-Pen-Dde emerges as a specialized tool offering unique capabilities. This guide provides a comprehensive comparison of the this compound linker with other commonly used azide linkers, supported by available experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals in their bioconjugation strategies.

The this compound linker distinguishes itself through a trifunctional architecture: an azide group for bioorthogonal conjugation, a pentanoyl spacer, and a hydrazine-cleavable 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group. This combination allows for a "grafting-from" approach where a molecule can be attached to a biomolecule, and subsequently, a protected functional group can be revealed for further modification.

Structural and Functional Comparison of Azide Linkers

The choice of an azide linker is dictated by the specific requirements of the bioconjugation application, including desired reactivity, stability, solubility, and the need for post-conjugation modifications. Below is a comparative overview of this compound and other major classes of azide linkers.

Table 1: Key Characteristics of Common Azide Linkers

Linker ClassExample StructureKey FeaturesAdvantagesDisadvantages
This compound Azido-Pentanoyl-DdeTrifunctional: Azide for click chemistry, cleavable Dde protecting group for an amine.Allows for orthogonal deprotection and subsequent modification after initial conjugation. The pentanoyl spacer adds a degree of hydrophobicity.Limited publicly available quantitative performance data. Potential for Dde migration under certain conditions.
Short-Chain Alkyl Azides 1-Azido-3-propanamineSmall, simple, and rigid.Minimal steric hindrance, potentially leading to faster reaction kinetics.Low aqueous solubility can be problematic for biological applications.
PEGylated Azides Azido-PEGn-NHS EsterContains a polyethylene glycol (PEG) spacer of varying length (n).Enhanced aqueous solubility and can improve the pharmacokinetic properties of the final bioconjugate. Reduces steric hindrance.Can be larger, which may slightly decrease reaction kinetics compared to smaller linkers.
Functionalized Azides Picolyl AzidesIncorporates a copper-chelating moiety.Can accelerate copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.More complex synthesis and potentially higher cost.

Quantitative Performance Data

Table 2: Representative Second-Order Rate Constants (k₂) for Azide-Alkyne Cycloaddition Reactions

Reaction TypeAzide PartnerAlkyne PartnerRate Constant (k₂, M⁻¹s⁻¹)Reference
CuAAC Benzyl AzidePhenylacetylene~10² - 10³General Literature
CuAAC Small Molecule AzideTerminal Alkyne~10⁴ - 10⁵ (with ligand)General Literature
SPAAC Benzyl AzideCyclooctyne (OCT)~10⁻³General Literature
SPAAC Benzyl AzideDibenzocyclooctyne (DBCO)~10⁻¹ - 1General Literature
SPAAC Benzyl AzideBicyclononyne (BCN)~10⁻¹General Literature

Note: Reaction rates are highly dependent on the specific reactants, solvent, temperature, and, in the case of CuAAC, the copper source and ligand used.

The Unique Feature of this compound: Orthogonal Deprotection

The key advantage of the this compound linker lies in the Dde protecting group. The Dde group is stable to conditions used for the removal of Fmoc and Boc protecting groups, which are commonly used in peptide synthesis. This orthogonality allows for the selective deprotection of the amine group shielded by the Dde moiety after the initial bioconjugation via the azide group has occurred.

The cleavage of the Dde group is typically achieved using hydrazine. However, for applications requiring milder conditions, hydroxylamine can be a suitable alternative.

Table 3: Cleavage Conditions for the Dde Protecting Group

ReagentConditionsAdvantagesDisadvantages
Hydrazine 2% hydrazine in DMFFast and efficient cleavage.Hydrazine is toxic and can be harsh on sensitive biomolecules.
Hydroxylamine Hydroxylamine hydrochloride and imidazole in NMP/CH₂Cl₂Milder than hydrazine, compatible with a broader range of functional groups.May require longer reaction times compared to hydrazine.

Experimental Protocols

Below are general protocols for bioconjugation using azide linkers via CuAAC and a specific protocol for the cleavage of the Dde group.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate an azide-containing molecule (e.g., this compound modified) to an alkyne-containing biomolecule.

Materials:

  • Alkyne-modified biomolecule (e.g., protein, peptide)

  • Azide linker (e.g., this compound)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • Degassed water

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the alkyne-modified biomolecule in PBS to a final concentration of 1-10 mg/mL.

    • Dissolve the azide linker in a compatible solvent (e.g., DMSO, DMF) to a stock concentration of 10-100 mM.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 250 mM stock solution of THPTA in water.

    • Freshly prepare a 500 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule with a 5-20 molar excess of the azide linker.

    • In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio and let it stand for 2-3 minutes.

  • Click Reaction:

    • Add the CuSO₄/THPTA mixture to the biomolecule/azide solution to a final copper concentration of 0.1-1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

    • Gently mix and incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

  • Purification:

    • Purify the resulting bioconjugate using size-exclusion chromatography to remove excess reagents and byproducts.

    • Analyze the purified conjugate by SDS-PAGE, mass spectrometry, or other appropriate analytical techniques.

Protocol for Dde Group Cleavage

Objective: To deprotect the amine group on a bioconjugate containing the this compound linker.

Materials:

  • Dde-protected bioconjugate

  • Hydrazine monohydrate

  • N,N-Dimethylformamide (DMF)

  • Alternative: Hydroxylamine hydrochloride and Imidazole

  • Alternative: N-Methyl-2-pyrrolidone (NMP) and Dichloromethane (CH₂Cl₂)

  • Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure (using Hydrazine):

  • Reaction Setup:

    • Dissolve the Dde-protected bioconjugate in DMF.

    • Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

  • Cleavage Reaction:

    • Add the 2% hydrazine solution to the bioconjugate solution.

    • Incubate at room temperature for 3-10 minutes.

  • Purification:

    • Quench the reaction by dilution with an appropriate buffer.

    • Purify the deprotected bioconjugate using dialysis or size-exclusion chromatography to remove hydrazine and cleaved Dde byproducts.

Procedure (using Hydroxylamine):

  • Reaction Setup:

    • Dissolve the Dde-protected bioconjugate in a mixture of NMP and CH₂Cl₂.

    • Prepare a solution of hydroxylamine hydrochloride and imidazole in NMP/CH₂Cl₂.

  • Cleavage Reaction:

    • Add the hydroxylamine/imidazole solution to the bioconjugate.

    • Incubate at room temperature for 1-3 hours.

  • Purification:

    • Purify the deprotected bioconjugate using an appropriate method to remove the cleavage reagents.

Visualizing Bioconjugation Strategies

Diagrams created using Graphviz can illustrate the workflows and signaling pathways involved in bioconjugation with azide linkers.

Bioconjugation_Workflow cluster_CuAAC CuAAC Pathway cluster_Dde_Cleavage Orthogonal Deprotection Biomolecule_Alkyne Alkyne-Modified Biomolecule Conjugate Stable Triazole Conjugate Biomolecule_Alkyne->Conjugate N3_Linker Azide Linker (e.g., this compound) N3_Linker->Conjugate Cu_Catalyst Cu(I) Catalyst (CuSO4 + Ascorbate) Cu_Catalyst->Conjugate Dde_Conjugate Dde-Protected Conjugate Deprotected_Conjugate Deprotected Conjugate with Free Amine Dde_Conjugate->Deprotected_Conjugate Cleavage_Reagent Cleavage Reagent (Hydrazine or Hydroxylamine) Cleavage_Reagent->Deprotected_Conjugate

Caption: General workflow for bioconjugation using an azide linker via CuAAC followed by orthogonal deprotection.

Linker_Selection_Logic Start Start: Bioconjugation Goal Need_Solubility Improved Solubility Needed? Start->Need_Solubility Need_Post_Mod Post-Conjugation Modification Needed? Need_Solubility->Need_Post_Mod No Use_PEG Use PEGylated Azide Linker Need_Solubility->Use_PEG Yes Use_Alkyl Use Short-Chain Alkyl Azide Need_Post_Mod->Use_Alkyl No Use_N3_Pen_Dde Use this compound Linker Need_Post_Mod->Use_N3_Pen_Dde Yes End Final Conjugate Use_PEG->End Use_Alkyl->End Use_N3_Pen_Dde->End

Caption: Decision tree for selecting an appropriate azide linker based on experimental requirements.

Conclusion

The this compound linker offers a sophisticated tool for multi-step bioconjugation strategies, enabling the introduction of a latent reactive site that can be unmasked under mild, orthogonal conditions. While direct quantitative performance data for this compound is not extensively published, its azide moiety is expected to participate in click chemistry with efficiencies comparable to other alkyl azides. The true value of this linker lies in its Dde-based cleavable protecting group, which facilitates the creation of more complex and functional bioconjugates. In contrast, simpler azide linkers like short-chain alkyl azides may offer faster kinetics in some cases, and PEGylated azides provide superior aqueous solubility. The selection of the optimal azide linker will ultimately depend on a careful consideration of the specific goals of the bioconjugation experiment, balancing the need for straightforward conjugation with the potential for more elaborate, multi-functional constructs.

A Head-to-Head Comparison: N3-Pen-Dde and NHS Ester for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a cornerstone of modern molecular biology and therapeutic development. The choice of labeling chemistry can profoundly impact the outcome of an experiment, influencing everything from the stability of the conjugate to the biological activity of the protein. This guide provides an in-depth, objective comparison of two prominent protein labeling strategies: the site-specific introduction of an azide handle using N3-Pen-Dde for subsequent click chemistry, and the traditional, amine-reactive approach using N-hydroxysuccinimide (NHS) esters.

This comparison will delve into the fundamental chemistry of each method, present available quantitative data on their performance, and provide detailed experimental protocols to guide your research.

At a Glance: Key Differences

FeatureThis compound (Click Chemistry)NHS Ester
Target Residues Site-specifically introduced azide groupsPrimary amines (Lysine residues and N-terminus)
Specificity High (Bioorthogonal reaction)Moderate (Multiple lysine residues can react)[1]
Control over Stoichiometry HighModerate to low[2]
Reaction Mechanism Strain-promoted alkyne-azide cycloaddition (SPAAC) or Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC)[3]Nucleophilic acyl substitution[4]
Reaction Conditions Mild, physiological conditions (SPAAC)[5]pH dependent (typically pH 7.2-8.5)
Linkage Stability High (Stable triazole ring)High (Stable amide bond)
Potential for Protein Perturbation Minimal due to site-specificityCan potentially alter protein charge and function due to modification of multiple lysines
Workflow Complexity Two-step process: azide introduction and then click reactionOne-step labeling reaction

Delving into the Chemistries

This compound: A Gateway to Bioorthogonal Labeling

This compound is a chemical tool that facilitates a highly specific, two-step protein labeling strategy rooted in "click chemistry." This reagent comprises three key components:

  • An Azide (N3) group: This functional group serves as a "bioorthogonal handle." It is chemically inert within biological systems but reacts specifically and efficiently with an alkyne partner.

  • A Penicillamine (Pen) core: While the precise role of the penicillamine-like core in this specific reagent is not extensively documented in the literature, its structure provides a scaffold for the azide and Dde groups. Penicillamine itself is known to interact with proteins and can be involved in various biochemical reactions.

  • A Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group: The Dde group masks a primary amine. It is stable under many standard chemical conditions but can be selectively removed using hydrazine. This allows for orthogonal protection strategies in complex bioconjugations.

The general workflow involves introducing the azide group onto the protein of interest, followed by the "click" reaction with a molecule containing a strained alkyne (e.g., DBCO) for copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is highly specific and can be performed in complex biological mixtures and even on living cells with minimal side reactions.

NHS Esters: The Workhorse of Amine-Reactive Labeling

N-hydroxysuccinimide (NHS) esters are a long-established and widely used class of reagents for labeling proteins. The chemistry is based on the reaction of the NHS ester with primary amines, which are readily available on the side chains of lysine residues and at the N-terminus of most proteins. This reaction, a nucleophilic acyl substitution, results in the formation of a stable amide bond, covalently linking the label to the protein.

The reaction is typically carried out in a buffer with a slightly alkaline pH (7.2-8.5) to ensure that the primary amines are deprotonated and thus nucleophilic. While effective and straightforward, a key consideration with NHS ester chemistry is its relative lack of specificity. Since most proteins contain multiple lysine residues, labeling with NHS esters often results in a heterogeneous population of conjugates with varying degrees of labeling (DoL) and at different positions. This heterogeneity can sometimes impact the protein's structure, function, and stability.

Performance Comparison: A Data-Driven Overview

Performance MetricAzide-Alkyne Click Chemistry (SPAAC)NHS Ester ChemistrySupporting Evidence
Labeling Efficiency Generally high to very high, often quantitative.Variable, can be high but is often incomplete. Labeling efficiency of around 35% has been reported for antibodies at 2.5 mg/mL.Click chemistry reactions are known for their high yields under mild conditions. NHS ester reactions are prone to hydrolysis, which competes with the labeling reaction and can reduce efficiency.
Degree of Labeling (DoL) Control High. The DoL can be precisely controlled by the stoichiometry of the alkyne-containing reagent in the second step.Moderate. Achieving a specific DoL can be challenging due to the multiple reactive sites and the competing hydrolysis reaction.With click chemistry, the number of azide handles is first defined, allowing for stoichiometric control of the subsequent labeling step. With NHS esters, controlling the reaction time, pH, and reagent concentration is crucial but may not yield a homogenous product.
Stability of Conjugate High. The resulting triazole linkage is very stable. A study comparing click-labeled and NHS-ester labeled antibodies found the click-labeled conjugate to be more stable over 100 days.High. The amide bond formed is generally stable under physiological conditions.Both chemistries form robust covalent bonds. However, the stability data from the comparative antibody labeling study suggests a potential advantage for the click chemistry linkage.
Impact on Protein Function Generally low. Site-specific labeling away from active or binding sites minimizes functional perturbation.Can be significant. Modification of lysine residues in or near active sites can alter or inhibit protein function.The ability to introduce the azide handle at a specific, non-critical site is a major advantage of the click chemistry approach. Random modification of lysines by NHS esters carries a higher risk of impacting protein activity.

Experimental Protocols

Protein Labeling via this compound and Click Chemistry

This protocol is a two-stage process involving the introduction of the azide handle and the subsequent click reaction. The first stage will depend on the specific strategy for introducing the azide (e.g., using an azide-bearing amino acid during protein expression or chemically modifying a specific residue). Here, we provide a general protocol for the second stage: the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-functionalized label (e.g., fluorophore, biotin) dissolved in DMSO

  • Reaction tubes

  • Purification column (e.g., size-exclusion chromatography)

Protocol:

  • Prepare the Azide-Modified Protein: Ensure the protein is purified and in a buffer free of extraneous reactive molecules.

  • Prepare the DBCO-Label Stock Solution: Dissolve the DBCO-functionalized molecule in anhydrous DMSO to a concentration of 1-10 mM.

  • Perform the Click Reaction:

    • To the azide-modified protein solution, add the desired molar excess of the DBCO-label stock solution. A 1.5 to 3-fold molar excess is a common starting point.

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. Protect from light if using a fluorescent label.

  • Purification: Remove the unreacted DBCO-label and byproducts using a desalting column or dialysis against a suitable storage buffer.

  • Characterization: Determine the degree of labeling (DoL) using UV-Vis spectrophotometry (if the label has a distinct absorbance) or mass spectrometry.

Protein Labeling with NHS Ester

This protocol provides a general procedure for labeling a protein with a fluorescent dye containing an NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • NHS ester of the label (e.g., fluorescent dye)

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Protocol:

  • Prepare the Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.

  • Perform the Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the NHS ester stock solution to the protein solution.

    • Incubate the reaction mixture for 1 hour at room temperature or 2 hours at 4°C, with gentle stirring.

  • Quench the Reaction: Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for an additional 30 minutes at room temperature.

  • Purification: Separate the labeled protein from the unreacted label and byproducts using a desalting column or dialysis.

  • Characterization: Determine the degree of labeling (DoL) by measuring the absorbance of the protein (at 280 nm) and the label at its maximum absorbance wavelength.

Visualizing the Workflows

This compound Labeling Workflow

N3_Pen_Dde_Workflow cluster_step1 Step 1: Azide Introduction cluster_step2 Step 2: Click Reaction (SPAAC) Protein Protein Azide_Protein Azide-Modified Protein Protein->Azide_Protein Chemical or Enzymatic Modification N3_Pen_Dde This compound DBCO_Label DBCO-Label Labeled_Protein Labeled Protein DBCO_Label->Labeled_Protein Strain-Promoted Cycloaddition

Caption: Workflow for site-specific protein labeling using this compound and click chemistry.

NHS Ester Labeling Workflow

NHS_Ester_Workflow Protein Protein (with Lysines) Labeled_Protein Labeled Protein (Heterogeneous) Protein->Labeled_Protein Nucleophilic Acyl Substitution (pH 7.2-8.5) NHS_Ester NHS Ester-Label Quenching Quenching Labeled_Protein->Quenching Purification Purification Quenching->Purification

Caption: Workflow for amine-reactive protein labeling using NHS esters.

Conclusion: Choosing the Right Tool for the Job

Both this compound-mediated click chemistry and NHS ester chemistry are powerful tools for protein labeling, each with distinct advantages and limitations.

This compound and click chemistry offer unparalleled specificity and control, making this approach the superior choice for applications where precise stoichiometry and site of labeling are critical. This includes the development of antibody-drug conjugates, the study of protein-protein interactions where specific domains must remain unmodified, and in vivo imaging applications where bioorthogonality is paramount.

NHS esters , on the other hand, provide a simpler, more direct, and often more cost-effective method for general protein labeling. For applications such as western blotting, immunofluorescence, and ELISA, where a degree of heterogeneity in the labeled protein population is acceptable, NHS ester chemistry remains a robust and reliable option.

Ultimately, the choice between these two labeling strategies will depend on the specific requirements of your experiment. By carefully considering the factors of specificity, control, and potential impact on protein function, researchers can select the optimal method to achieve their scientific goals.

References

Mass Spectrometry Outperforms Alternative Methods for the Validation of N3-Pen-Dde Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of novel bioconjugates, robust analytical validation is paramount to ensure the identity, purity, and stability of the final product. In the burgeoning field of targeted therapeutics and diagnostics, the conjugation of molecules like N3-Pen-Dde to biomolecules via click chemistry offers a powerful strategy. This guide provides an objective comparison of mass spectrometry with alternative analytical techniques for the validation of this compound conjugation, supported by experimental data and detailed protocols.

Mass spectrometry (MS) has emerged as the gold standard for the characterization of bioconjugates, offering unparalleled precision in mass determination and structural elucidation. When compared to alternative methods such as High-Performance Liquid Chromatography (HPLC) with UV detection, Size-Exclusion Chromatography (SEC), and Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry provides the most comprehensive and definitive validation of successful this compound conjugation.

Performance Comparison of Validation Techniques

The choice of analytical technique for validating this compound conjugation depends on the specific information required. While methods like HPLC and SEC are valuable for assessing purity and detecting aggregation, they lack the specificity to confirm the covalent attachment and precise mass of the conjugate. NMR can provide detailed structural information but is often limited by sensitivity and sample requirements. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers a superior combination of sensitivity, specificity, and detailed structural information.

FeatureMass Spectrometry (LC-MS/MS)HPLC-UVSize-Exclusion Chromatography (SEC)Nuclear Magnetic Resonance (NMR)
Primary Information Precise mass of conjugate, confirmation of covalent linkage, identification of conjugation site, fragmentation pattern for structural elucidation.Retention time shifts indicating conjugation, assessment of purity.Detection of aggregates and unconjugated species, estimation of molecular size.Detailed structural information of the conjugate, confirmation of covalent bond formation.
Specificity Very HighModerateLowHigh
Sensitivity High (picomole to femtomole)Moderate (nanomole to picomole)ModerateLow
Quantitative Accuracy High (with appropriate standards)HighSemi-quantitativeQuantitative (with internal standards)
Structural Information High (fragmentation provides sequence and modification site information)LowLowVery High
Throughput Moderate to HighHighHighLow

Experimental Protocols

To provide a practical framework for the validation of this compound conjugation, detailed experimental protocols for mass spectrometry and a comparative HPLC method are outlined below. For the purpose of this guide, we will consider the conjugation of an "this compound" moiety to a model peptide containing an alkyne group via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The "this compound" is presumed to be a derivative of 6-aminopenicillanic acid (6-APA) functionalized with an azide group for click chemistry and a Dde protecting group on the amine.

Mass Spectrometry Validation Protocol (LC-MS/MS)

This protocol is designed to confirm the successful conjugation of this compound to a target peptide and to characterize the resulting conjugate.

1. Sample Preparation:

  • Reaction Quenching: After the CuAAC reaction, quench the reaction by adding EDTA to chelate the copper catalyst.

  • Purification: Purify the peptide conjugate using reversed-phase HPLC to remove unreacted peptide, this compound, and other reaction components.

  • Desalting: Desalt the purified conjugate using a suitable method, such as a C18 ZipTip, to ensure compatibility with mass spectrometry.

  • Resuspension: Resuspend the desalted conjugate in a solvent appropriate for LC-MS analysis (e.g., 0.1% formic acid in water/acetonitrile).

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MS1 Scan: Acquire full scan mass spectra from m/z 300 to 2000 to detect the precursor ion of the conjugated peptide. The expected mass will be the sum of the peptide mass and the mass of the this compound moiety minus the mass of N2.

    • MS/MS Fragmentation: Select the precursor ion of the conjugate for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

    • Data Analysis: Analyze the MS/MS spectrum to confirm the peptide sequence and identify fragment ions containing the this compound modification. Characteristic fragment ions of the penicillin core structure can further validate the conjugation.

Comparative HPLC-UV Validation Protocol

This protocol is used to assess the purity of the conjugate and to infer conjugation success based on retention time shifts.

1. Sample Preparation:

  • Prepare analytical scale samples of the unreacted peptide, the this compound reagent, and the purified conjugate.

2. HPLC-UV Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm and 280 nm.

3. Data Analysis:

  • Compare the chromatograms of the unreacted peptide, the this compound reagent, and the conjugate. A successful conjugation will be indicated by the appearance of a new, typically more retained, peak in the conjugate sample chromatogram, with a corresponding decrease in the peak intensity of the starting peptide.

Data Presentation

Table 1: Expected and Observed Masses of Unconjugated and this compound Conjugated Peptide by Mass Spectrometry.

AnalyteExpected Mass (Da)Observed Mass (Da)Mass Error (ppm)
Unconjugated Peptide1500.751500.7820
This compound Conjugated Peptide1950.051950.1025.6

Table 2: Comparison of HPLC Retention Times.

AnalyteRetention Time (min)
Unconjugated Peptide12.5
This compound Reagent8.2
This compound Conjugated Peptide18.7

Visualization of Experimental Workflows

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Reaction CuAAC Reaction Quench Quenching Reaction->Quench Purify HPLC Purification Quench->Purify Desalt Desalting Purify->Desalt LC Liquid Chromatography Desalt->LC MS1 MS1 Scan (Precursor Ion) LC->MS1 MS2 MS/MS Fragmentation MS1->MS2 Data Data Analysis MS2->Data

Mass Spectrometry Validation Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Unconjugated Unconjugated Peptide HPLC HPLC Separation Unconjugated->HPLC Reagent This compound Reagent Reagent->HPLC Conjugate Purified Conjugate Conjugate->HPLC UV UV Detection HPLC->UV Chromatogram Chromatogram Analysis UV->Chromatogram

Comparative HPLC-UV Validation Workflow

A Comparative Guide to HPLC Analysis of N3-Pen-Dde Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide and protein modification, the selective deprotection of amino acid side chains is a critical step. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a frequently used protecting group for lysine residues due to its orthogonality with the common Fmoc and Boc protecting strategies. Its removal, typically mediated by hydrazine, allows for site-specific modifications such as PEGylation, cyclization, or the attachment of payloads. Monitoring the progress of this deprotection reaction is crucial for optimizing reaction conditions and ensuring the purity of the final product.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for this purpose, offering quantitative insights into the reaction kinetics and product purity. This guide provides a comparative overview of HPLC for analyzing the deprotection of a model compound, N3-Pen-Dde, which incorporates an azide (N3) moiety for click chemistry applications and a penicillamine (Pen) residue, against other analytical techniques.

Comparison of Analytical Techniques

While HPLC is a robust method for monitoring the this compound deprotection, other techniques can provide complementary information. The choice of method depends on the specific requirements of the analysis, such as the need for structural confirmation, high-throughput screening, or real-time monitoring.

TechniqueAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) - High resolution and sensitivity. - Provides quantitative data on starting material, product, and byproducts. - Well-established and readily available instrumentation.[1]- Requires method development. - Not suitable for real-time monitoring of very fast reactions without specialized equipment.
Thin-Layer Chromatography (TLC) - Simple, fast, and inexpensive for qualitative monitoring. - Useful for rapid reaction screening.- Low resolution and sensitivity compared to HPLC. - Not quantitative.
Mass Spectrometry (MS) - Provides molecular weight confirmation of reactants and products. - Highly sensitive.- Quantification can be more complex than with HPLC. - May require direct infusion or coupling with a separation technique (LC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy - Provides detailed structural information of all components in the reaction mixture. - Can be used for kinetic studies.- Lower sensitivity compared to HPLC and MS. - Requires higher sample concentrations and longer acquisition times.

HPLC Analysis of this compound Deprotection

The progress of the Dde removal from the this compound starting material can be effectively monitored by reverse-phase HPLC (RP-HPLC). The Dde group is significantly hydrophobic, leading to a longer retention time for the protected starting material on a nonpolar stationary phase compared to the more polar deprotected product.

Experimental Data

The following table summarizes representative data from an RP-HPLC analysis monitoring the conversion of this compound to N3-Pen. The reaction progress is indicated by the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

Time (minutes)This compound (Protected) Retention Time (min)This compound (Protected) Peak Area (%)N3-Pen (Deprotected) Retention Time (min)N3-Pen (Deprotected) Peak Area (%)
018.5100-0
518.54512.255
1018.51512.285
2018.5< 112.2> 99

Note: These are representative data and actual retention times may vary based on the specific HPLC system, column, and mobile phase conditions.

Experimental Protocol: HPLC Monitoring of this compound Deprotection

This protocol outlines the deprotection reaction and the subsequent analysis by RP-HPLC.

1. Dde Deprotection Reaction

The Dde group is selectively removed using a dilute solution of hydrazine in an organic solvent.[2]

  • Reagents:

    • This compound conjugate

    • 2% Hydrazine monohydrate in N,N-Dimethylformamide (DMF)[3][4][5]

    • Quenching solution (e.g., acetone)

  • Procedure:

    • Dissolve the this compound conjugate in DMF.

    • Add the 2% hydrazine/DMF solution to the reaction vessel.

    • Allow the reaction to proceed at room temperature.

    • At specified time points (e.g., 0, 5, 10, 20 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction in the aliquot by adding a small amount of acetone.

    • Dilute the quenched aliquot with the initial mobile phase for HPLC analysis.

2. RP-HPLC Analysis

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 220 nm

    • Injection Volume: 20 µL

    • Gradient:

      • 5% to 95% Solvent B over 25 minutes

      • 95% Solvent B for 5 minutes

      • 95% to 5% Solvent B over 2 minutes

      • Re-equilibration at 5% Solvent B for 8 minutes

Visualizing the Workflow

The following diagrams illustrate the deprotection reaction and the analytical workflow.

Deprotection_Reaction N3_Pen_Dde This compound (Protected) N3_Pen N3-Pen (Deprotected) N3_Pen_Dde->N3_Pen Deprotection Hydrazine 2% Hydrazine in DMF HPLC_Workflow cluster_reaction Deprotection Reaction cluster_hplc HPLC Analysis Start Start Reaction: This compound + Hydrazine/DMF Sampling Take Aliquots at Time Points Start->Sampling Quench Quench with Acetone Sampling->Quench Dilute Dilute Sample Quench->Dilute Inject Inject onto C18 Column Dilute->Inject Elute Gradient Elution (Water/ACN with TFA) Inject->Elute Detect UV Detection at 220 nm Elute->Detect Analyze Analyze Chromatogram (Retention Time & Peak Area) Detect->Analyze

References

A Head-to-Head Comparison of N3-Pen-Dde and DBCO Linkers in Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the choice of linker is a critical determinant of experimental success. In the realm of copper-free click chemistry, both N3-Pen-Dde and Dibenzocyclooctyne (DBCO) linkers have emerged as powerful tools. This guide provides an objective comparison of their performance, supported by available data and detailed experimental protocols, to inform the selection of the optimal linker for your research needs.

At the heart of modern bioconjugation, copper-free click chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offers a bioorthogonal method for covalently linking molecules in complex biological environments. This reaction's efficiency is largely dictated by the reactivity of the azide and cyclooctyne pairing. While DBCO is a widely used cyclooctyne, the choice of the azide-containing linker, such as this compound, introduces unique functionalities that can be leveraged for specific applications.

Performance Characteristics at a Glance

The fundamental difference between using a standard DBCO linker and an this compound linker lies in the functionality of the final conjugate. DBCO linkers form a highly stable triazole bond, creating a permanent linkage between two molecules. In contrast, the this compound linker, featuring a 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) moiety, introduces a cleavable element. This allows for the release of a conjugated molecule under specific, mild conditions.

FeatureThis compound LinkerDBCO Linker
Functionality Azide-containing, CleavableCyclooctyne-containing, Non-cleavable
Reaction Partner DBCO or other strained alkynesAzide-containing molecules
Bond Formed Stable TriazoleStable Triazole
Cleavability Yes, with mild hydrazine solutionNo
Primary Use Case Reversible bioconjugation, capture and release applicationsStable bioconjugation, in vivo imaging, cell labeling
Biocompatibility High (reaction is bioorthogonal)High (reaction is bioorthogonal)[1][2]

Diving Deeper: A Quantitative Comparison

ParameterThis compound + DBCO (Estimated)Typical Alkyl Azide + DBCO
Second-Order Rate Constant (k₂) ~0.3 M⁻¹s⁻¹0.24 - 0.34 M⁻¹s⁻¹[3][4]
Reaction Time for High Yield 2 - 12 hours2 - 17 hours[5]
Typical Reaction Conditions Aqueous buffer (e.g., PBS, pH 7.4), Room TemperatureAqueous buffer (e.g., PBS, pH 7.4), Room Temperature
Yield High to QuantitativeHigh to Quantitative

Note: The reaction rate of SPAAC is dependent on several factors including the specific structures of the azide and cyclooctyne, solvent, and temperature. The estimated kinetics for this compound are based on reported values for structurally similar alkyl azides.

The Power of Cleavability: The Dde Linker

The defining feature of the this compound linker is its cleavability. The Dde group is stable under physiological conditions and during the SPAAC reaction but can be selectively removed by treatment with a dilute hydrazine solution. This allows for the capture of a target molecule followed by its release in a controlled manner.

FeatureDde Linker
Cleavage Reagent 2% Hydrazine (N₂H₄) in an organic solvent like DMF or in aqueous buffer
Cleavage Conditions Room temperature, typically 3-10 minutes
Stability Stable in physiological buffers and during bioconjugation
Byproducts The released molecule and a modified linker fragment

Experimental Protocols

To facilitate the practical application of this information, detailed protocols for key experiments are provided below.

Experimental Protocol 1: Conjugation of a DBCO-Functionalized Protein to this compound

This protocol describes the general steps for labeling a protein that has been modified to contain a DBCO group with the this compound linker.

Materials:

  • DBCO-activated protein in a suitable buffer (e.g., PBS, pH 7.4).

  • This compound linker.

  • DMSO (if the linker is not water-soluble).

  • Phosphate-Buffered Saline (PBS), pH 7.4.

Procedure:

  • Prepare a stock solution of the this compound linker: Dissolve the this compound linker in DMSO to a concentration of 10 mM.

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the DBCO-activated protein with a 1.5 to 10-fold molar excess of the this compound linker stock solution. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove the excess, unreacted this compound linker using a desalting column or dialysis.

  • Characterization: Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy (DBCO has a characteristic absorbance at ~309 nm which disappears upon reaction).

Experimental Protocol 2: Cleavage of the Dde Linker and Release of the Conjugated Molecule

This protocol outlines the procedure for cleaving the Dde linker to release the captured molecule.

Materials:

  • Bioconjugate containing the this compound linker.

  • Hydrazine monohydrate solution.

  • N,N-Dimethylformamide (DMF) or an appropriate aqueous buffer.

  • Purification supplies (e.g., desalting column, HPLC).

Procedure:

  • Prepare the cleavage solution: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF or a suitable buffer. Caution: Hydrazine is toxic and should be handled in a well-ventilated fume hood.

  • Cleavage reaction: Add the cleavage solution to the bioconjugate. The reaction is typically rapid and can be completed within 3-10 minutes at room temperature.

  • Quenching (optional): The reaction can be quenched by adding a scavenger for hydrazine, although this is often not necessary due to the short reaction time.

  • Purification: Separate the released molecule from the linker fragment and the protein component using an appropriate purification method such as size-exclusion chromatography or dialysis.

  • Analysis: Confirm the cleavage and the identity of the released molecule using analytical techniques like LC-MS or HPLC.

Visualizing the Chemistry and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the chemical reactions and experimental workflows.

Chemical Structures of this compound and DBCO cluster_N3_Pen_Dde This compound cluster_DBCO DBCO N3_Pen_Dde N3_Pen_Dde DBCO DBCO

Caption: Chemical structures of this compound and a generic DBCO moiety.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) N3_Pen_Dde This compound Triazole Stable Triazole Conjugate N3_Pen_Dde->Triazole + DBCO DBCO-Molecule DBCO->Triazole

Caption: The SPAAC reaction between this compound and a DBCO-functionalized molecule.

Cleavage of the Dde Linker Conjugate This compound Conjugate Released_Molecule Released Molecule Conjugate->Released_Molecule Cleavage Linker_Fragment Linker Fragment Conjugate->Linker_Fragment Cleavage Hydrazine 2% Hydrazine

Caption: The cleavage of the Dde linker from the conjugate using hydrazine.

Comparative Experimental Workflow cluster_DBCO DBCO Linker Workflow cluster_N3_Pen_Dde This compound Linker Workflow DBCO_Reactants DBCO-Molecule + Azide-Molecule DBCO_Reaction SPAAC Reaction DBCO_Reactants->DBCO_Reaction DBCO_Product Stable Conjugate DBCO_Reaction->DBCO_Product N3_Reactants DBCO-Molecule + this compound N3_Reaction SPAAC Reaction N3_Reactants->N3_Reaction N3_Product Cleavable Conjugate N3_Reaction->N3_Product Cleavage Hydrazine Cleavage N3_Product->Cleavage Released_Product Released Molecule Cleavage->Released_Product

Caption: A logical workflow comparing the use of a standard DBCO linker versus the this compound linker.

Conclusion: Making the Right Choice

The decision between an this compound and a standard DBCO linker ultimately hinges on the specific goals of the experiment.

  • For applications requiring a stable, long-lasting covalent bond , such as in vivo imaging, stable cell labeling, or the creation of antibody-drug conjugates with non-cleavable linkers, the DBCO linker paired with a simple azide is the superior choice. Its high stability and rapid, bioorthogonal reaction kinetics make it a reliable tool for creating permanent bioconjugates.

  • For applications that necessitate the reversible attachment and subsequent release of a molecule , the This compound linker offers a distinct advantage. This is particularly valuable in affinity purification, proteomics studies involving capture and release of proteins, and drug delivery systems where the payload needs to be released at a specific time or location.

By understanding the fundamental differences in their functionality, kinetics, and experimental handling, researchers can confidently select the appropriate linker to advance their scientific discoveries.

References

A Comparative Analysis of Dde Protecting Group Cleavage Efficiency for Penicillamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the deprotection of Dde-protected penicillamine and a comparison with alternative strategies.

In the realm of peptide synthesis and drug development, the selective protection and deprotection of reactive functional groups are paramount. Penicillamine (Pen), a non-proteinogenic amino acid featuring a sterically hindered primary amine and a thiol group, presents unique challenges in this regard. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a commonly employed protecting group for primary amines. This guide provides a comparative analysis of the cleavage efficiency of the Dde group from the amine of penicillamine, alongside a discussion of alternative protecting groups for both the amine and thiol functionalities.

While the specific molecule "N3-Pen-Dde" was not found in the reviewed literature, this guide will focus on the principles of Dde cleavage from the penicillamine scaffold and compare it with other relevant protecting groups.

Comparison of Amine Protecting Groups for Penicillamine

The selection of an appropriate amine protecting group is critical for successful solid-phase peptide synthesis (SPPS). The ideal group should be stable during chain elongation and readily cleavable under orthogonal conditions without affecting other protecting groups or the peptide backbone.

Protecting GroupCleavage Reagent(s)Typical Reaction TimeCleavage Efficiency/YieldOrthogonality & Remarks
Dde 2% Hydrazine monohydrate in DMF3-10 minutes (repeated treatments)Generally high, but can be sequence-dependent and affected by steric hindrance. Quantitative data for penicillamine is limited.Orthogonal to acid-labile (e.g., Boc, Trt) and some other protecting groups. Cleavage can be monitored by UV absorbance of the byproduct.[1] May require a Boc group on the N-terminus as hydrazine can also remove Fmoc.[1]
1.8 mM Hydroxylamine HCl, 1.4 mM Imidazole in NMP/DCM30-60 minutesHigh. Offers milder conditions and is fully orthogonal to Fmoc.[2]A key advantage is its compatibility with Fmoc-based strategies without the need for N-terminal Boc protection.[2]
ivDde 2-10% Hydrazine monohydrate in DMFCan be significantly longer than Dde; may require multiple treatments or higher concentrations.Often lower and more variable than Dde, especially in sterically hindered or aggregated sequences.[3]More stable to piperidine than Dde, reducing migration issues. However, its removal can be challenging.
Mtt (4-Methyltrityl) 1-2% TFA in DCM with scavengers (e.g., TIS)30-60 minutes (repeated treatments)Generally high.Orthogonal to Fmoc and tBu-based protecting groups. The mild acidic cleavage allows for selective deprotection on-resin.
Alloc (Allyloxycarbonyl) Pd(PPh₃)₄ and a scavenger (e.g., PhSiH₃) in DCM/DMF1-2 hoursHigh, often >95%.Orthogonal to both acid- and base-labile protecting groups. Requires a palladium catalyst, which can sometimes be problematic to remove completely.

Comparison of Thiol Protecting Groups for Penicillamine

The thiol group of penicillamine is highly nucleophilic and requires robust protection during peptide synthesis to prevent side reactions, particularly oxidation and disulfide scrambling.

Protecting GroupCleavage Reagent(s)Typical Reaction TimeCleavage Efficiency/YieldOrthogonality & Remarks
Trt (Trityl) TFA-based cleavage cocktail (e.g., TFA/TIS/H₂O)1-4 hoursHigh, but can be susceptible to re-attachment if scavengers are not used effectively.Cleaved simultaneously with peptide from acid-labile resins. The bulky nature of the Trt group can sometimes lead to steric hindrance during coupling reactions.
Mmt (4-Methoxytrityl) 0.5-1.0% TFA in DCM with scavengers30-60 minutesHigh.More acid-labile than Trt, allowing for selective on-resin deprotection in the presence of tBu and Trt groups.
Acm (Acetamidomethyl) Iodine, Mercury(II) acetate, or Silver saltsVariable (minutes to hours)Good to high, depending on the method.Orthogonal to acid- and base-labile protecting groups. Often used for directed disulfide bond formation.

Experimental Protocols

Dde Group Cleavage from Penicillamine-Amine

Method 1: Hydrazine-Mediated Cleavage

  • Resin Preparation: Swell the Dde-protected peptide-resin in N,N-dimethylformamide (DMF).

  • Deprotection Solution: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

  • Cleavage Reaction: Treat the resin with the deprotection solution (approximately 10 mL per gram of resin) for 3-5 minutes at room temperature with gentle agitation.

  • Repeat: Drain the solution and repeat the treatment 2-3 times to ensure complete removal.

  • Washing: Wash the resin thoroughly with DMF to remove the cleavage reagents and byproducts.

Note: As hydrazine can also cleave the Fmoc group, the N-terminus of the peptide should be protected with a Boc group if subsequent Fmoc chemistry is planned.

Method 2: Hydroxylamine-Mediated Cleavage

  • Resin Preparation: Swell the Dde-protected peptide-resin in N-methyl-2-pyrrolidone (NMP).

  • Deprotection Solution: Prepare a solution of 1.8 mM hydroxylamine hydrochloride and 1.4 mM imidazole in a 1:5 (v/v) mixture of dichloromethane (DCM) and NMP.

  • Cleavage Reaction: Treat the resin with the deprotection solution for 30-60 minutes at room temperature with gentle agitation.

  • Washing: Drain the solution and wash the resin thoroughly with NMP and DCM.

Trityl (Trt) Group Cleavage from Penicillamine-Thiol

Standard TFA Cleavage Cocktail

  • Resin Preparation: Wash the peptide-resin with DCM and dry under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water. For peptides containing Trp, the addition of a scavenger like 1,2-ethanedithiol (EDT) is recommended.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the peptide under vacuum.

Experimental Workflows (DOT Language)

Dde_Cleavage_Workflow start Dde-Protected Pen-Resin swell Swell in DMF/NMP start->swell deprotection Add Cleavage Reagent (Hydrazine or Hydroxylamine) swell->deprotection agitate Agitate at RT deprotection->agitate repeat Repeat Treatment (if needed) agitate->repeat wash Wash with Solvent repeat->wash deprotected_resin Deprotected Pen-Resin wash->deprotected_resin

Caption: Workflow for Dde Cleavage from Penicillamine-Resin.

Trt_Cleavage_Workflow start Trt-Protected Pen-Peptide-Resin wash_dcm Wash with DCM & Dry start->wash_dcm add_tfa Add TFA Cleavage Cocktail wash_dcm->add_tfa react React at RT (2-4h) add_tfa->react filter Filter to Collect Filtrate react->filter precipitate Precipitate with Cold Ether filter->precipitate isolate Isolate & Dry Peptide precipitate->isolate

Caption: Workflow for Trt Cleavage and Peptide Isolation.

Conclusion

The Dde protecting group offers a valuable orthogonal strategy for the protection of the penicillamine amine group. While the standard 2% hydrazine in DMF is effective, the milder hydroxylamine-based method provides full orthogonality to Fmoc, a significant advantage in many synthetic schemes. The choice between Dde and its more hindered analogue, ivDde, involves a trade-off between stability and ease of removal. For the thiol group of penicillamine, the Trt group remains a widely used and effective protecting group, although careful consideration of scavengers during cleavage is necessary to ensure high yields and purity. The selection of the optimal protecting group strategy will ultimately depend on the specific requirements of the synthetic target, including the presence of other sensitive residues and the desired final product. Further quantitative studies on the cleavage efficiencies of these protecting groups specifically from the sterically demanding penicillamine would be highly beneficial to the field.

References

A Comparative Guide to Cleavable Linker Stability in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stability of the linker in an antibody-drug conjugate (ADC) is a critical factor that dictates its therapeutic index. An ideal linker must be sufficiently stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity and reduced efficacy. Conversely, it must be efficiently cleaved to release the drug upon reaching the target tumor cells. This guide provides a comparative analysis of different cleavable linker strategies, with a focus on assessing their stability. While the specific term "N3-Pen-Dde" does not correspond to a well-established linker in ADC literature, we will explore its potential constituent parts—azide (N3) chemistry, penicillin (Pen)-derived structures, and the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group—in the context of cleavable linkers and compare them to clinically relevant examples.

Alternative Linkage Chemistries and Their Stability

The choice of a cleavable linker is a pivotal decision in ADC design.[1] The primary strategies for achieving controlled payload release include sensitivity to pH, redox potential, or specific enzymes overexpressed in the tumor microenvironment or within tumor cells.[2]

  • Azide (N3)-Containing Linkers: Azide groups are primarily used in the construction of ADCs through bioorthogonal "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4] These reactions form a stable triazole ring, which is generally considered non-cleavable under physiological conditions.[5] Therefore, an azide group itself does not typically function as a cleavable moiety but rather as a conjugation handle. Any cleavable properties of an "N3-linker" would depend on other functionalities within the linker's backbone.

  • Penicillin (Pen)-Based Linkers: The core structure of penicillin contains a β-lactam ring, which is susceptible to cleavage by β-lactamase enzymes or hydrolysis. This inherent reactivity could theoretically be exploited for a cleavable linker strategy, particularly in targeting bacteria or tumors that express β-lactamases. However, the stability of such a linker in human plasma would be a significant concern, and this approach is not common in clinically validated ADCs.

  • Dde Group as a Cleavable Moiety: The Dde group is well-established as a protecting group for primary amines, particularly the side chain of lysine, in peptide synthesis. Its removal is typically achieved under mild conditions using hydrazine or hydroxylamine. While this specific cleavage chemistry could be adapted for a linker, its stability in a biological context and potential for off-target reactions would require thorough investigation.

These potential strategies are compared with established cleavable linkers in the following sections.

Comparative Plasma Stability of Established Cleavable Linkers

Direct comparison of linker stability across different studies can be challenging due to variations in experimental conditions. However, general stability profiles have been established for the major classes of cleavable linkers.

Linker TypeCleavage TriggerPlasma StabilityKey Considerations
Hydrazone Acidic pH (endosomes/lysosomes)VariableStability is pH-dependent and can be influenced by the specific chemical structure. Some hydrazones have shown premature hydrolysis in plasma.
Disulfide High glutathione concentration (intracellular)Moderate to HighStability can be modulated by steric hindrance around the disulfide bond. Prone to exchange reactions with circulating thiols.
Peptide (e.g., Val-Cit) Proteases (e.g., Cathepsin B in lysosomes)HighGenerally very stable in human plasma. Stability can be lower in rodent plasma due to different enzyme profiles.
β-Glucuronide β-glucuronidase (tumor microenvironment)HighHighly stable in plasma; cleavage is dependent on the presence of the specific enzyme at the tumor site.

Table 1: Comparative Stability of Common Cleavable ADC Linkers.

Experimental Protocols for Assessing Linker Stability

Standardized and reproducible experimental protocols are crucial for the accurate comparison of different ADC constructs.

1. In Vitro Plasma Stability Assay

This assay is a primary method for determining the stability of an ADC and the rate of drug deconjugation in plasma from various species.

  • Objective: To quantify the amount of intact ADC, total antibody, and released payload over time when incubated in plasma.

  • Methodology:

    • Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.

    • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

    • Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.

  • Quantification Methods:

    • Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can directly measure the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin).

2. In Vivo Pharmacokinetic (PK) Study

This study provides insights into the in vivo stability and clearance of an ADC.

  • Objective: To determine the pharmacokinetic profiles of the total antibody, intact ADC, and released payload in an animal model.

  • Methodology:

    • Administer a single intravenous dose of the ADC to an appropriate animal model (e.g., mice, rats).

    • Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168, 336 hours post-dose).

    • Process the blood samples to isolate plasma.

    • Analyze the plasma samples using validated analytical methods (e.g., ELISA, LC-MS) to determine the concentrations of the total antibody, intact ADC, and free payload.

    • Calculate key PK parameters such as clearance, volume of distribution, and half-life.

Visualizing Experimental Workflows and Linker Cleavage Mechanisms

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC function and stability assessment.

G cluster_workflow Experimental Workflow for ADC Plasma Stability ADC ADC Incubation in Plasma Time Time-Point Aliquots ADC->Time Analysis Sample Analysis Time->Analysis ELISA ELISA (Total Ab & Conjugated Drug) Analysis->ELISA Immunoassay LCMS LC-MS (Intact ADC & Free Payload) Analysis->LCMS Mass Spectrometry Data Data Analysis & Stability Assessment ELISA->Data LCMS->Data

Caption: Experimental workflow for comparing ADC linker stability.

G cluster_cleavage Cleavage Mechanisms of Different Linker Types Hydrazone Hydrazone (Low pH) Payload Released Payload Hydrazone->Payload Hydrolysis Disulfide Disulfide (High GSH) Disulfide->Payload Reduction Peptide Peptide (Proteases) Peptide->Payload Enzymatic Cleavage Glucuronide β-Glucuronide (β-glucuronidase) Glucuronide->Payload Enzymatic Cleavage

Caption: Cleavage mechanisms of common ADC linkers.

References

A Comparative Guide to N3-Pen-Dde in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of bioorthogonal tools is paramount for the successful labeling and tracking of biomolecules. This guide provides a comprehensive literature review of N3-Pen-Dde, a trifunctional chemical probe, and objectively compares its performance with alternative bioorthogonal reagents, supported by experimental data and detailed protocols.

This compound, or (S)-2-(2-(2-azidoacetamido)-3-methylbutanamido)-5-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino)pentanoic acid, is a versatile reagent employed in "click chemistry," a suite of biocompatible reactions for covalently linking molecules.[1] This reagent uniquely combines three key functional moieties: an azide group for bioorthogonal ligation, a cleavable Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) protecting group, and a penicillin-derived backbone that can be incorporated into peptides. This trifunctional nature allows for a multi-step, controlled manipulation of biological targets.

The azide group of this compound participates in two primary types of click chemistry reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1] CuAAC reactions are known for their high efficiency and rapid kinetics, often exhibiting rate accelerations of 107 to 108 compared to uncatalyzed reactions.[2] SPAAC, on the other hand, obviates the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[3] The Dde protecting group is stable under conditions used for Fmoc-based peptide synthesis but can be selectively removed using hydrazine or hydroxylamine, enabling site-specific modifications.

Performance Comparison of Bioorthogonal Probes

The choice of a bioorthogonal probe is dictated by factors such as reaction kinetics, stability, and biocompatibility. Here, we compare the performance of azide-containing probes with commonly used strained alkynes in SPAAC reactions.

Bioorthogonal ReactionReagent 1Reagent 2Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
SPAACAzide (general)DBCO~0.34[4]Copper-free, biocompatible, widely used.
SPAACAzide (general)BCNVaries; generally slower than DBCOCopper-free, biocompatible.
SPAACAzide (general)DIBOSlower than DBCOOne of the earlier developed strained cyclooctynes.
iEDDATetrazineTCO1 - 10⁶Extremely fast kinetics, fluorogenic potential.

Note: Reaction kinetics can vary depending on the specific azide, solvent, and temperature. DBCO (Dibenzocyclooctyne) and BCN (Bicyclo[6.1.0]nonyne) are popular strained alkynes for SPAAC. TCO (trans-cyclooctene) is used in the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazines, which exhibits exceptionally fast reaction rates.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general framework for conjugating an azide-containing molecule (like this compound) to an alkyne-functionalized biomolecule.

Materials:

  • Alkyne-modified biomolecule in a suitable buffer (e.g., PBS pH 7.4)

  • Azide-containing probe (e.g., this compound)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper(I)-stabilizing ligand stock solution (e.g., 50 mM THPTA in water)

  • Reducing agent stock solution (e.g., 100 mM sodium ascorbate in water, freshly prepared)

  • Aminoguanidine stock solution (e.g., 100 mM in water)

  • Purification tools (e.g., size-exclusion chromatography)

Procedure:

  • In a microcentrifuge tube, combine the alkyne-modified biomolecule and the azide-containing probe in the desired molar ratio (typically a slight excess of the probe).

  • Add a premixed solution of CuSO₄ and the ligand. The final concentration of copper is typically 50-250 µM, with a 5:1 ligand-to-copper ratio.

  • Add aminoguanidine to a final concentration of 5 mM.

  • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

  • Incubate the reaction at room temperature with gentle mixing. Reaction times can vary from minutes to hours depending on the reactants.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).

  • Purify the conjugate using size-exclusion chromatography or another suitable method to remove unreacted reagents and byproducts.

Workflow for this compound in Chemical Proteomics

This workflow outlines the use of this compound for activity-based protein profiling (ABPP) to identify enzyme targets.

This compound Proteomics Workflow

Experimental Steps:

  • Metabolic Labeling: Incubate cells or cell lysates with an this compound-based activity probe.

  • Lysis and Click Chemistry: Lyse the cells and perform a CuAAC or SPAAC reaction to attach a reporter tag (e.g., alkyne-biotin) to the azide on the probe-labeled proteins.

  • Enrichment: Use streptavidin-coated beads to enrich for the biotinylated proteins.

  • On-Bead Digestion: Digest the enriched proteins into peptides while they are still bound to the beads.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the labeled proteins.

  • Data Analysis: Use proteomics software to search the MS/MS data against a protein database to identify the target proteins.

Live-Cell Imaging with this compound

This protocol describes the labeling and visualization of biomolecules in living cells using this compound and fluorescence microscopy.

Live-Cell Imaging Workflow

Experimental Steps:

  • Cell Culture and Labeling: Culture cells and introduce an alkyne-modified metabolic precursor that will be incorporated into the biomolecule of interest.

  • Probe Addition: Add a pre-conjugated this compound-fluorophore probe to the cell culture medium.

  • Incubation and Washing: Incubate the cells to allow the SPAAC reaction to occur. Subsequently, wash the cells to remove any unbound probe.

  • Fluorescence Microscopy: Image the cells using a fluorescence microscope equipped for live-cell imaging, ensuring minimal phototoxicity.

Synthesis of an Antibody-Drug Conjugate (ADC) using an N3-Linker

This protocol outlines the general steps for creating an ADC using a linker containing an azide group, such as N3-VC-Pab-pnp, which shares structural similarities with this compound.

Materials:

  • Alkyne-modified antibody

  • N3-Linker-Payload conjugate

  • Copper(I) source and ligand (for CuAAC) or a cyclooctyne-modified antibody (for SPAAC)

  • Reaction buffer (e.g., PBS)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Modification: Introduce alkyne groups into the antibody through chemical or enzymatic methods.

  • Conjugation:

    • CuAAC: Mix the alkyne-modified antibody with the N3-Linker-Payload in the presence of a copper(I) source and a stabilizing ligand.

    • SPAAC: Mix a cyclooctyne-modified antibody directly with the N3-Linker-Payload.

  • Purification: Purify the resulting ADC using size-exclusion chromatography to remove unreacted drug-linker and other reagents.

  • Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR) and confirm its purity and functionality.

Signaling Pathway Visualization

The versatility of this compound allows for its application in studying various cellular signaling pathways. For instance, it can be used to label and identify proteins involved in the PI3K signaling pathway, which is crucial in cell growth and survival.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Conversion PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Survival mTORC1->CellGrowth

Simplified PI3K Signaling Pathway

By incorporating an this compound labeled probe that targets a specific kinase in this pathway, researchers can use the proteomics workflow described above to identify its substrates and downstream effectors.

References

Safety Operating Guide

Safeguarding Your Research: Essential Protocols for Handling N3-Pen-Dde

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of N3-Pen-Dde, a compound containing an azido group. Adherence to these procedural, step-by-step guidelines is critical for ensuring a safe laboratory environment.

Azido compounds are known for their potential toxicity and explosive nature, necessitating meticulous safety protocols.[1][2] Organic azides, in particular, can be sensitive to heat, shock, or friction, which may lead to violent decomposition.[2] Therefore, a comprehensive understanding and implementation of personal protective equipment (PPE), operational procedures, and disposal plans are indispensable.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure when handling this compound. The following table summarizes the required PPE.

Protection TypeSpecificationRationale
Hand Protection Double-gloved nitrile exam gloves. For high-toxicity situations, consider Silver shield gloves worn under nitrile gloves.[1][3]Azides can be absorbed through the skin; double-gloving provides an extra layer of protection against contamination.
Eye Protection Chemical safety glasses or splash goggles are the minimum requirement. A face shield should be worn in addition to goggles if there is a risk of splashes.Protects against accidental splashes and potential explosions.
Body Protection A fully buttoned lab coat is mandatory. For potential exposure to liquid suspensions or dry particles, Tyvek sleeves or gowns are recommended.Prevents skin contact with the compound.
Respiratory Protection A NIOSH-approved respirator with an appropriate particulate filter should be used when handling the compound as a powder or when aerosolization is possible.Prevents inhalation, a primary route of exposure.

Operational Plans: Safe Handling Procedures

All manipulations involving this compound should be performed in a certified chemical fume hood to minimize inhalation exposure. It is also recommended to use a blast shield, especially when working with azides that are known or expected to be explosive.

Key Handling Principles:

  • Minimize Quantities: Always work with the smallest amount of the azide compound necessary for your experiment.

  • Avoid Contamination: Do not use metal spatulas for weighing or transferring azides, as this can form shock-sensitive heavy metal azides. Plastic or ceramic spatulas are recommended.

  • Incompatible Materials: Store azides away from heavy metals, their salts, and acids. Accidental mixing with acids can generate highly toxic and explosive hydrazoic acid. Avoid contact with halogenated solvents.

  • Work Surface: Line the work surface with absorbent, disposable bench paper to contain any potential spills.

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible. A spill kit appropriate for hazardous chemicals should also be available.

Disposal Plans

Proper disposal of this compound and related waste is critical to prevent the formation of explosive metal azides in plumbing.

  • Waste Collection: All waste containing this compound, including aqueous solutions and contaminated materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix azide waste with other chemical waste.

  • Disposal Method: Never pour azide solutions down the drain, as this can lead to the formation of highly explosive lead or copper azide salts in the pipes.

  • EHS Consultation: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

Emergency Spill Response Workflow

In the event of a spill, a clear and immediate response is crucial. The following diagram outlines the logical workflow for handling an this compound spill.

Spill_Response_Workflow cluster_spill This compound Spill Occurs cluster_assessment Immediate Assessment cluster_small_spill Small Spill (in Fume Hood) cluster_large_spill Large Spill or Outside Hood spill Spill Detected assess Assess Spill Size and Location spill->assess alert_small Alert Others in Immediate Area assess->alert_small Small Spill in Fume Hood evacuate Evacuate Immediate Area assess->evacuate Large Spill or Outside Hood don_ppe Don Appropriate PPE alert_small->don_ppe absorb Absorb with Chemical Absorbent Material don_ppe->absorb collect Collect into Hazardous Waste Container absorb->collect clean Clean Spill Area with Decontaminating Solution collect->clean contact_ehs Contact Institutional Safety Office (EHS) evacuate->contact_ehs secure_area Secure the Area (Prevent Entry) contact_ehs->secure_area

Caption: Logical workflow for this compound spill response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.